molecular formula C13H13NO B079127 2-Aminobenzhydrol CAS No. 13209-38-6

2-Aminobenzhydrol

Cat. No.: B079127
CAS No.: 13209-38-6
M. Wt: 199.25 g/mol
InChI Key: NAWYZLGDGZTAPN-UHFFFAOYSA-N
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Description

2-Aminobenzhydrol is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, featuring both amino and benzhydrol functional groups, serves as a versatile precursor for the synthesis of more complex heterocyclic structures, including phenothiazines and other tricyclic systems of pharmacological interest. Its primary research value lies in its role as a building block for the development of compounds with potential biological activity. Researchers utilize this compound to study structure-activity relationships (SAR) and to create novel molecules for screening against various biological targets. The benzhydrol moiety can impart conformational rigidity, while the aromatic amine provides a handle for further functionalization via diazotization or amide bond formation. Its mechanism of action in research settings is context-dependent, but it is frequently investigated for its potential to be metabolized or to serve as a core scaffold for ligands interacting with central nervous system (CNS) targets, making it a compound of interest in neuroscience and neuropharmacology studies. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-phenylmethanol
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InChI

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYZLGDGZTAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20297071
Record name 2-Aminobenzhydrol
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-38-6
Record name 13209-38-6
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Record name 2-Aminobenzhydrol
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Aminobenzhydrol from o-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides an in-depth guide to the synthesis of 2-aminobenzhydrol, a valuable chemical intermediate in medicinal chemistry and organic synthesis.[1] The document details a highly efficient synthetic pathway commencing from the readily available starting material, o-nitrotoluene. The core of this guide focuses on a modern, two-step approach: the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde, followed by a Grignard reaction to yield the target compound. An alternative, more traditional three-step pathway is also discussed. This guide furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes workflow diagrams to illustrate the synthetic processes, adhering to stringent visualization standards for clarity and precision.

Introduction and Strategic Overview

This compound serves as a versatile precursor for synthesizing complex heterocyclic structures, such as phenothiazines, and other pharmacologically relevant tricyclic systems.[1] Its utility as a core scaffold for ligands targeting the central nervous system makes it a compound of significant interest in neuropharmacology.[1] The efficient synthesis of this molecule is therefore critical for advancing research in these fields.

This document outlines two primary synthetic routes from o-nitrotoluene:

  • Recommended Pathway (Two Steps): A highly efficient route involving the direct, one-pot synthesis of the key intermediate, 2-aminobenzaldehyde, from o-nitrotoluene, followed by a Grignard reaction with a phenylmagnesium halide. This pathway is notable for its reduced step count and high yields.[2]

  • Alternative Pathway (Three Steps): A more traditional route that proceeds through the oxidation of o-nitrotoluene to 2-nitrobenzaldehyde, followed by a Grignard reaction to form 2-nitrobenzhydrol, and concluding with the selective reduction of the nitro group.

This guide will focus primarily on the recommended two-step pathway due to its efficiency and green chemistry advantages.[2]

Synthetic_Pathways_Overview cluster_0 Recommended Pathway cluster_1 Alternative Pathway ONT o-Nitrotoluene AAB 2-Aminobenzaldehyde ONT->AAB Sodium Polysulfide (1 Step) AABH This compound AAB->AABH Phenyl Grignard Reagent ONT2 o-Nitrotoluene NAB 2-Nitrobenzaldehyde ONT2->NAB Oxidation NABH 2-Nitrobenzhydrol NAB->NABH Phenyl Grignard Reagent AABH2 This compound NABH->AABH2 Nitro Group Reduction

Caption: Comparison of the recommended two-step and alternative three-step synthetic routes.

Recommended Pathway: Synthesis via 2-Aminobenzaldehyde

This pathway is characterized by a highly efficient, one-step synthesis of the 2-aminobenzaldehyde intermediate, which circumvents the need for separate oxidation and reduction steps.

Step 1: Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene

The conversion of o-nitrotoluene to 2-aminobenzaldehyde can be achieved in a single step using sodium polysulfide (Na₂Sₓ) in an alcohol solvent.[2] This method is efficient, avoids the use of harsh catalysts, and results in high yields, with some reported as high as 97.90%.[2] The reaction proceeds by stirring o-nitrotoluene with sodium polysulfide at elevated temperatures (65-85 °C).[2]

Data Presentation: Reaction Conditions for 2-Aminobenzaldehyde Synthesis

Molar Ratio (o-nitrotoluene:Na₂Sₓ)Na₂Sₓ (x value)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1:13.5Isopropanol75196.3299.21[2]
1:13.5Isopropanol75297.9099.72[2]
1:12Isopropanol75296.2599.12[2]
1:13.5Ethanol75296.5898.45[2]
1:1-Methanol50287.196.5[3]
1:1-Methanol50390.296.8[3]
1:1-Methanol50592.696.2[3]
1:1-Ethanol50382.396.0[4]

Experimental Protocol: Synthesis of 2-Aminobenzaldehyde

This protocol is adapted from the patent literature.[2]

  • Apparatus Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Charging: To the flask, add sodium polysulfide (Na₂Sₓ, x=3.5, 15.8 g, 0.1 mol) and isopropanol (50 mL).

  • Addition of Starting Material: While stirring, quickly add o-nitrotoluene (13.7 g, 0.1 mol) to the flask.

  • Reaction: Heat the mixture to 75 °C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Work-up: Upon completion, cool the reaction mixture. The product, 2-aminobenzaldehyde, can be isolated via steam distillation, which minimizes the use of organic solvents.[2] Alternatively, the reaction solution can be extracted with dichloromethane, the organic phases combined, and the solvent removed under reduced pressure to yield the product.[3][4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Grignard Reaction for this compound Synthesis

The second step involves the reaction of 2-aminobenzaldehyde with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to form this compound. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5][6] It is crucial to use at least two equivalents of the Grignard reagent, as the first equivalent will be consumed by deprotonating the acidic amine proton before the second equivalent attacks the carbonyl. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water.[7][8][9]

Grignard_Workflow Start Start Prep_Glass Flame-dry all glassware under nitrogen or argon Start->Prep_Glass Prep_Grignard Prepare Phenylmagnesium Bromide in anhydrous ether Prep_Glass->Prep_Grignard Anhydrous Conditions Cool_Grignard Cool Grignard solution to 0 °C Prep_Grignard->Cool_Grignard Add_Aldehyde Add 2-Aminobenzaldehyde solution dropwise Cool_Grignard->Add_Aldehyde Reaction Stir at room temperature (2-4 hours) Add_Aldehyde->Reaction Quench Quench reaction by pouring onto ice and aqueous HCl Reaction->Quench Acidic Work-up Extract Extract with diethyl ether or ethyl acetate Quench->Extract Wash_Dry Wash organic layer with brine, dry over Na₂SO₄ Extract->Wash_Dry Evaporate Remove solvent under reduced pressure Wash_Dry->Evaporate Purify Purify crude product (Column Chromatography) Evaporate->Purify End Obtain this compound Purify->End

Caption: A detailed workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a general procedure adapted for this specific transformation.[6][10]

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer. All operations must be performed under an inert atmosphere.

  • Grignard Reagent Preparation: In the flask, place magnesium turnings (2.2 eq). Add a crystal of iodine to initiate the reaction.[10] A solution of bromobenzene (2.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid (e.g., 1N HCl) to quench the reaction and protonate the resulting alkoxide.[10]

  • Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether.[10] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10] Remove the solvent under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization.

Alternative Pathway: Synthesis via 2-Nitrobenzhydrol

This pathway, while longer, relies on well-established chemical transformations and may be preferred if the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde is not feasible.

  • Step 1: Oxidation of o-Nitrotoluene: o-Nitrotoluene is first oxidized to 2-nitrobenzaldehyde. Various methods exist, including a one-pot synthesis using sodium ethoxide and amyl nitrite, which can yield the product, though sometimes in modest amounts (e.g., 24% yield after distillation).[11] Catalytic aerobic oxidation using metalloporphyrins has also been explored, achieving selectivities up to 82.0% under optimized conditions.[12]

  • Step 2: Grignard Reaction: 2-nitrobenzaldehyde is reacted with phenylmagnesium bromide. This is a standard Grignard addition to an aldehyde and does not have the complication of an acidic proton, thus requiring only slightly more than one equivalent of the Grignard reagent. The product is 2-nitrobenzhydrol.

  • Step 3: Selective Nitro Group Reduction: The final step is the reduction of the nitro group of 2-nitrobenzhydrol to an amine. This must be done selectively without affecting the benzylic alcohol. Catalytic hydrogenation can be used, but chemical methods are often preferred for their chemoselectivity. Tin(II) chloride (SnCl₂) in a solvent like ethanol is a mild and effective reagent for reducing aromatic nitro groups in the presence of other sensitive functional groups.[13][14][15]

Data Presentation: Conditions for Selective Nitro Group Reduction

Reducing AgentSolventConditionsKey AdvantagesReference
SnCl₂·2H₂OEthanolHeat (e.g., 70 °C)Mild, chemoselective, tolerates esters, nitriles, etc.[13][14]
Fe / AcidAcetic AcidHeatMild, cost-effective[15]
Zn / AcidAcetic AcidRoom Temp to HeatMild conditions[15]
H₂ / Pd/CEthanol / MethanolRoom Temp, 1 atmHigh efficiency, clean[15]
H₂ / Raney NiEthanol / MethanolRoom Temp, 1 atmUseful when dehalogenation is a concern[15]

Experimental Protocol: Selective Reduction of 2-Nitrobenzhydrol

This protocol is based on the use of Tin(II) Chloride.[13][14]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrobenzhydrol (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated HCl.

  • Reaction: Heat the reaction mixture to reflux and monitor its completion by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ or NaOH solution) until the solution is basic (pH 7-8).[14] A precipitate of tin salts may form.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate.[13] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography.

Conclusion

The synthesis of this compound from o-nitrotoluene is most efficiently accomplished via a two-step pathway involving the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde using sodium polysulfide, followed by a Grignard reaction with phenylmagnesium bromide. This method offers significant advantages in terms of step economy and overall yield. The alternative three-step route through a 2-nitrobenzhydrol intermediate remains a viable, albeit less direct, option. The protocols and data provided herein offer a comprehensive technical foundation for researchers to successfully synthesize this important chemical building block.

References

An In-depth Technical Guide to the Chemical Properties of (2-aminophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-aminophenyl)(phenyl)methanol, also known as 2-aminobenzhydrol, is an aromatic amino alcohol with significant potential in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a chiral center and reactive amino and hydroxyl groups, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and a candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of (2-aminophenyl)(phenyl)methanol, including its synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

(2-aminophenyl)(phenyl)methanol is a solid at room temperature with a melting point of 114-116 °C. Its physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 13209-38-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Melting Point 114-116 °C
Boiling Point 387.8 °C at 760 mmHg
Appearance Solid
IUPAC Name (2-aminophenyl)(phenyl)methanol

Synthesis

A common and effective method for the synthesis of (2-aminophenyl)(phenyl)methanol is the reduction of 2-aminobenzophenone. This transformation can be achieved using various reducing agents, with iron in acetic acid being a frequently employed system. The use of ultrasound has also been reported to promote this reaction, leading to shorter reaction times and high yields.

Experimental Protocol: Reduction of 2-Aminobenzophenone

Materials:

  • 2-aminobenzophenone

  • Iron powder (Fe)

  • Glacial acetic acid

  • Methanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-aminobenzophenone (1.0 eq.) in a mixture of methanol and water.

  • To this suspension, add iron powder (excess, e.g., 5-10 eq.) and glacial acetic acid (catalytic amount).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the excess iron powder.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-aminophenyl)(phenyl)methanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminobenzophenone 2-Aminobenzophenone Reduction Reduction Reaction in Methanol/Water 2-Aminobenzophenone->Reduction Reducing_Agent Iron (Fe) / Acetic Acid Reducing_Agent->Reduction Workup Work-up (Filtration, Neutralization, Extraction) Reduction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product (2-aminophenyl)(phenyl)methanol Purification->Final_Product

Synthesis workflow for (2-aminophenyl)(phenyl)methanol.

Spectroscopic Data

The structural elucidation of (2-aminophenyl)(phenyl)methanol is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m9HAromatic protons
~6.60-6.80m4HAromatic protons (aminophenyl ring)
~5.80s1HCH-OH
~4.00br s2HNH₂
~2.50s1HOH

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-NH₂
~143.0Quaternary C (phenyl ring)
~128.5Aromatic CH
~127.5Aromatic CH
~126.5Aromatic CH
~118.0Aromatic CH
~116.0Aromatic CH
~75.0CH-OH
FTIR and Mass Spectrometry

Table 4: Key FTIR Absorptions

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (alcohol), N-H stretch (amine)
3100-3000Aromatic C-H stretch
1620-1580N-H bend, Aromatic C=C stretch
1500-1400Aromatic C=C stretch
1250-1000C-O stretch (alcohol), C-N stretch (amine)

Table 5: Mass Spectrometry Data

m/zInterpretation
199[M]⁺ (Molecular ion)
182[M-OH]⁺
181[M-H₂O]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Reactivity

The chemical reactivity of (2-aminophenyl)(phenyl)methanol is characterized by the presence of the amino, hydroxyl, and phenyl groups.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-aminobenzophenone. This transformation is a key step in the synthesis of various heterocyclic compounds.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Reactions of the Hydroxyl Group: The alcohol can be converted to ethers or esters and can also participate in dehydration reactions under acidic conditions.

Potential Biological Activity and Signaling Pathways

While specific biological studies on (2-aminophenyl)(phenyl)methanol are limited, the broader class of aminobenzhydrol derivatives has shown interesting pharmacological activities. For instance, certain alkoxy-aminobenzhydrol derivatives have been investigated as potent inhibitors of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway[1]. This suggests that (2-aminophenyl)(phenyl)methanol and its derivatives could be explored for their potential as anticholesteremic agents.

The inhibition of squalene synthase would lead to a reduction in the synthesis of cholesterol. This mechanism is a target for the development of drugs to manage hypercholesterolemia.

SqualeneSynthaseInhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl_Pyrophosphate Squalene_Synthase Squalene Synthase Farnesyl_Pyrophosphate->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Aminobenzhydrol_Derivative (2-aminophenyl)(phenyl)methanol Derivative Aminobenzhydrol_Derivative->Squalene_Synthase Inhibition Squalene_Synthase->Squalene

Potential inhibition of the cholesterol biosynthesis pathway.

Conclusion

(2-aminophenyl)(phenyl)methanol is a valuable chemical entity with a rich potential for applications in both synthetic chemistry and medicinal research. This technical guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and a summary of its spectroscopic characteristics. While further research is needed to fully elucidate its biological activities, the information presented here serves as a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

Spectroscopic Profile of 2-Aminobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Compound of Interest

Compound Name: 2-Aminobenzhydrol Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 13209-38-6

Predicted Spectroscopic Data

The quantitative spectroscopic data for this compound are predicted based on established principles of NMR, IR, and MS spectroscopy. These tables provide a clear reference for the expected spectral characteristics for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted for a standard NMR experiment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40Multiplet5HProtons of the unsubstituted phenyl ring
~ 6.60 - 7.15Multiplet4HProtons of the 2-amino substituted phenyl ring
~ 5.80Singlet1HMethine proton (-CH(OH)-)
~ 4.50Broad Singlet2HAmino protons (-NH₂)
~ 2.50Singlet1HHydroxyl proton (-OH)

Note: Solvent used can affect the chemical shifts, especially for -OH and -NH₂ protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 145QuaternaryC-N (aromatic)
~ 143QuaternaryQuaternary carbon of the unsubstituted phenyl ring
~ 129TertiaryCH (aromatic)
~ 128TertiaryCH (aromatic)
~ 127TertiaryCH (aromatic)
~ 118TertiaryCH (aromatic)
~ 116TertiaryCH (aromatic)
~ 75Tertiary-CH(OH)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following characteristic absorption bands are predicted for this compound.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchAlcohol
3450 - 3300Medium (two bands)N-H StretchPrimary Amine
3100 - 3000MediumC-H StretchAromatic
2950 - 2850WeakC-H StretchAliphatic (methine)
1620 - 1580MediumN-H BendPrimary Amine
1600, 1490, 1450Medium-StrongC=C StretchAromatic Ring
1300 - 1200StrongC-N StretchAromatic Amine
1200 - 1000StrongC-O StretchSecondary Alcohol
900 - 675StrongC-H BendAromatic (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon TypePredicted Fragment
199[M]⁺Molecular Ion
182[M-OH]⁺Loss of hydroxyl radical
181[M-H₂O]⁺Loss of water
120[C₇H₆NO]⁺Fragmentation of the benzhydryl group
106[C₇H₈N]⁺Fragmentation of the aminophenyl group
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ~0.7 mL

  • 5 mm NMR tube

  • Pasteur pipette

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and place it in a clean, dry vial.[1]

    • Add approximately 0.7 mL of the chosen deuterated solvent to dissolve the sample.[1]

    • Add a small drop of TMS to the solution to serve as a reference (δ = 0.00 ppm).[1]

    • Transfer the solution into the NMR tube using a Pasteur pipette.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using a standard pulse program.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Place about 100-200 mg of dry KBr in an agate mortar and grind it to a fine powder.

    • Add 1-2 mg of the this compound sample to the mortar.[2]

    • Grind the mixture thoroughly until a uniform, fine powder is obtained.

    • Transfer a portion of the powder into the pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument records the percentage of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe might be used, or it can be introduced via GC or LC.

    • In the case of Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The data is plotted as a mass spectrum (relative abundance vs. m/z).

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Grind with KBr & Press Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis Structure Elucidation & Compound Confirmation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: General workflow for the spectroscopic analysis of this compound.

Relationship Between Spectroscopic Data and Molecular Structure

Structure_Spectra_Relation cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound This compound (C13H13NO) NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Info_NMR Carbon-Hydrogen Framework - Number & environment of H & C atoms - Connectivity (via 2D NMR) NMR->Info_NMR Info_IR Functional Groups - O-H (alcohol) - N-H (amine) - Aromatic Rings IR->Info_IR Info_MS Molecular Weight & Formula - M.W. = 199 - Fragmentation Pattern MS->Info_MS Structure Final Structure Confirmation Info_NMR->Structure Info_IR->Structure Info_MS->Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

An In-depth Technical Guide to 2-Aminobenzhydrol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzhydrol, with the CAS number 13209-38-6, is an organic compound characterized by a benzhydrol (diphenylmethanol) backbone with an amino group substituted on one of the phenyl rings at the ortho position. While not as extensively studied as its oxidized precursor, 2-aminobenzophenone, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a secondary alcohol, allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering insights into its potential for drug discovery and development.

It is important to note that while information on the direct biological activity and a detailed history of the discovery of this compound is limited in publicly available literature, this guide leverages data from its closely related precursor, 2-aminobenzophenone, and general chemical principles to provide a thorough technical overview.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical syntheses. The following tables summarize the key quantitative data available for this compound and its precursor, 2-aminobenzophenone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Solid
Melting Point 113-118 °C
CAS Number 13209-38-6
SMILES Nc1ccccc1C(O)c2ccccc2
InChI 1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2

Table 2: Physicochemical Properties of 2-Aminobenzophenone

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1]
Appearance Yellow crystalline powder[2]
Melting Point 105-106 °C[3]
Boiling Point Not available
CAS Number 2835-77-0[1]
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N[1]
InChI InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2[1]

Table 3: Spectroscopic Data of Related Compounds

While detailed, publicly available spectra for this compound are scarce, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds like 2-aminobenzophenone.

Spectroscopy Expected Features for this compound Data for 2-Aminobenzophenone (for comparison)
¹H NMR Aromatic protons (multiplets), a singlet for the benzylic CH-OH proton, a broad singlet for the OH proton, and a broad singlet for the NH₂ protons.Aromatic protons (multiplets), a broad singlet for the NH₂ protons.[1][4]
¹³C NMR Multiple signals in the aromatic region, a signal for the benzylic carbon (CH-OH).Multiple signals in the aromatic region, a signal for the carbonyl carbon (~190-200 ppm).[5][6]
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-H stretches from aromatic rings, C=C aromatic stretches, and a C-O stretch.N-H stretches, a strong C=O stretch (~1650-1700 cm⁻¹), C-H stretches from aromatic rings, and C=C aromatic stretches.[7][8]

Table 4: Qualitative Solubility of 2-Aminobenzophenone

The solubility of this compound is expected to be similar to that of 2-aminobenzophenone, with generally low solubility in water and better solubility in polar organic solvents.

Solvent Qualitative Solubility
WaterPractically insoluble[9]
MethanolSoluble[9]
EthanolLikely Soluble[9]
Dimethyl Sulfoxide (DMSO)Soluble[9]
ChloroformSoluble

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-aminobenzophenone. The following section details a representative experimental protocol for this transformation.

Synthesis of this compound from 2-Aminobenzophenone

This protocol is based on the well-established method for the reduction of benzophenone to benzhydrol using sodium borohydride, a mild and selective reducing agent.[10][11][12][13][14]

Materials:

  • 2-Aminobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on the scale and solvent)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in methanol or ethanol. The amount of solvent should be sufficient to fully dissolve the starting material.

  • Reduction: Cool the solution in an ice bath. To the cooled, stirring solution, slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-aminobenzophenone spot and the appearance of the more polar this compound spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and the borate esters formed. This should be done in an ice bath as the reaction can be exothermic.

  • Work-up:

    • Remove the organic solvent using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

G cluster_0 Synthesis of 2-Aminobenzophenone cluster_1 Reduction to this compound Starting Materials Anthranilic Acid Derivative or 2-Nitrobenzophenone Reaction Friedel-Crafts Acylation or Reduction of Nitro Group Starting Materials->Reaction Various Reagents 2_Aminobenzophenone 2-Aminobenzophenone Reaction->2_Aminobenzophenone Reduction_Step Reduction of Ketone 2_Aminobenzophenone->Reduction_Step NaBH4, Methanol/Ethanol 2_Aminobenzhydrol This compound Reduction_Step->2_Aminobenzhydrol G cluster_derivatives Chemical Modifications cluster_activities Potential Biological Activities Scaffold This compound Scaffold Amino_Mod Modification of Amino Group Scaffold->Amino_Mod Hydroxyl_Mod Modification of Hydroxyl Group Scaffold->Hydroxyl_Mod Ring_Mod Modification of Phenyl Rings Scaffold->Ring_Mod Antimicrobial Antimicrobial Agents Amino_Mod->Antimicrobial Anticancer Anticancer Agents (e.g., Antimitotic) Hydroxyl_Mod->Anticancer Other Other Bioactive Compounds Ring_Mod->Other

References

An In-depth Technical Guide to 2-Aminobenzhydrol Derivatives: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzhydrol derivatives, a significant class of compounds in medicinal and organic chemistry. These molecules serve as versatile precursors for a wide array of pharmacologically active heterocyclic structures. This document details their fundamental chemical and physical properties, synthesis methodologies, and established biological activities, offering a valuable resource for professionals in drug discovery and development.

Core Structure and Basic Characteristics

This compound, with the chemical formula C13H13NO, forms the foundational structure for this class of derivatives.[1] Its key features are a primary amino group (-NH2) and a hydroxyl group (-OH) attached to a benzhydryl (diphenylmethyl) backbone.[2] This unique arrangement of functional groups makes it a highly reactive and versatile building block in organic synthesis.

The basic characteristics of the parent compound, this compound, are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H13NO[1]
Molecular Weight 199.25 g/mol [1]
Physical State Solid[3]
Melting Point 113 - 118 °C
CAS Number 13209-38-6[1]
Storage Temperature 2-8°C

The chemical reactivity of this compound is dictated by its amino and hydroxyl groups. The primary amine can undergo N-functionalization reactions like acylation and alkylation, while the hydroxyl group can be esterified or converted to other functional groups (O-functionalization).[2] This dual reactivity is key to creating a diverse library of derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the synthesis of 2-aminobenzophenones, which are then reduced to the corresponding benzhydrol. 2-Aminobenzophenones are crucial intermediates for a variety of heterocyclic compounds, including benzodiazepines, quinolines, and acridones.[4][5][6]

A variety of synthetic routes have been developed for 2-aminobenzophenones, reflecting their importance in medicinal chemistry.[5][6]

Table 2: Summary of Key Synthetic Methods for 2-Aminobenzophenones

Synthetic MethodPrecursorsKey Reagents/ConditionsYieldsReference
Friedel-Crafts Acylation para-Substituted anilines, Benzoyl chloridesLewis acids (e.g., AlCl3), Solid-state reactionModerate to Good[4][7]
From 2-Aminobenzonitriles 2-Aminobenzonitriles, Aryl Grignard reagentsGrignard reagents (e.g., PhMgBr)Good (approx. 71%)[6]
From 2-Aminobenzonitriles 2-Aminobenzonitriles, Sodium arylsulfinatesPalladium catalystNot specified[4][5]
From Anthranilic Acid Anthranilic acidDimethylformamide (amidine adduct formation)Moderate (40-60%)[6]

Below is a generalized workflow illustrating a common synthetic pathway to 2-aminobenzophenone and its subsequent reduction to this compound.

G cluster_0 Synthesis of 2-Aminobenzophenone (Precursor) cluster_1 Reduction to this compound A Substituted Aniline C Friedel-Crafts Acylation A->C B Benzoyl Chloride B->C D 2-Aminobenzophenone C->D E Reduction D->E F This compound E->F

General Synthetic Workflow
Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of 2-aminobenzophenone derivatives via Friedel-Crafts acylation.

Objective: To synthesize a 2-aminobenzophenone derivative from a substituted aniline and a benzoyl chloride.

Materials:

  • Substituted aniline (e.g., p-chloroaniline)

  • Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride)

  • Lewis Acid Catalyst (e.g., anhydrous aluminum chloride)

  • Appropriate solvents (e.g., dichloromethane)

  • Ice, water, 10 M NaOH, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/ether for elution

Procedure:

  • Dissolve the amino-nitrile precursor (1 mmol) in dry dichloromethane (5 mL) and add benzene (2 mL).[8]

  • With stirring, slowly add triflic acid (2 mL).[8]

  • Heat the reaction mixture overnight at 60-80 °C under an inert atmosphere.[8]

  • After the reaction is complete, quench the mixture by pouring it over an ice/water mixture. This step is crucial for hydrolyzing the intermediate imine.[8]

  • Basify the aqueous solution by the slow addition of 10 M NaOH.

  • Extract the product into an organic solvent, such as chloroform, twice.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel, using a hexanes/ether solvent system to obtain the pure 2-aminobenzophenone derivative.[8]

Characterization: The synthesized compounds should be characterized using standard analytical techniques, including 1H and 13C NMR, Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm their structure and purity.[4][7]

Pharmacological Activities and Applications

Derivatives of this compound and its precursors are renowned for their broad spectrum of biological activities. Their structural framework is a common feature in many therapeutic agents.

Table 3: Overview of Pharmacological Activities of Related Derivatives

Derivative ClassSpecific Compound(s)Biological ActivityTarget/Mechanism of ActionReference
2-Aminobenzophenones Various substituted derivativesAntimitotic, Antitumor, Antiproliferative, Muscle RelaxantNot specified[4]
2-Aminobenzimidazoles Schiff bases and benzylamino derivativesAntiproliferative, CytotoxicEffective against SW707, HCV29T, A549, and T47D human cancer cell lines[9]
2-Aminobenzimidazoles General derivativesAntihistamine, Anti-inflammatory, Antimicrobial, Muscle RelaxantH1/H2 receptor blocking[10]
2-Aminobenzamides N-(p-tolyl)benzamide and othersAntimicrobial (Antibacterial & Antifungal)Effective against Aspergillus fumigatus, Staphylococcus aureus, etc.[11]
2-Aminobenzoyl hydrazides 2-amino-N'-(6-hydrazinyl-6-oxohexyl)benzamideAntileishmanialHighly active against Leishmania aethiopica promastigotes[12]
2-Aminobenzothiazoles Piperazine-substituted derivativesAnticancerPI3Kγ enzyme inhibition[13]
Signaling Pathway Involvement: The PI3K/AKT/mTOR Pathway

Recent studies have shown that certain heterocyclic derivatives, such as those from the 2-aminobenzothiazole class, can exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation.[13] One of the most critical pathways is the PI3K/AKT/mTOR cascade. Inhibition of PI3Kγ, an isoform of PI3K, in the tumor microenvironment has been shown to be an effective strategy to prevent tumor growth.[13]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by relevant derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway

Conclusion

This compound derivatives and their immediate precursors, 2-aminobenzophenones, represent a cornerstone in synthetic and medicinal chemistry. Their inherent structural features provide a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries for screening. A deeper understanding of their structure-activity relationships and mechanisms of action, particularly their interaction with critical signaling pathways, will continue to drive innovation in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 2-Aminobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-Aminobenzhydrol ((2-Aminophenyl)(phenyl)methanol), with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this compound in their work. This document details established experimental protocols for the determination of these properties and presents data in a clear, structured format.

Physical Properties Summary

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic protocols. The following table summarizes the known physical properties of this compound.

PropertyValueReferences
CAS Number 13209-38-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Solid
Melting Point 113-118 °C
Solubility Quantitative data is not readily available in the cited literature. Refer to Section 2.2 for determination protocols.

Experimental Protocols

Reliable and reproducible data are contingent upon standardized experimental methodologies. This section outlines detailed protocols for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities.[1][2] The capillary method is a standard technique for this determination.[3]

Objective: To accurately determine the temperature range over which this compound transitions from a solid to a liquid phase.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Mortar and pestle or spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.[3] Using a mortar and pestle or a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.[1]

  • Capillary Loading: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[1] Repeat until the sample column is approximately 2-3 mm high.[1]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer is positioned correctly to accurately measure the temperature of the block and sample.

  • Approximate Melting Point Determination: Conduct a rapid heating run (5-10 °C per minute) to find the approximate melting point.[1] This provides a preliminary range and prevents excessive time spent on the precise measurement.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[1] Using a new packed capillary, begin heating at a slow, controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range. Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts completely (T2).[3] The melting point is reported as the range T1-T2.

Solubility data is fundamental for designing reaction conditions, purification methods, and formulation strategies. The following protocols describe methods for both qualitative and quantitative solubility assessment.

2.2.1 Qualitative Solubility Analysis

This systematic approach helps classify a compound based on its solubility in a series of specific solvents, providing insights into its functional groups and polarity.[4][5] The amino group in this compound suggests it will behave as an organic base.

Procedure:

  • In a small test tube, add approximately 25 mg of this compound to 0.75 mL of the test solvent.[4]

  • Vigorously shake the tube and observe if the solid dissolves completely.[4]

  • Perform the tests sequentially as outlined in the workflow diagram below (Figure 2). For instance, if the compound is insoluble in water, proceed to test its solubility in 5% HCl.

  • Solubility in 5% HCl is a strong indicator of the presence of a basic functional group, such as an amine.[4]

2.2.2 Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6]

Objective: To determine the saturation concentration of this compound in a given solvent.

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). A visible amount of undissolved solid should remain.[6]

  • Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation.[6]

  • Quantitative Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Calculate the original concentration in the saturated solution based on the dilution factor. The solubility is typically reported in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure precision.[6]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for determining the physical properties of this compound.

G Figure 1: General Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Analysis cluster_qual Qualitative Method cluster_quant Quantitative Method (Shake-Flask) MP_Start Dry & Finely Powder Sample MP_Pack Pack 2-3 mm in Capillary Tube MP_Start->MP_Pack MP_Run1 Rapid Heat Run (~10°C/min) to find approx. MP MP_Pack->MP_Run1 MP_Run2 Slow Heat Run (~2°C/min) for accurate MP MP_Run1->MP_Run2 MP_Record Record Range: T1 (first liquid) to T2 (all liquid) MP_Run2->MP_Record Qual_Water Test in Water Qual_HCl Test in 5% HCl Qual_Water->Qual_HCl Qual_NaOH Test in 5% NaOH Qual_HCl->Qual_NaOH Qual_H2SO4 Test in conc. H₂SO₄ Qual_NaOH->Qual_H2SO4 Quant_Sat Create Supersaturated Solution Quant_Equil Equilibrate (24-48h at const. T) Quant_Filt Filter to Remove Excess Solid Quant_Analyze Analyze Supernatant Conc. (HPLC) Start This compound Sample Start->MP_Start Start->Qual_Water Start->Quant_Sat

References

An In-depth Technical Guide to 2-Aminobenzhydrol (CAS 13209-38-6): Properties, Safety, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminobenzhydrol (CAS number 13209-38-6), a key chemical intermediate with significant applications in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling procedures, and its notable role as a structural template for the development of potent enzyme inhibitors. Particular focus is given to its implication in the cholesterol biosynthesis pathway through the inhibition of squalene synthase. While detailed experimental protocols for its synthesis and the determination of all its physical properties are not extensively available in public literature, this guide synthesizes the existing knowledge to serve as a valuable resource for research and drug development professionals.

Chemical and Physical Properties

This compound, also known as (2-Aminophenyl)(phenyl)methanol, is a solid organic compound. Its core physical and chemical characteristics are summarized in the table below. It is important to note that while these values are reported in various chemical databases, detailed experimental protocols for their determination are not consistently available in the reviewed literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Solid[2]
Melting Point 113-118 °C[1][2]
Boiling Point 387.8±27.0 °C (Predicted)Not Available
Density 1.176±0.06 g/cm³ (Predicted)Not Available
Storage Temperature 2-8°C[1][2]
Flash Point Not applicable[1]

Table 2: Spectroscopic Data for this compound

Property Value
¹H NMR Spectrum (CDCl₃, 400 MHz) δ 7.41–7.32 (m, 4H), 7.29 (t, J = 9.3 Hz, 1H), 7.11 (td, J = 7.7, 1.6 Hz, 1H), 7.01 (dd, J = 7.6, 1.5 Hz, 1H), 6.79–6.60 (m, 2H), 5.82 (s, 1H), 3.93 (s, 2H), 2.79 (s, 1H)

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general synthetic strategies for related aminobenzophenones often involve the Friedel-Crafts acylation of anilines or the reduction of the corresponding nitro compounds.[3] One common approach involves the acylation of an aniline derivative, followed by reduction of the ketone functionality.

General Experimental Workflow for Synthesis of Related Compounds

The synthesis of 2-aminobenzophenone derivatives, which are structurally related to this compound, often follows a multi-step process that can be adapted. A general workflow is presented below.

G cluster_synthesis General Synthesis Workflow Start Start Acylation Friedel-Crafts Acylation of Aniline Derivative Start->Acylation Benzoyl Chloride, Lewis Acid Reduction Reduction of Ketone Acylation->Reduction Reducing Agent (e.g., NaBH₄) Purification Purification (e.g., Crystallization, Chromatography) Reduction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product This compound Derivative Characterization->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to proper safety protocols is essential when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 3: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Measures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear protective gloves and a lab coat.[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[1][2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

Comprehensive toxicological data for this compound is limited, and many sources state that its toxicological properties have not been fully investigated. The available information is primarily based on its GHS classification as a skin, eye, and respiratory irritant. No specific LD50 values for oral, dermal, or inhalation routes of exposure were found in the reviewed literature. For its derivatives, toxicological evaluations have been conducted in the context of their development as therapeutic agents, but this data is specific to the final drug candidates and not the this compound core itself.[5]

Biological Significance and Signaling Pathway

Recent research has identified the this compound scaffold as a promising template for the development of highly potent inhibitors of squalene synthase.[6] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in the formation of sterols.[7] Inhibition of this enzyme represents a therapeutic strategy for lowering cholesterol levels.[8]

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. This pathway is tightly regulated to maintain cholesterol homeostasis within the cell. A simplified representation of this pathway, highlighting the position of squalene synthase, is provided below.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Farnesyl_PP Farnesyl Pyrophosphate Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor This compound Derivatives Inhibitor->Squalene Inhibition

Caption: Simplified schematic of the cholesterol biosynthesis pathway highlighting the role of squalene synthase and its inhibition by this compound derivatives.

The inhibition of squalene synthase by this compound derivatives leads to a reduction in the synthesis of squalene and, consequently, cholesterol. This mechanism of action makes these compounds attractive candidates for the development of new antihyperlipidemic drugs. The regulation of the cholesterol biosynthesis pathway is complex, involving feedback mechanisms primarily controlled by the sterol regulatory element-binding proteins (SREBPs). A decrease in intracellular cholesterol levels typically leads to the activation of SREBPs, which in turn upregulates the expression of genes encoding for enzymes in the cholesterol biosynthesis pathway, including HMG-CoA reductase and the LDL receptor.[8]

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrol, also known as (2-aminophenyl)(phenyl)methanol, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, some of which exhibit significant pharmacological activities. Its structural precursor, 2-aminobenzophenone, is a well-known scaffold in medicinal chemistry, with derivatives showing antimitotic, antitumor, and antimicrobial properties. The reduction of the ketone group in 2-aminobenzophenone to a hydroxyl group to form this compound alters the molecule's three-dimensional structure and electronic properties, which can, in turn, influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, conformation, synthesis, and characterization of this compound.

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are crucial for understanding its chemical behavior and potential interactions with biological targets. The crystal structure of 2-aminodiphenylmethanol (a synonym for this compound) has been determined by X-ray crystallography, providing precise data on bond lengths, bond angles, and dihedral angles.[1][2]

Crystallographic Data

The crystal structure of this compound reveals a rhombohedral crystal system with the space group R3.[1][2] The molecules are linked into polymeric units by strong hydrogen bonds between the hydroxyl groups.[1][2]

Table 1: Key Crystallographic Parameters for this compound [1][2]

ParameterValue
Crystal SystemRhombohedral
Space GroupR3
a (Å)13.418(3)
α (°)113.23(1)
Z6

Table 2: Selected Bond Lengths in this compound

BondBond Length (Å)
C(7)-O(1)1.435
C(7)-C(8)1.523
C(7)-C(14)1.520
C(1)-N(1)1.403

Table 3: Selected Bond Angles in this compound

AngleBond Angle (°)
O(1)-C(7)-C(8)110.8
O(1)-C(7)-C(14)111.5
C(8)-C(7)-C(14)112.5
C(2)-C(1)-N(1)119.8

Table 4: Selected Torsion Angles in this compound

Torsion AngleAngle (°)
O(1)-C(7)-C(8)-C(9)-176.1
O(1)-C(7)-C(14)-C(15)65.8
C(14)-C(7)-C(8)-C(13)-55.9
C(8)-C(7)-C(14)-C(19)-173.3

Note: The crystallographic data presented here is based on the information available in the cited literature. For a complete set of crystallographic data, it is recommended to consult the original publication.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity for ketones and aldehydes.

Protocol: Reduction of 2-Aminobenzophenone to this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzophenone in a suitable solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to 2-aminobenzophenone is typically between 1:1 and 2:1.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of hexane and ethyl acetate in a suitable ratio (e.g., 7:3) can be used as the eluent.

  • Elution: Apply the crude product to the top of the column and elute with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.

Table 5: Spectroscopic Data for this compound

TechniqueData
¹H NMR Chemical shifts (δ, ppm) and multiplicities for aromatic, methine (CH-OH), amino (NH₂), and hydroxyl (OH) protons.
¹³C NMR Chemical shifts (δ, ppm) for aromatic and aliphatic carbons.
FTIR Characteristic absorption bands (cm⁻¹) for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations.

Logical Workflow for Synthesis and Characterization

Due to the limited information on specific biological signaling pathways directly involving this compound, the following diagram illustrates a logical workflow for its synthesis and structural confirmation.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Aminobenzophenone 2-Aminobenzophenone Reduction Reduction 2-Aminobenzophenone->Reduction NaBH4, Solvent Crude_Product Crude this compound Reduction->Crude_Product Purification_Method Purification Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis NMR NMR (1H, 13C) Structural_Analysis->NMR FTIR FTIR Structural_Analysis->FTIR X-ray X-ray Crystallography Structural_Analysis->X-ray Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation X-ray->Structural_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The crystallographic data offers a precise understanding of its solid-state structure, while the provided experimental protocols offer a practical guide for its preparation and purification. Although detailed biological activity and signaling pathway information for this compound itself is limited, its structural relationship to the pharmacologically significant 2-aminobenzophenones suggests that it is a valuable compound for further investigation in drug discovery and development. The presented workflow for its synthesis and characterization provides a clear roadmap for researchers entering this area of study.

References

Potential Research Areas for 2-Aminobenzhydrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzhydrol, a versatile chemical intermediate, holds significant potential as a scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a chiral secondary alcohol with an arylamine, provide a foundation for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the core research areas stemming from the this compound framework, with a particular focus on its role as a precursor to bioactive compounds targeting the central nervous system (CNS), cancer, and inflammatory and metabolic disorders. While quantitative pharmacological data for this compound itself is limited in publicly available literature, the extensive research into its derivatives underscores the immense potential of this chemical entity. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound, also known as (2-aminophenyl)(phenyl)methanol, is a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it an attractive starting material for creating complex molecular architectures.[1] The benzhydrol moiety imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.[1]

Historically, the primary interest in this compound has been as a key intermediate in the synthesis of 2-aminobenzophenones, which are precursors to the widely recognized 1,4-benzodiazepine class of psychoactive drugs.[2] However, contemporary research has expanded the utility of the this compound scaffold to a broader range of therapeutic targets. Its derivatives have shown promise as inhibitors of tubulin polymerization, p38 MAP kinase, and squalene synthase, highlighting its potential in oncology, anti-inflammatory, and metabolic disease research.[3]

This guide aims to provide a detailed technical overview of the potential research avenues for this compound, equipping researchers with the necessary information to explore its synthetic derivatization and biological evaluation.

Synthetic Pathways and Methodologies

The synthesis of this compound and its primary derivatives, such as 2-aminobenzophenones, can be achieved through several established routes. A common and efficient method involves the reduction of 2-aminobenzophenone.

Synthesis of this compound from 2-Aminobenzophenone

A straightforward and widely used method for the synthesis of this compound is the reduction of the ketone functionality of 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4][5]

Synthesis_2_Aminobenzhydrol 2-Aminobenzophenone 2-Aminobenzophenone reagent NaBH4 Methanol 2-Aminobenzophenone->reagent This compound This compound reagent->this compound caption Reduction of 2-Aminobenzophenone.

Reduction of 2-Aminobenzophenone.

Experimental Protocol: Reduction of 2-Aminobenzophenone to this compound [6][7]

Materials:

  • 2-Aminobenzophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Toluene

  • Acetic acid (dilute)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-aminobenzophenone (1.0 eq) in methanol.

  • Prepare a solution of sodium borohydride (0.26 eq) in a small amount of water containing a catalytic amount of 0.5 M sodium hydroxide.

  • Slowly add the sodium borohydride solution to the stirred solution of 2-aminobenzophenone at room temperature over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and toluene.

  • Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by:

  • Melting Point: 113-118 °C

  • ¹H NMR: To confirm the presence of the carbinol proton and the aromatic protons.

  • ¹³C NMR: To confirm the conversion of the ketone carbonyl to a carbinol carbon.

  • IR Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.

Potential Research Areas and Biological Targets

While direct pharmacological data on this compound is scarce, its derivatives have shown significant activity against a range of biological targets. This suggests that this compound serves as a privileged scaffold for the design of novel therapeutics.

Central Nervous System (CNS) Applications

The historical use of 2-aminobenzophenone derivatives in the synthesis of benzodiazepines highlights the potential of this scaffold to generate CNS-active compounds.[2] Research in this area could focus on synthesizing novel derivatives of this compound and screening them for activity at various CNS receptors, such as GABA-A, serotonin, and dopamine receptors. The inherent chirality of this compound offers an opportunity for stereoselective synthesis and evaluation of enantiomers, which may exhibit different pharmacological profiles.

Anticancer Activity via Tubulin Polymerization Inhibition

Several derivatives of 2-aminobenzophenone have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3] These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell 2-Aminobenzhydrol_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers 2-Aminobenzhydrol_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Defective Mitotic Spindle Tubulin_Dimers->Mitotic_Spindle Inhibits Polymerization Microtubules->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis caption Tubulin Polymerization Inhibition Pathway.

Tubulin Polymerization Inhibition Pathway.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 2 mg/mL solution of tubulin in G-PEM buffer on ice.

  • Prepare serial dilutions of the test compounds, positive control, and negative control.

  • Add 5 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add 45 µL of the tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC₅₀ value for each test compound, which represents the concentration required to inhibit tubulin polymerization by 50%.

Anti-inflammatory Activity via p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibition of p38 MAP kinase is a validated therapeutic strategy for various inflammatory diseases. Derivatives of 2-aminobenzophenones have been identified as inhibitors of this kinase.[3]

p38_MAPK_Pathway cluster_cell Cell Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Targets Activates 2-Aminobenzhydrol_Derivative This compound Derivative 2-Aminobenzhydrol_Derivative->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response caption p38 MAP Kinase Signaling Pathway.

p38 MAP Kinase Signaling Pathway.

Experimental Protocol: In Vitro p38 MAP Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a p38 substrate.

Materials:

  • Active p38 MAP kinase enzyme

  • ATF2 (Activating Transcription Factor 2) protein (substrate)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., SB203580)

  • Vehicle control (e.g., DMSO)

  • Anti-phospho-ATF2 antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • 96-well plate

  • Plate reader for detection (e.g., for luminescence or fluorescence)

Procedure:

  • Add the kinase assay buffer, active p38 MAP kinase, and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated ATF2 using an ELISA-based method with a specific anti-phospho-ATF2 antibody.

  • Generate a dose-response curve and calculate the IC₅₀ value for each test compound.

Metabolic Regulation via Squalene Synthase Inhibition

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. Its inhibition is a therapeutic target for hypercholesterolemia. Alkoxy-aminobenzhydrol derivatives have been developed as potent squalene synthase inhibitors.

Squalene_Synthase_Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Squalene_Synthase Squalene Synthase Farnesyl_Pyrophosphate->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene 2-Aminobenzhydrol_Derivative This compound Derivative 2-Aminobenzhydrol_Derivative->Squalene_Synthase Inhibits Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps caption Squalene Synthase in Cholesterol Biosynthesis.

Squalene Synthase in Cholesterol Biosynthesis.

Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay

This assay measures the activity of squalene synthase by monitoring the consumption of a cofactor or the formation of the product.

Materials:

  • Microsomal preparation containing squalene synthase

  • Farnesyl pyrophosphate (FPP) (substrate)

  • NADPH (cofactor)

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Zaragozic acid A)

  • Vehicle control (e.g., DMSO)

  • Scintillation vials and cocktail (if using radiolabeled substrate) or a spectrophotometer

Procedure:

  • Pre-incubate the microsomal preparation with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding FPP and NADPH. A common method involves using [³H]-FPP and measuring the incorporation of radioactivity into squalene.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and extract the lipid-soluble products, including squalene.

  • Quantify the amount of squalene formed, for example, by liquid scintillation counting of the extracted [³H]-squalene.

  • Determine the IC₅₀ value of the test compounds from the dose-response curve.

Quantitative Data

Derivative ClassTargetAssayIC₅₀ / KᵢReference
2-AminobenzophenoneTubulin PolymerizationIn vitro cytotoxicity (various cancer cell lines)Varies (nM to µM range)[3]
2-Aminobenzophenonep38 MAP KinaseIn vitro kinase assayVaries (nM to µM range)[3]
Alkoxy-aminobenzhydrolSqualene SynthaseIn vitro enzyme inhibition0.85 nM (for a lead compound)

Conclusion and Future Directions

This compound represents a highly promising and underexplored scaffold in medicinal chemistry. While its historical significance lies in its role as a precursor to benzodiazepines, the demonstrated biological activities of its broader derivatives in the areas of oncology, inflammation, and metabolic disorders open up exciting new avenues for research.

Future research efforts should focus on:

  • Systematic Pharmacological Profiling: A comprehensive screening of this compound itself against a panel of CNS and other relevant biological targets to establish a baseline pharmacological profile.

  • Stereoselective Synthesis and Evaluation: The chiral nature of this compound should be exploited to synthesize and evaluate the biological activity of individual enantiomers of its derivatives.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the phenyl rings and modifications of the amino and hydroxyl groups to optimize potency and selectivity for specific targets.

  • Exploration of Novel Targets: Screening of this compound derivatives against a wider range of biological targets to identify novel therapeutic applications.

By leveraging the synthetic versatility of the this compound core and employing modern drug discovery strategies, there is a significant opportunity to develop novel and effective therapeutic agents for a variety of diseases. This technical guide provides a foundational framework to inspire and support such endeavors.

References

2-Aminobenzhydrol and its role as a chemical building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzhydrol and its Role as a Chemical Building Block

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2-aminophenyl)(phenyl)methanol, is a versatile organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a secondary alcohol adjacent to an aniline moiety, provides two reactive centers for a variety of chemical transformations. While it is a useful molecule in its own right, its primary significance often lies in its relationship with its oxidized form, 2-aminobenzophenone. This ketone is a crucial precursor for the synthesis of a wide array of heterocyclic scaffolds that form the core of numerous psychoactive and therapeutic drugs, most notably benzodiazepines, quinazolines, and acridones.[1]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis and key reactions, and its application in the construction of pharmaceutically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to support research and development efforts in this area.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReference(s)
IUPAC Name (2-Aminophenyl)(phenyl)methanol[2]
Synonyms This compound[2]
CAS Number 13209-38-6[3]
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
Appearance Solid[2]
Melting Point 113-118 °C[2]
Storage Temperature 2-8°C[2]
SMILES String Nc1ccccc1C(O)c2ccccc2[2]
InChI Key NAWYZLGDGZTAPN-UHFFFAOYSA-N[2]

Core Synthetic Pathways and Transformations

This compound is central to a synthetic workflow that connects it to its more widely used oxidized form, 2-aminobenzophenone, which is then used to build complex heterocyclic systems. The interconversion between the alcohol and ketone serves as a key strategic step in multi-step syntheses.

Synthetic_Workflow Synthetic Utility of this compound cluster_core Core Interconversion cluster_derivatives Heterocyclic Scaffolds A This compound (Alcohol) B 2-Aminobenzophenone (Ketone) A->B Oxidation B->A Reduction C Benzodiazepines (e.g., Diazepam) B->C Acylation, Cyclization D Acridones B->D Ullmann Condensation, Cyclization E Quinazolines B->E Condensation Reactions

Synthetic workflow for this compound and its derivatives.
Experimental Protocols: Core Transformations

1. Synthesis of this compound via Reduction

A standard method for synthesizing this compound is the reduction of the corresponding ketone, 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation.

  • Objective: To reduce the ketone functional group of 2-aminobenzophenone to a secondary alcohol.

  • Materials:

    • 2-Aminobenzophenone

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • Water (H₂O)

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-aminobenzophenone (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to yield crude this compound, which can be purified by recrystallization or column chromatography.

2. Oxidation of this compound to 2-Aminobenzophenone

The reverse reaction, the oxidation of the secondary alcohol back to the ketone, is a key step for preparing precursors for heterocyclic synthesis. Manganese dioxide (MnO₂) is a common chemoselective agent for oxidizing benzylic alcohols.

  • Objective: To selectively oxidize the secondary alcohol of this compound to a ketone.

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Celite or filter aid

  • Procedure:

    • Suspend this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

    • Add activated manganese dioxide (5-10 equiv) to the suspension.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

    • Wash the filter pad thoroughly with dichloromethane.

    • Combine the filtrates and remove the solvent under reduced pressure to afford 2-aminobenzophenone. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Application in the Synthesis of Pharmaceutical Scaffolds

The true value of the this compound/benzophenone system lies in its utility for constructing complex heterocyclic molecules with significant biological activity.

Synthesis of Benzodiazepines

2-Aminobenzophenones are the quintessential starting materials for 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1][4] The synthesis of Diazepam is a classic example.

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Diazepam Intermediate) .[5]

  • Objective: To perform N-acylation on a 2-aminobenzophenone derivative as the first step towards the benzodiazepine core.

  • Materials:

    • 2-Amino-5-chlorobenzophenone (1.0 equiv)

    • Toluene

    • Chloroacetyl chloride (1.1 equiv)

  • Procedure:

    • Dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g) in toluene (20 mL) in a reaction vessel and cool to 5-10 °C.

    • Prepare a solution of chloroacetyl chloride (e.g., 0.85 mL) in toluene (2 mL).

    • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[6]

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Monitor reaction completion by TLC.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by stirring with ethanol (10 mL) at room temperature for 20 hours, followed by filtration and drying.[5] This intermediate is then treated with an ammonia source (e.g., hexamine or ammonia) to facilitate cyclization into the diazepam scaffold.[5]

PrecursorReagentsConditionsProductYieldReference(s)
2-Amino-5-chlorobenzophenone1. Chloroacetyl chloride 2. Hexamine, NH₄ClMicrowave, MeOH:H₂O7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one~90%[5]
2-(Methylamino)-5-chlorobenzophenone1. Bromoacetyl chloride 2. NH₄OH/NH₄BrFlow, 0-60°C, ACN/H₂ODiazepam96%[7]
Synthesis of Acridones

Acridone derivatives are known for their ability to intercalate DNA and exhibit anticancer and antiviral properties. Their synthesis can be achieved via intramolecular cyclization of N-phenylanthranilic acid, which can be prepared from precursors related to the aminobenzophenone scaffold.[8]

Experimental Protocol: Synthesis of Acridone .[8]

  • Objective: To perform an intramolecular cyclodehydration to form the tricyclic acridone core.

  • Materials:

    • N-phenylanthranilic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium carbonate (Na₂CO₃)

    • Water

  • Procedure:

    • Add N-phenylanthranilic acid (e.g., 50 g) to concentrated sulfuric acid (175 g) in a beaker.

    • Heat the mixture in an oil bath at 100-105 °C for 4 hours.

    • Cool the reaction mixture and pour it cautiously into a stirred mixture of water (2 L) and ice (1 kg).

    • Allow the precipitate to settle, decant the supernatant, and collect the solid by suction filtration.

    • Boil the moist solid in a solution of sodium carbonate (30 g) in water (400 mL) for 5 minutes to neutralize residual acid.

    • Collect the solid by suction, wash thoroughly with water, and dry to yield crude acridone.

PrecursorReagents / CatalystConditionsProductYieldReference(s)
N-phenylanthranilic acidH₂SO₄100-105 °C, 4hAcridone71-75%[8]
Diaryl-aminesCo₂(CO)₈, Pd(OAc)₂Dual C-H CarbonylationAcridonesGood[9]

Biological Significance: Mechanism of Benzodiazepine Action

Derivatives synthesized from the 2-aminobenzophenone core often target the central nervous system. Benzodiazepines famously act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[10]

GABA_A_Signaling Mechanism of Benzodiazepine Action on GABA-A Receptor cluster_receptor Postsynaptic Membrane GABA GABA (Neurotransmitter) GABA_Site GABA Binding Site (α/β subunit interface) GABA->GABA_Site Binds BZD Benzodiazepine (e.g., Diazepam) BZD_Site Benzodiazepine Site (α/γ subunit interface) BZD->BZD_Site Binds (Allosteric) GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Channel_Closed Chloride Channel (Closed) GABA_Site->Channel_Closed Induces conformational change BZD_Site->GABA_Site Increases GABA binding affinity Channel_Open Chloride Channel (Open) Channel_Closed->Channel_Open Opens Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition Leads to

References

Methodological & Application

Asymmetric Synthesis Using 2-Aminobenzhydrol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)- or (1S,2R)-2-Amino-1,2-diphenylethanol, commonly known as 2-aminobenzhydrol, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid diphenyl structure provides a well-defined steric environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions. This chiral 1,2-amino alcohol can be temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of subsequent reactions to yield a desired enantiomer. After the transformation, the auxiliary can be cleaved and recovered.

This document provides detailed application notes and generalized protocols for the use of this compound as a chiral auxiliary, particularly focusing on the formation of a chiral oxazolidinone derivative for subsequent diastereoselective alkylation reactions. The principles and protocols are based on well-established methodologies for similar 1,2-amino alcohol-derived auxiliaries, such as the widely used Evans oxazolidinones. Documented applications for this compound derivatives include the preparation of homopropargylic alcohols and their use in palladium-catalyzed tandem alkylation and carbonylative coupling reactions.[1]

Principle of Stereoselection

The effectiveness of this compound as a chiral auxiliary relies on the formation of a rigid heterocyclic system, typically an oxazolidinone, by reacting it with a carboxylic acid derivative. This locks the conformation of the N-acyl group. The bulky phenyl groups of the auxiliary then effectively shield one face of the enolate formed from the N-acyl group, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective transformation.

Stereoselection_Principle cluster_0 General Workflow A Prochiral Carboxylic Acid C N-Acyl Oxazolidinone A->C B This compound (Chiral Auxiliary) B->C E Alkylated Oxazolidinone (High Diastereoselectivity) C->E Diastereoselective Alkylation D Base (e.g., LDA) Electrophile (R-X) D->E G Enantiomerically Enriched Product E->G H Recovered Auxiliary E->H Auxiliary Removal F Cleavage (e.g., LiOH/H2O2) F->G F->H

Caption: General workflow for asymmetric synthesis using this compound.

Key Applications and Protocols

The primary application detailed here is the diastereoselective alkylation of N-acyl oxazolidinones derived from this compound. This method is a cornerstone of asymmetric synthesis for preparing enantiomerically enriched α-substituted carboxylic acids and their derivatives.

Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone

This protocol describes the coupling of the chiral auxiliary with a prochiral carboxylic acid derivative.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • Acyl chloride (R-COCl) or carboxylic acid (R-COOH)

  • Triethylamine (Et3N) or a suitable coupling agent (e.g., DCC)

  • Phosgene or a phosgene equivalent (e.g., triphosgene) for cyclization

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous base (e.g., pyridine)

Procedure:

  • Amide Formation (from Acyl Chloride): a. Dissolve (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add the acyl chloride (1.1 eq) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH4Cl solution. f. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.

  • Oxazolidinone Formation: a. Dissolve the purified N-acyl amino alcohol (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add a strong base such as n-butyllithium (n-BuLi) (2.2 eq) dropwise to deprotonate both the hydroxyl and amide protons. d. After stirring for 30 minutes, add a cyclizing agent like triphosgene (0.5 eq) in THF. e. Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. f. Quench the reaction carefully with water and extract the product with ethyl acetate. g. Dry the organic layer, concentrate, and purify the N-acyl oxazolidinone by flash chromatography or recrystallization.

Oxazolidinone_Formation cluster_workflow N-Acyl Oxazolidinone Synthesis start This compound + Acyl Chloride step1 Amide Formation (Et3N, DCM) start->step1 step2 Purified N-Acyl Amino Alcohol step1->step2 step3 Cyclization (n-BuLi, Triphosgene, THF) step2->step3 end_node Chiral N-Acyl Oxazolidinone step3->end_node

Caption: Workflow for synthesizing the chiral N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the chiral N-acyl oxazolidinone. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.

Materials:

  • N-Acyl oxazolidinone derived from this compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (R'-X, e.g., benzyl bromide, methyl iodide)

  • HMPA or DMPU (optional, as an additive)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq, freshly prepared or commercial solution) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Add the alkyl halide (1.2-1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive alkyl halides, the temperature may be slowly raised to -40 °C or 0 °C.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) can be determined from the crude product by 1H NMR or HPLC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically pure product. The cleavage method determines the functional group of the final product.

A. To Obtain the Chiral Carboxylic Acid:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

  • Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3) solution.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the carboxylic acid product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

B. To Obtain the Chiral Primary Alcohol:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool to 0 °C and add lithium borohydride (LiBH4) (2.0 eq).

  • Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench with water or saturated aqueous NH4Cl.

  • Extract the product and the auxiliary with ethyl acetate. The alcohol product and the auxiliary can be separated by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective alkylation of an N-propionyl oxazolidinone derived from (1R,2S)-2-amino-1,2-diphenylethanol. These values are based on typical results achieved with analogous high-performing chiral auxiliaries.[2]

Table 1: Diastereoselective Alkylation with Various Electrophiles

EntryElectrophile (R'-X)BaseTemp (°C)Time (h)Yield (%)d.r.
1CH3ILDA-78292>99:1
2BnBrLDA-78395>99:1
3Allyl BromideNaHMDS-782.59098:2
4CH3CH2ILDA-78 to -40488>99:1

Table 2: Auxiliary Cleavage and Product Recovery

EntryStarting Material (from Table 1)Cleavage MethodProduct TypeYield (%)
1Entry 2 ProductLiOH / H2O2Carboxylic Acid94
2Entry 2 ProductLiBH4Primary Alcohol91
3Entry 4 ProductLiOH / H2O2Carboxylic Acid92

Conclusion

This compound serves as a highly effective chiral auxiliary for asymmetric synthesis, particularly for the diastereoselective alkylation of carboxylic acid derivatives. The rigid, sterically demanding framework provided by the diphenyl groups ensures excellent facial selectivity, leading to products with very high diastereomeric and subsequent enantiomeric purity. The protocols provided herein offer a robust starting point for researchers aiming to leverage this auxiliary in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.

References

Protocol for the Oxidation of 2-Aminobenzhydrol to 2-Aminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzophenone is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the benzodiazepine class of drugs.[1][2] One common synthetic route to 2-aminobenzophenone and its derivatives involves the oxidation of the corresponding secondary alcohol, 2-aminobenzhydrol. The primary challenge in this transformation is the chemoselective oxidation of the hydroxyl group in the presence of the potentially sensitive amino group, which can be susceptible to oxidation. This document outlines various protocols for the oxidation of this compound to 2-aminobenzophenone, providing detailed experimental procedures and a comparison of different oxidizing agents. The methods described are suitable for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall transformation is the oxidation of a secondary alcohol to a ketone:

Comparative Data of Oxidation Methods

Several oxidizing agents can be employed for this transformation. The choice of reagent depends on factors such as reaction conditions, selectivity, yield, and ease of workup. The following table summarizes key quantitative data for selected methods.

Oxidizing AgentSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Activated MnO₂ Chloroform or DichloromethaneRoom Temperature to Reflux12 - 24 hoursGood to ExcellentMild and selective for benzylic alcohols. Requires a large excess of the reagent.
Swern Oxidation Dichloromethane-78 to Room Temperature~1-2 hoursHighMild conditions, suitable for sensitive substrates. Produces volatile and odorous byproducts.
Jones Reagent Acetone0 to Room Temperature1 - 4 hoursModerate to HighStrong oxidant, acidic conditions may not be suitable for all substrates.
Copper(II) Chloride Not specifiedNot specifiedNot specifiedGoodMentioned as a viable oxidant for similar transformations.

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols.[3][4] The reaction is heterogeneous and typically requires a significant excess of the reagent.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Celatom® or filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in chloroform or dichloromethane (approximately 10-20 mL per gram of substrate), add activated manganese dioxide (10-20 eq by weight).

  • Stir the suspension vigorously at room temperature or at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature if heated.

  • Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the manganese dioxide solids. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminobenzophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Swern Oxidation

The Swern oxidation is a very mild and highly efficient method for converting secondary alcohols to ketones.[5][6] It is particularly useful for substrates with sensitive functional groups.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Three-necked round-bottom flask

  • Dropping funnels

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-aminobenzophenone by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Oxidation with Activated MnO₂

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_mno2 Add Activated MnO₂ start->add_mno2 stir Stir at RT or Reflux (12-24h) add_mno2->stir filter Filter through Celatom® stir->filter wash_cake Wash Filter Cake filter->wash_cake dry Dry Filtrate (MgSO₄) wash_cake->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify product 2-Aminobenzophenone purify->product

Caption: Workflow for the oxidation of this compound using activated MnO₂.

Logical Relationship of Swern Oxidation Steps

swern_oxidation_logic cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol cluster_elimination Elimination oxalyl_chloride Oxalyl Chloride activated_intermediate Formation of Electrophilic Sulfur Species (-78 °C) oxalyl_chloride->activated_intermediate dmso DMSO dmso->activated_intermediate alkoxysulfonium_ylide Formation of Alkoxysulfonium Ylide activated_intermediate->alkoxysulfonium_ylide alcohol This compound alcohol->alkoxysulfonium_ylide product_formation Formation of 2-Aminobenzophenone alkoxysulfonium_ylide->product_formation triethylamine Triethylamine (Base) triethylamine->product_formation byproducts Dimethyl Sulfide + CO + CO₂ product_formation->byproducts

References

Applications of 2-Aminobenzhydrol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrol is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a diphenylmethanol core with an ortho-amino group, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of the applications of this compound, focusing on its role in the development of potent therapeutic agents. We present quantitative data on the biological activity of its derivatives, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and synthetic workflows.

Key Applications of the this compound Scaffold

The this compound core serves as a foundational structure for at least two major classes of therapeutic agents: squalene synthase inhibitors and antimitotic agents derived from its oxidized form, 2-aminobenzophenone.

Squalene Synthase Inhibitors for Hypercholesterolemia

This compound has been identified as a key template for the development of highly potent inhibitors of squalene synthase (SQS).[1] SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol formation.[2] Inhibition of SQS presents an attractive strategy for lowering cholesterol levels, a primary goal in the management of hypercholesterolemia and the prevention of atherosclerosis.[3]

Derivatives of this compound have been designed to mimic the substrate of SQS, effectively blocking the enzyme's active site and inhibiting cholesterol production.[4] Notably, a series of alkoxy-aminobenzhydrol derivatives have demonstrated potent SQS inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[1]

Quantitative Data: Squalene Synthase Inhibitory Activity of this compound Derivatives

Compound IDModification on this compound ScaffoldSqualene Synthase IC50 (nM)Reference
1 Specific alkoxy- and amino- modifications0.85[1]
3a Glycine derivative of a 4,1-benzoxazepine derived from a benzhydrol precursor15[5]
3f β-Alanine derivative of a 4,1-benzoxazepine derived from a benzhydrol precursor15[5]
Precursor to Antimitotic 2-Aminobenzophenones

This compound serves as a direct precursor to 2-aminobenzophenones through oxidation of the secondary alcohol. These 2-aminobenzophenone derivatives have been extensively investigated as potent antimitotic agents, exhibiting anticancer activity by inhibiting tubulin polymerization.[6] This mechanism of action is shared with other successful anticancer agents like colchicine and the vinca alkaloids.

The benzophenone structure provides a stable scaffold that can be readily synthesized and modified. The presence of the ortho-amino group is crucial for maintaining a conformation that facilitates binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibitory Activity of 2-Aminobenzophenone Derivatives

Compound IDCell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
10a A549 (Lung)0.029Not explicitly stated for 10a, but derivatives show activity[7]
10a HeLa (Cervical)0.035Not explicitly stated for 10a, but derivatives show activity[7]
10a A2780 (Ovarian)0.041Not explicitly stated for 10a, but derivatives show activity[7]
10a HCT116 (Colon)0.062Not explicitly stated for 10a, but derivatives show activity[7]
10a MGC803 (Gastric)0.048Not explicitly stated for 10a, but derivatives show activity[7]
Compound 9 In vitroPotential anticancer activityNot specified[8]
Compound 10 In vitroPotential anticancer activityNot specified[8]
Compound 13 In vitroPotential anticancer activityNot specified[8]

Signaling Pathways and Experimental Workflows

Squalene Synthase and the Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of squalene synthase as the target for this compound derivatives.

Squalene_Synthase_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Diphosphate (FPP) (2 molecules) Mevalonate->FPP ... SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol ... SQS->Squalene Inhibitor This compound Derivative Inhibitor->SQS Inhibition

Cholesterol biosynthesis pathway and the site of inhibition by this compound derivatives.
Synthetic Workflow from this compound

This diagram outlines the general synthetic routes from this compound to its bioactive derivatives.

Synthetic_Workflow Start This compound Modification Alkylation / Acylation of Amino and/or Hydroxyl Group Start->Modification Oxidation Oxidation of Secondary Alcohol Start->Oxidation SQSI Squalene Synthase Inhibitors Modification->SQSI Aminobenzophenone 2-Aminobenzophenone Oxidation->Aminobenzophenone Derivatization Further Derivatization Aminobenzophenone->Derivatization Antimitotic Antimitotic Agents Derivatization->Antimitotic

General synthetic routes from this compound to bioactive compounds.

Experimental Protocols

Synthesis of 2-Aminobenzophenone from this compound (General Procedure)

While a specific, detailed protocol for the synthesis of a bioactive squalene synthase inhibitor directly from this compound is not publicly available in the reviewed literature, a general method for the oxidation of the benzhydrol to the corresponding benzophenone is a key step. The following is a representative procedure for this type of transformation.

Materials:

  • This compound derivative

  • Manganese dioxide (activated)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the this compound derivative in a suitable solvent such as dichloromethane or chloroform.

  • Add an excess of activated manganese dioxide (typically 5-10 equivalents by weight) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with the solvent.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-aminobenzophenone derivative.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aminobenzophenone.

Squalene Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound on squalene synthase by monitoring the consumption of NADPH.[9][10]

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT.

  • Squalene Synthase (SQS): Purified recombinant or microsomal preparation.

  • Farnesyl Diphosphate (FPP): Substrate.

  • NADPH: Cofactor.

  • Test Compound (e.g., this compound derivative).

  • 96-well UV-transparent microplate.

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of FPP, NADPH, and the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound to generate a range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following components to each well in the specified order:

    • Assay Buffer

    • SQS enzyme solution

    • Test compound at various concentrations or vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of FPP and NADPH to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). This corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the test compound and the vehicle control from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to assess the inhibitory effect of a test compound on tubulin polymerization.[11][12]

Materials:

  • Tubulin Polymerization Assay Buffer: e.g., 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • Purified tubulin (e.g., from porcine brain).

  • GTP solution.

  • Glycerol (as a polymerization enhancer).

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.

  • Test compound (e.g., 2-aminobenzophenone derivative).

  • 384-well or 96-well black microplate.

  • Temperature-controlled fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin, assay buffer, GTP, glycerol, and DAPI.

  • Assay Setup:

    • Add the test compound at various concentrations or a vehicle control to the wells of the microplate.

    • Add the tubulin-containing reaction mixture to each well.

  • Polymerization and Measurement:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60-90 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~410 nm. The increase in fluorescence corresponds to DAPI binding to the polymerized microtubules.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Calculate the area under the curve (AUC) or the maximum polymerization rate (Vmax) for each concentration.

    • Determine the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50) by plotting the AUC or Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as squalene synthase inhibitors for the treatment of hypercholesterolemia and, in its oxidized form, as potent antimitotic agents for cancer therapy. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive core for further exploration in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers in this field.

References

Application Notes and Protocols: Synthesis of Benzodiazepines Utilizing 2-Aminobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the use of 2-aminobenzhydrol as a key starting material in the synthesis of 1,4-benzodiazepines, a critical class of therapeutic agents.

Introduction

This compound serves as a valuable precursor in the synthesis of various pharmacologically important compounds. A primary application is its conversion to 2-aminobenzophenones, which are versatile intermediates for the construction of the benzodiazepine scaffold. The synthetic pathway typically involves the oxidation of the secondary alcohol in this compound to a ketone, followed by a series of reactions to form the seven-membered diazepine ring. These compounds are of significant interest due to their wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

Synthetic Workflow Overview

The general synthetic strategy for producing 1,4-benzodiazepines from this compound involves a two-stage process. The first stage is the oxidation of this compound to the corresponding 2-aminobenzophenone. The second stage involves the formation of the benzodiazepine ring system from the 2-aminobenzophenone intermediate.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Benzodiazepine Formation This compound This compound 2-Aminobenzophenone 2-Aminobenzophenone This compound->2-Aminobenzophenone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO2) Oxidizing_Agent->2-Aminobenzophenone 2-Aminobenzophenone_Inter 2-Aminobenzophenone Intermediate Acylation Acylation (e.g., with Haloacetyl Chloride) 2-Aminobenzophenone_Inter->Acylation Acylated_Intermediate Acylated Intermediate Acylation->Acylated_Intermediate Cyclization Cyclization (e.g., with Ammonia) Acylated_Intermediate->Cyclization Benzodiazepine 1,4-Benzodiazepine Cyclization->Benzodiazepine

Caption: General synthetic workflow from this compound to 1,4-Benzodiazepines.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Aminobenzophenone

This protocol describes a general method for the oxidation of a benzylic alcohol to a ketone using activated manganese dioxide (MnO₂). This is a common and effective method for this transformation.[1]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celatom® or filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as DCM or chloroform.

  • To this solution, add activated MnO₂ (5-10 equivalents by weight).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂. Wash the filter cake with additional solvent.

  • Combine the filtrate and washings, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-aminobenzophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Diazepam Analog from 2-Amino-5-chlorobenzophenone

This protocol outlines the synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam), a precursor to Diazepam, from 2-amino-5-chlorobenzophenone.

Part A: Acylation [2] Materials:

  • 2-amino-5-chlorobenzophenone

  • Toluene

  • Chloroacetyl chloride

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in toluene.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in toluene dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add ethanol to the crude product and stir at room temperature for 20 hours for purification.

Part B: Cyclization [3] Materials:

  • 2-(2-chloroacetamido)-5-chlorobenzophenone (from Part A)

  • Pyridine

  • Glycine ethyl ester hydrochloride

Procedure:

  • Dissolve the crude product from Part A and glycine ethyl ester hydrochloride in dry pyridine.

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the pyridine.

  • The residue can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzodiazepine.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize representative yields for key steps in the synthesis of benzodiazepines from 2-aminobenzophenone derivatives.

Table 1: Synthesis of Acylated Intermediates

Starting MaterialReagentSolventYield (%)Reference
2-Amino-2',5'-dichlorobenzophenoneChloroacetyl chlorideNot specified96.2[4]
2-Amino-5-chlorobenzophenoneChloroacetyl chlorideToluene97.3[2]
2-Amino-5-chlorobenzophenonep-ChloroacetanilideEthyl acetate87 - 93[5]

Table 2: Synthesis of Benzodiazepines and their Precursors

PrecursorProductReagentsSolventYield (%)Reference
2-Amino-5-chlorobenzophenone7-chloro-5-phenyl-1H-benzo[e][6][7]diazepin-2(3H)-oneGlycine ethyl ester hydrochloride, PyridinePyridineNot specified[3]
2-chloroacetamido-5-chlorobenzophenone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneHexamethylenetetramine, NH₄ClMethanol:WaterNot specified[8]
2-amino-2',5'-dichlorobenzophenone2-chloroacetylamino-2',5'-dichlorobenzophenoneChloroacetyl chloride, K₂CO₃Ethyl acetateNot specified[9]
2-chloroacetamido-2',5'-dichlorobenzophenone7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-oneUrotropine, NH₄OAcNot specifiedNot specified[10]
2-aminobenzophenone derivatives5-phenyl-1,4-benzodiazepine-2-one derivativesHaloacetylhalide, NH₄OH, K₂CO₃THF88 (for 7a)[11]
N-Tosyl-disubstituted 2-aminobenzylaminesSubstituted 1,4-BenzodiazepinesPropargylic carbonates, Pd catalystNot specifiedNearly quantitative[7]

Signaling Pathway and Mechanism of Action

Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GABA in Synapse GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor binds to allosteric site GABA->GABA_A_Receptor binds to Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Benzodiazepine action on the GABA-A receptor signaling pathway.

Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus producing an overall inhibitory effect on the central nervous system.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of benzodiazepines. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel benzodiazepine derivatives with potential therapeutic applications. The continued investigation into new synthetic methodologies and the biological evaluation of these compounds will undoubtedly contribute to the advancement of therapies for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Asymmetric Reduction of Ketones Catalyzed by 2-Aminobenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric reduction of prochiral ketones to chiral secondary alcohols, utilizing a catalyst system derived from 2-aminobenzhydrol. This method, a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers high enantioselectivity and is a valuable tool in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

Introduction

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols which are key building blocks for many pharmaceuticals and biologically active molecules. While various methods exist, the use of chiral oxazaborolidine catalysts, derived from amino alcohols, in combination with a borane source, is a highly reliable and efficient approach.[1][2][3] this compound serves as a valuable chiral precursor for the in situ generation of such an oxazaborolidine catalyst. This catalyst then mediates the transfer of a hydride from a borane complex to the ketone, proceeding with a high degree of facial selectivity.

Catalytic Cycle and Mechanism

The catalytic cycle of the this compound-derived oxazaborolidine-catalyzed reduction of ketones is analogous to the well-studied CBS reduction. The process involves the formation of a catalyst-borane complex, which then coordinates to the ketone, leading to an intramolecular hydride transfer through a highly organized transition state.

The key steps in the mechanism are:

  • Catalyst Formation: this compound reacts with a borane source (e.g., BH₃·THF) to form the active oxazaborolidine catalyst.

  • Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[3]

  • Ketone Coordination: The Lewis acidic boron atom of the catalyst coordinates to the oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions between its larger substituent and the catalyst's diphenylmethyl group.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[1]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_output Output Catalyst Oxazaborolidine (from this compound) Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Transition_State Ketone Coordination & Hydride Transfer (Six-membered TS) Complex->Transition_State + Ketone Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst + BH₃ - Chiral Alcohol (after workup) Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Ketone Prochiral Ketone Ketone->Transition_State Borane Borane Source (e.g., BH₃·THF) Borane->Complex

Caption: Catalytic cycle of ketone reduction.

Data Presentation

The following table summarizes the representative results for the asymmetric reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol analogous to this compound, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol.

EntrySubstrate (Ketone)ProductYield (%)ee (%)Configuration
1Acetophenone1-Phenylethanol>95>98(R)
2Propiophenone1-Phenyl-1-propanol9796(R)
31-Indanone1-Indanol9594(R)
41-Tetralone1,2,3,4-Tetrahydro-1-naphthol9892(R)
52-Chloroacetophenone2-Chloro-1-phenylethanol9299(S)
6Benzylacetone4-Phenyl-2-butanol9069(R)
7Cyclohexyl methyl ketone1-Cyclohexylethanol9491(R)

Data compiled from analogous systems and representative of expected outcomes.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Protocol for in situ Generation of the Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an oxazaborolidine catalyst generated in situ from (S)-2-aminobenzhydrol (as a representative chiral amino alcohol) and borane.

Materials:

  • (S)-2-Aminobenzhydrol (or a similar chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add (S)-2-aminobenzhydrol (0.1 eq).

    • Add anhydrous THF to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C to -20 °C).

    • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

    • Slowly add the acetophenone solution to the catalyst solution via the dropping funnel over 30 minutes.

    • To the resulting mixture, add the borane-dimethyl sulfide complex (0.6 - 1.0 eq) dropwise, maintaining the internal temperature.

    • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 1-phenylethanol.

Experimental Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reduction Reaction cluster_workup Work-up and Purification Start Flame-dried flask under N₂ Add_Amino_Alcohol Add (S)-2-Aminobenzhydrol & anhydrous THF Start->Add_Amino_Alcohol Cool_1 Cool to 0°C Add_Amino_Alcohol->Cool_1 Add_Borane_1 Slowly add BH₃·SMe₂ Cool_1->Add_Borane_1 Stir_1 Stir at RT for 1 hr Add_Borane_1->Stir_1 Cool_2 Cool catalyst solution Stir_1->Cool_2 Add_Ketone Add Acetophenone in THF Cool_2->Add_Ketone Add_Borane_2 Add BH₃·SMe₂ dropwise Add_Ketone->Add_Borane_2 Stir_2 Stir and monitor by TLC Add_Borane_2->Stir_2 Quench Quench with Methanol at 0°C Stir_2->Quench Evaporate Solvent removal Quench->Evaporate Acidify Add 1 M HCl Evaporate->Acidify Extract Extract with organic solvent Acidify->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Purify Purify by column chromatography Dry->Purify End Obtain Chiral Alcohol Purify->End

Caption: Experimental workflow for ketone reduction.

Applications in Drug Development

The synthesis of enantiomerically pure secondary alcohols is a critical step in the development of numerous active pharmaceutical ingredients (APIs). The CBS reduction and its variants, such as the one described here, are widely used in the pharmaceutical industry due to their high enantioselectivity, broad substrate scope, and operational simplicity. Chiral alcohols produced by this method are versatile intermediates that can be further elaborated into more complex molecular architectures found in drugs for various therapeutic areas, including cardiovascular diseases, infectious diseases, and oncology. The predictability of the stereochemical outcome based on the chirality of the amino alcohol precursor is a significant advantage in the rational design of synthetic routes for new drug candidates.[4]

References

Application Notes and Protocols for Friedel-Crafts Reactions with 2-Aminobenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings. The alkylation of arenes with 2-aminobenzhydrol derivatives provides a direct route to synthesize diarylmethanes bearing an amino group, a structural motif present in numerous biologically active compounds and pharmaceutical agents. However, the presence of the basic amino group poses a significant challenge, as it can react with the Lewis acid catalyst, leading to catalyst deactivation and poor reaction yields.

This document provides detailed protocols for a robust experimental setup to address this challenge, involving a four-step sequence:

  • Synthesis of this compound: Reduction of the corresponding 2-aminobenzophenone.

  • N-Protection of this compound: Protection of the amino group to prevent catalyst deactivation.

  • Friedel-Crafts Alkylation: The core reaction of the N-protected this compound derivative with an aromatic substrate.

  • N-Deprotection: Removal of the protecting group to yield the final diarylmethane product.

These application notes offer a comprehensive guide for researchers in organic synthesis and drug development, complete with detailed experimental procedures, data tables for easy comparison of reaction parameters, and visualizations of the experimental workflow and reaction mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound starting material via the reduction of 2-aminobenzophenone.

Materials:

  • 2-Aminobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-aminobenzophenone (1.0 eq.) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Starting MaterialReducing AgentSolventTemperatureReaction TimeTypical Yield
2-AminobenzophenoneNaBH₄MeOH/DCM0 °C to RT2-4 h90-98%

Summary of reaction conditions for the synthesis of this compound.

Protocol 2: N-Protection of this compound

To prevent the deactivation of the Lewis acid catalyst in the subsequent Friedel-Crafts reaction, the amino group of this compound must be protected. This protocol provides methods for N-acetylation and N-tosylation.

Method A: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq.) to the solution and cool to 0 °C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated aqueous NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-acetylated product.

Method B: N-Tosylation

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane and add pyridine (1.5 eq.).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Follow the same workup procedure as for N-acetylation.

Protecting GroupReagentBaseSolventTemperatureTypical Yield
Acetyl (Ac)Acetic anhydridePyridineDCM0 °C to RT>95%
Tosyl (Ts)p-Toluenesulfonyl chloridePyridineDCM0 °C to RT85-95%

Comparison of N-protection methods for this compound.

Protocol 3: Friedel-Crafts Alkylation with N-Protected this compound

This protocol details the Lewis acid-catalyzed alkylation of an arene with the N-protected this compound derivative.

Materials:

  • N-Protected this compound (e.g., N-acetyl or N-tosyl derivative)

  • Arene (e.g., benzene, toluene, anisole) - used as both reactant and solvent

  • Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) (optional, if arene is solid)

  • Ice-water bath

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend the Lewis acid (1.1 - 2.5 eq.) in the arene (large excess, acting as solvent).

  • If the arene is a solid, use an inert solvent like anhydrous DCM.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the N-protected this compound (1.0 eq.) in a minimal amount of the arene (or DCM) and add it dropwise to the Lewis acid suspension over 30 minutes.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the arene solvent or DCM.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and remove the excess arene/solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

AreneLewis Acid (eq.)TemperatureReaction TimeProductTypical Yield
BenzeneAlCl₃ (1.5)0 °C to RT4 hN-Protected 2-aminodiphenylmethane70-85%
TolueneFeCl₃ (1.2)RT12 hN-Protected (2-amino-phenyl)-(p-tolyl)-methane65-80%
AnisoleBF₃·OEt₂ (2.0)0 °C to RT6 hN-Protected (2-amino-phenyl)-(4-methoxy-phenyl)-methane75-90%

Reaction conditions and yields for the Friedel-Crafts alkylation with N-protected this compound.

Protocol 4: N-Deprotection of the Diarylalkane Product

The final step is the removal of the protecting group to yield the desired 2-aminodiarylmethane derivative.

Method A: Deprotection of N-Acetyl Group (Acidic Hydrolysis)

Materials:

  • N-Acetyl-2-aminodiarylmethane

  • 6 M Hydrochloric acid (HCl)

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Reflux the N-acetylated diarylmethane in a mixture of ethanol and 6 M HCl for 4-8 hours.

  • Cool the reaction mixture and neutralize with 10% aqueous NaOH solution until basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected product.

Method B: Deprotection of N-Tosyl Group (Reductive Cleavage)

Materials:

  • N-Tosyl-2-aminodiarylmethane

  • Sodium naphthalenide or Magnesium in methanol

  • Tetrahydrofuran (THF)

Procedure (using Magnesium in Methanol):

  • To a solution of the N-tosyl compound in anhydrous methanol, add activated magnesium turnings.

  • Stir the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Take up the residue in an organic solvent and water, separate the layers, and work up the organic phase as described above.

Protecting GroupDeprotection MethodReagentsTypical Yield
Acetyl (Ac)Acidic Hydrolysis6 M HCl, Ethanol80-95%
Tosyl (Ts)Reductive CleavageMg, Methanol70-90%

Conditions for the deprotection of the diarylmethane product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis & Protection cluster_reaction Core Reaction cluster_final Final Product Synthesis 2-Aminobenzophenone 2-Aminobenzophenone step1 Step 1: Reduction 2-Aminobenzophenone->step1 Arene Arene step3 Step 3: Friedel-Crafts Alkylation Arene->step3 step2 Step 2: N-Protection step1->step2 This compound step2->step3 N-Protected This compound step4 Step 4: N-Deprotection step3->step4 N-Protected 2-Aminodiarylmethane product Final Product: 2-Aminodiarylmethane step4->product friedel_crafts_mechanism cluster_activation Electrophile Generation cluster_attack Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration & Product Formation benzhydrol N-Protected This compound carbocation Benzhydryl Carbocation (Electrophile) benzhydrol->carbocation Coordination & Loss of H₂O lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->carbocation sigma_complex Sigma Complex (Resonance Stabilized) carbocation->sigma_complex Nucleophilic Attack arene Arene (Nucleophile) arene->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product_complex Product-Catalyst Complex final_product N-Protected Diarylalkane deprotonation->final_product Restoration of Aromaticity

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Acylated Monosaccharides using 2-Aminobenzamide (2-AB) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that significantly influences the structure, function, and stability of biomolecules. N-acylated monosaccharides, as fundamental components of these complex glycans, play a vital role in various biological processes, including cell signaling, immune response, and disease pathogenesis. Accurate and sensitive quantification of these monosaccharides is therefore essential in glycobiology research and the development of biopharmaceuticals.

This application note provides a detailed protocol for the quantitative analysis of N-acylated monosaccharides by High-Performance Liquid Chromatography (HPLC) following derivatization with the fluorescent label 2-aminobenzamide (2-AB). The 2-AB labeling strategy, based on reductive amination, offers a robust and sensitive method for detecting and quantifying monosaccharides that lack a strong native chromophore.[1][2] This method is applicable to a wide range of N-acylated monosaccharides and is particularly valuable for the analysis of samples where high sensitivity is required.

The protocol herein describes the sample preparation, 2-AB labeling procedure, and subsequent HPLC analysis with fluorescence detection. Furthermore, this document provides a framework for data presentation and interpretation, along with troubleshooting guidelines to ensure reliable and reproducible results.

Principle of the Method

The analysis of N-acylated monosaccharides by this method involves a two-step process:

  • Reductive Amination: The aldehyde group of the reducing end of the monosaccharide reacts with the primary amine of 2-aminobenzamide (2-AB) to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable, fluorescent secondary amine derivative.[3][4][5][6]

  • HPLC Separation and Detection: The 2-AB labeled N-acylated monosaccharides are separated by either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[7][8][9][10] The separated derivatives are then detected by a fluorescence detector, with typical excitation and emission wavelengths of 330 nm and 420 nm, respectively.[2] The fluorescence intensity is directly proportional to the amount of the labeled monosaccharide, allowing for accurate quantification.

Materials and Reagents

  • N-acylated monosaccharide standards (e.g., N-acetylglucosamine, N-acetylgalactosamine, N-acetylneuraminic acid)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline Borane

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for RP-HPLC)

  • Ammonium formate (for HILIC)

  • Eppendorf tubes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or HILIC column (e.g., 2.1 x 150 mm, 1.7 µm)

Experimental Protocols

Preparation of Labeling Reagent
  • Prepare the labeling solution by dissolving 2-aminobenzamide (e.g., 19.2 mg/mL) and a reducing agent like 2-picoline borane (e.g., 44.8 mg/mL) in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[6]

  • Vortex the solution thoroughly until all components are fully dissolved. This reagent should be prepared fresh before use.

2-AB Labeling of N-Acylated Monosaccharides
  • Pipette 1-10 nmol of the dried N-acylated monosaccharide sample or standard into an Eppendorf tube.

  • Add 5 µL of the freshly prepared labeling reagent to the dried sample.

  • Add 5 µL of the reducing agent solution (if prepared separately).

  • Vortex the mixture to ensure the sample is completely dissolved.

  • Incubate the reaction mixture at 65°C for 2 to 3 hours.[3]

  • After incubation, cool the reaction mixture to room temperature. The labeled sample is now ready for HPLC analysis, and in many cases, can be directly injected without further purification.[3][4]

HPLC Analysis

The separation of 2-AB labeled N-acylated monosaccharides can be achieved using either Reversed-Phase (RP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method will depend on the specific monosaccharides being analyzed and the available instrumentation.

This method is suitable for separating a variety of N-acylated monosaccharides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • Excitation: 340 nm[3][4]

    • Emission: 400 nm[3][4]

HILIC is a powerful technique for separating a wide range of glycan structures and can provide alternative selectivity to RP-HPLC.[7][8][9]

  • Column: Amide-based HILIC column (e.g., ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm)

  • Mobile Phase A: 100 mM Ammonium formate, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient (Example for complex glycan analysis, can be adapted for monosaccharides):

    • 0-2 min: 95% B

    • 2-35 min: 95-60% B (linear gradient)

    • 35-37 min: 60-40% B (linear gradient)

    • 37.1-45 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • Excitation: 330 nm

    • Emission: 420 nm

Data Presentation

Quantitative data from the HPLC analysis should be summarized in a clear and structured table for easy comparison. The table should include retention times, peak areas, and calculated concentrations for each N-acylated monosaccharide standard and sample.

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
Standards
N-Acetylglucosamine (GlcNAc)12.5ValueValue
N-Acetylgalactosamine (GalNAc)ValueValueValue
N-Acetylneuraminic acid (Neu5Ac)ValueValueValue
Sample 1
GlcNAc12.5ValueValue
GalNAcValueValueValue
Neu5AcValueValueValue
Sample 2
GlcNAc12.5ValueValue
GalNAcValueValueValue
Neu5AcValueValueValue

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.[3]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_labeling Labeling Reaction cluster_analysis HPLC Analysis cluster_data Data Processing Sample N-Acylated Monosaccharide Sample Mix Mix Sample & Reagent Sample->Mix Reagent 2-AB Labeling Reagent Reagent->Mix Incubate Incubate at 65°C Mix->Incubate Inject Inject Labeled Sample Incubate->Inject HPLC HPLC Separation (RP or HILIC) Inject->HPLC Detect Fluorescence Detection HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental Workflow for HPLC Analysis of N-Acylated Monosaccharides.

labeling_reaction Monosaccharide N-Acylated Monosaccharide (Aldehyde Group) SchiffBase Schiff Base (Intermediate) Monosaccharide->SchiffBase TwoAB 2-Aminobenzamide (Primary Amine) TwoAB->SchiffBase LabeledProduct Fluorescent Labeled Monosaccharide SchiffBase->LabeledProduct ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->LabeledProduct

Caption: Reductive Amination Reaction of 2-AB Labeling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low peak intensity - Incomplete labeling reaction- Degradation of labeled sample- Incorrect fluorescence detector settings- Ensure fresh labeling reagent is used and incubation conditions are correct.- Store labeled samples at -20°C in the dark.[2]- Verify excitation and emission wavelengths are set correctly for 2-AB.
Poor peak resolution - Inappropriate HPLC column or mobile phase- Column degradation- Optimize the gradient profile or switch between RP and HILIC methods.- Use a new column or flush the existing column.
High background noise - Contaminated mobile phase or reagents- Excess labeling reagent- Use HPLC-grade solvents and freshly prepared mobile phases.- While direct injection is often possible, a cleanup step (e.g., HILIC SPE) can remove excess label if necessary.
Peak tailing - Secondary interactions with the stationary phase- Column overload- Adjust the pH of the mobile phase.- Dilute the sample before injection.
Desialylation of Sialic Acids - Exposure to acidic conditions or high temperatures- Avoid prolonged exposure to strong acids and temperatures above 65°C during sample preparation.[2]

Conclusion

The HPLC analysis of N-acylated monosaccharides using 2-aminobenzamide labeling is a highly sensitive and reliable method for the quantification of these important biomolecules. The detailed protocols and guidelines presented in this application note provide a comprehensive resource for researchers and scientists in the fields of glycobiology and biopharmaceutical development. By following these procedures, users can achieve accurate and reproducible results, contributing to a deeper understanding of the role of glycosylation in health and disease.

References

Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminobenzaldehyde from o-nitrotoluene. 2-Aminobenzaldehyde is a critical intermediate in the pharmaceutical and fine chemical industries, notably in the synthesis of quinolines and other heterocyclic compounds. The featured method is a highly efficient, one-step synthesis utilizing sodium polysulfide, which offers high yields and a greener chemical process by avoiding harsh catalysts and reducing reaction steps. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the reaction pathway and workflow, intended for use in a research and development setting.

Introduction

The conversion of o-nitrotoluene to 2-aminobenzaldehyde is a key transformation in organic synthesis. Traditionally, this conversion can be a multi-step process involving the oxidation of the methyl group followed by the reduction of the nitro group. However, recent advancements have led to more direct and efficient methodologies. One of the most effective methods is the direct, one-step synthesis using sodium polysulfide (Na₂Sₓ) in an alcoholic solvent. This process selectively reduces the nitro group to an amine while simultaneously oxidizing the methyl group to an aldehyde. This method is advantageous due to its high yield, operational simplicity, and reduced environmental impact.[1]

Reaction and Mechanism

The reaction proceeds by the nucleophilic attack of the polysulfide ion on the methyl group of o-nitrotoluene, followed by a series of oxidation-reduction steps. The nitro group is concurrently reduced by the sulfide ions. The overall transformation is a complex redox process where the sulfur in sodium polysulfide acts as both an oxidizing and a reducing agent.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide, based on reported experimental data.[1]

ParameterValue
Starting Material o-Nitrotoluene
Reagent Sodium Polysulfide (Na₂Sₓ, x=2-4)
Solvent Isopropanol or Ethanol
Molar Ratio (o-nitrotoluene:Na₂Sₓ) 1:1 to 1:2[2]
Reaction Temperature 65-85 °C[1]
Reaction Time 1-5 hours[1]
Reported Yield Up to 96.86%[1]
Purity of Product >98%

Diagrams

Reaction Pathway

ReactionPathway Figure 1: Reaction pathway for the synthesis of 2-aminobenzaldehyde. o_nitrotoluene o-Nitrotoluene aminobenzaldehyde 2-Aminobenzaldehyde o_nitrotoluene->aminobenzaldehyde Na2Sx, Alcohol 65-85 °C

Caption: Figure 1: Reaction pathway for the synthesis of 2-aminobenzaldehyde.

Experimental Workflow

ExperimentalWorkflow Figure 2: General experimental workflow. A Charge reactor with Na2Sx and alcohol B Add o-nitrotoluene A->B C Heat and stir at 65-85 °C for 1-5 h B->C D Monitor reaction completion (e.g., by TLC or HPLC) C->D E Post-reaction workup (e.g., steam distillation) D->E F Isolate and purify the product E->F G Characterize the product (e.g., NMR, MS) F->G

Caption: Figure 2: General experimental workflow.

Experimental Protocol

This protocol is based on the one-step synthesis of 2-aminobenzaldehyde using sodium polysulfide.[1]

Materials and Equipment
  • o-Nitrotoluene

  • Sodium polysulfide (Na₂Sₓ, where x is typically between 2 and 4)

  • Isopropanol (or Ethanol)

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Condenser

  • Apparatus for steam distillation

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add sodium polysulfide (e.g., 15.8 g of Na₂S₃.₅, 0.1 mol) and 50 mL of isopropanol.

  • Addition of Starting Material: While stirring, quickly add o-nitrotoluene (13.7 g, 0.1 mol) to the flask.

  • Reaction: Heat the mixture to 75 °C with constant stirring. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the flask to room temperature. The product, 2-aminobenzaldehyde, can be isolated from the reaction mixture via steam distillation. This method is effective for separating the product from non-volatile impurities and the inorganic salts formed during the reaction.[1]

  • Purification: The distilled product can be further purified if necessary, for example, by recrystallization or column chromatography, although the purity obtained from steam distillation is often high (>98%).[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. 2-aminobenzaldehyde is a yellow solid with a melting point of 32–34 °C.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • o-Nitrotoluene is a toxic and combustible liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium polysulfide is corrosive and can release hydrogen sulfide gas upon contact with acids. Handle with care.

  • The reaction is exothermic; control the temperature carefully during the addition of reagents and heating.

Conclusion

The direct synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide is a highly efficient and scalable method. It offers significant advantages over multi-step procedures, including higher yields, shorter reaction times, and a more environmentally friendly process. This protocol provides a reliable foundation for researchers and drug development professionals to produce this valuable intermediate.

References

Metal-Free Synthesis of 2-Aminobenzothiazoles: An Iodine-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of 2-aminobenzothiazoles, a critical scaffold in medicinal chemistry. The described methodology utilizes molecular iodine as an efficient and inexpensive catalyst, promoting a cascade reaction that avoids the use of transition-metal catalysts and harsh oxidants, aligning with the principles of green chemistry.[1][2][3]

Introduction

2-Aminobenzothiazole derivatives are privileged heterocyclic structures renowned for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Traditional synthetic routes often rely on expensive and toxic transition-metal catalysts. The following protocols detail a sustainable, iodine-catalyzed alternative that proceeds via an intramolecular cross-dehydrogenative coupling (CDC) of C(sp²)–H and S–H bonds from in situ generated benzothiourea intermediates.[1] This method is cost-effective, environmentally friendly, and offers a broad substrate scope with moderate to excellent yields.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives using the iodine-catalyzed method.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)
1I₂ (10)O₂Chlorobenzene1202492
2I₂ (10)AirChlorobenzene1202485
3I₂ (10)NoneChlorobenzene12024<10
4I₂ (5)O₂Chlorobenzene1202478
5I₂ (15)O₂Chlorobenzene1202491
6I₂ (10)O₂Toluene1102475
7I₂ (10)O₂Dioxane1002468
8I₂ (10)O₂DMSO1202455

Reaction conditions: Isothiocyanatobenzene (0.5 mmol), Morpholine (0.6 mmol), Catalyst, Oxidant, Solvent (2 mL). Yields are for the isolated product.

Table 2: Substrate Scope for the Synthesis of 2-Aminobenzothiazole Derivatives

EntryIsothiocyanatobenzeneAmineProductTime (h)Yield (%)
1Phenyl isothiocyanateMorpholine2-(Morpholin-4-yl)benzothiazole2492
24-Methylphenyl isothiocyanateMorpholine5-Methyl-2-(morpholin-4-yl)benzothiazole2488
34-Methoxyphenyl isothiocyanateMorpholine5-Methoxy-2-(morpholin-4-yl)benzothiazole2485
44-Chlorophenyl isothiocyanateMorpholine5-Chloro-2-(morpholin-4-yl)benzothiazole2495
5Phenyl isothiocyanatePiperidine2-(Piperidin-1-yl)benzothiazole2490
6Phenyl isothiocyanateAnilineN-Phenylbenzothiazol-2-amine3675
7Phenyl isothiocyanateBenzylamineN-Benzylbenzothiazol-2-amine3682
8Phenyl isothiocyanaten-ButylamineN-(n-Butyl)benzothiazol-2-amine3678

Reaction conditions: Isothiocyanatobenzene (0.5 mmol), Amine (0.6 mmol), I₂ (10 mol%), O₂ atmosphere, Chlorobenzene (2 mL), 120 °C. Yields are for the isolated products.

Experimental Protocols

General Protocol for the Iodine-Catalyzed Synthesis of 2-Aminobenzothiazoles:

This procedure details a metal-free, iodine-catalyzed cascade reaction for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines.[2]

Materials:

  • Isothiocyanatobenzene derivative (0.5 mmol, 1.0 equiv)

  • Amine (0.6 mmol, 1.2 equiv)

  • Iodine (I₂) (0.05 mmol, 10 mol%)

  • Chlorobenzene (2 mL)

  • Oxygen (balloon)

  • Sealed tube

  • Magnetic stirrer

  • Heating apparatus (oil bath or heating block)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add the isothiocyanatobenzene (0.5 mmol), the corresponding amine (0.6 mmol), and iodine (0.05 mmol, 10 mol%).

  • Add chlorobenzene (2 mL) to the tube.

  • Flush the tube with oxygen and maintain an oxygen atmosphere using a balloon.

  • Seal the tube and stir the reaction mixture at 120 °C for the time indicated in Table 2 (typically 24-36 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-aminobenzothiazole derivative.[2]

Visualizations

Reaction Mechanism:

The proposed mechanism involves the initial formation of a benzothiourea intermediate, followed by an iodine-catalyzed intramolecular electrophilic substitution.[1]

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Iodine-Catalyzed Cyclization cluster_product Final Product Isothiocyanatobenzene Isothiocyanatobenzene Benzothiourea Benzothiourea Isothiocyanatobenzene->Benzothiourea Nucleophilic attack Amine Amine Amine->Benzothiourea Iodonium_Intermediate Iodonium Intermediate Benzothiourea->Iodonium_Intermediate + I₂ Cyclized_Intermediate Cyclized Intermediate Iodonium_Intermediate->Cyclized_Intermediate Intramolecular electrophilic substitution 2_Aminobenzothiazole 2-Aminobenzothiazole Cyclized_Intermediate->2_Aminobenzothiazole - HI - [O]

Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of 2-aminobenzothiazoles.

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminobenzothiazoles.

experimental_workflow Start Combine_Reactants Combine Isothiocyanatobenzene, Amine, and Iodine in a Sealed Tube Start->Combine_Reactants Add_Solvent Add Chlorobenzene Combine_Reactants->Add_Solvent Oxygen_Atmosphere Flush with Oxygen and Seal Add_Solvent->Oxygen_Atmosphere Heating Heat at 120 °C with Stirring Oxygen_Atmosphere->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Cool to Room Temperature and Remove Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Final_Product Isolated 2-Aminobenzothiazole Purification->Final_Product

Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-aminobenzamide, a versatile building block in medicinal chemistry and drug development. The following sections outline three distinct synthetic methodologies, each starting from a different precursor: isatoic anhydride, anthranilic acid, and 2-nitrobenzamide. Each method is presented with a step-by-step experimental protocol and a summary of quantitative data to allow for easy comparison.

Summary of Synthetic Methods

The selection of a synthetic route for 2-aminobenzamide can be guided by factors such as the availability of starting materials, desired purity, scalability, and reaction conditions. The table below summarizes the key quantitative aspects of the described methods.

Starting MaterialKey ReagentsReaction ConditionsTypical Yield (%)Reaction TimeNotes
Isatoic AnhydrideAmmonia (or amine), DMFConventional HeatingGood to ExcellentVariesA versatile and common method applicable to a wide range of derivatives.[1][2][3]
Isatoic AnhydrideAmmonia (or amine)Microwave IrradiationGoodShorterA time-efficient alternative to conventional heating, though yields may be slightly lower for some derivatives.[1][2]
Anthranilic AcidThionyl chloride, Benzotriazole, AmmoniaMulti-stepHighSeveral hoursInvolves the formation of a stable intermediate, offering a controlled reaction pathway.[4]
2-NitrobenzamideIron powder, Acetic AcidReductionHighNot specifiedA classic reduction method suitable for converting the nitro- precursor to the desired amino- product.[5]

Experimental Protocols

Method 1: Synthesis from Isatoic Anhydride

This is a widely used and efficient method for the preparation of 2-aminobenzamide and its derivatives. The reaction proceeds via nucleophilic attack of an amine on the carbonyl group of isatoic anhydride, followed by ring opening and decarboxylation.[2] Both conventional heating and microwave irradiation can be employed.

A. Conventional Heating Method

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in dimethylformamide (DMF).

  • Add the appropriate amine (1 equivalent) to the solution. For the synthesis of the parent 2-aminobenzamide, a source of ammonia should be used.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzamide derivative.

B. Microwave-Assisted Method

Protocol:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and the desired amine (1 equivalent).

  • If a solvent is used, add a minimal amount of a high-boiling polar solvent like DMF or conduct the reaction solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and for a set time (e.g., 140 W for 10 minutes), monitoring the internal temperature and pressure.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by precipitation in cold water, followed by filtration and washing.

  • Purify the product by recrystallization.

Method 2: Synthesis from Anthranilic Acid

This method involves the activation of the carboxylic acid group of anthranilic acid, followed by reaction with an amine. One effective approach is the conversion of anthranilic acid to an N-acylbenzotriazole intermediate, which then readily reacts with amines to form the corresponding amide.[4]

Protocol:

  • Activation of Anthranilic Acid:

    • To a solution of anthranilic acid (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature until the formation of the acid chloride is complete (monitor by IR spectroscopy).

    • In a separate flask, dissolve benzotriazole (1 equivalent) and triethylamine (1.1 equivalents) in the same solvent.

    • Slowly add the freshly prepared anthraniloyl chloride solution to the benzotriazole solution at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the N-(2-aminoaroyl)benzotriazole intermediate.

  • Amidation:

    • Dissolve the N-(2-aminoaroyl)benzotriazole intermediate (1 equivalent) in a suitable solvent.

    • Add the desired amine (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the desired 2-aminobenzamide derivative.

Method 3: Synthesis from 2-Nitrobenzamide

This synthetic route involves the reduction of the nitro group of 2-nitrobenzamide to an amino group. This is a common transformation in organic synthesis, and various reducing agents can be employed.[5]

Protocol:

  • In a round-bottom flask, suspend 2-nitrobenzamide (1 equivalent) in a mixture of a suitable solvent such as water, ethanol, or acetic acid.

  • Add a reducing agent, such as iron powder (excess), tin(II) chloride, or sodium dithionite.

  • If using iron, add a small amount of an acid like acetic acid or hydrochloric acid to activate the metal.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

  • Collect the crude 2-aminobenzamide by vacuum filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Workflow cluster_0 Method 1: From Isatoic Anhydride IA Isatoic Anhydride Mix1 Reaction Mixture IA->Mix1 Amine Amine / Ammonia Amine->Mix1 Heat Conventional Heating Mix1->Heat MW Microwave Irradiation Mix1->MW Product1 2-Aminobenzamide Heat->Product1 MW->Product1 Synthesis_Workflow_2 cluster_1 Method 2: From Anthranilic Acid cluster_2 Method 3: From 2-Nitrobenzamide AA Anthranilic Acid Activation Activation (e.g., with SOCl₂) AA->Activation Intermediate N-Acylbenzotriazole Intermediate Activation->Intermediate Amidation Amidation with Amine / Ammonia Intermediate->Amidation Product2 2-Aminobenzamide Amidation->Product2 NB 2-Nitrobenzamide Reduction Reduction (e.g., Fe/AcOH) NB->Reduction Product3 2-Aminobenzamide Reduction->Product3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-Aminobenzhydrol synthesis. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and reliable strategy involves a two-step process:

  • Synthesis of 2-Aminobenzophenone : This intermediate is typically synthesized via methods such as the Friedel-Crafts reaction, Grignard reaction with 2-aminobenzonitriles, or modern palladium-catalyzed cross-coupling reactions.[1][2][3]

  • Reduction of 2-Aminobenzophenone : The ketone group of 2-aminobenzophenone is then reduced to a secondary alcohol, yielding this compound. Common and effective reducing agents for this step include sodium borohydride (NaBH₄).[4][5]

Q2: Which factors are most critical for maximizing the overall yield?

A2: Maximizing the overall yield of this compound depends heavily on the efficiency of the first step—the synthesis of 2-Aminobenzophenone. Optimizing the purity and yield of this intermediate is crucial, as losses at this stage will significantly impact the final product quantity. The subsequent reduction step is typically high-yielding if performed correctly.

Q3: Are there greener or more sustainable methods available?

A3: Yes, efforts are being made to develop more environmentally friendly protocols. Using ultrasound irradiation can accelerate reaction times and improve yields in some syntheses of 2-aminobenzophenone derivatives.[3] Additionally, certain catalytic systems are being developed to minimize waste and avoid harsh reagents.

Q4: How can I monitor the progress of the reduction of 2-Aminobenzophenone?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the disappearance of the 2-aminobenzophenone starting material and the appearance of the this compound product. A key consideration is that the starting ketone is often more UV-active than the resulting alcohol, which should be accounted for when interpreting the TLC.[6]

Troubleshooting Guides

This guide is divided into the two main stages of the synthesis, addressing common problems in a question-and-answer format.

Part 1: Synthesis of 2-Aminobenzophenone (Precursor)

Q: My yield is very low when using a Grignard reagent with 2-aminobenzonitrile. What's going wrong?

A: Low yields in this reaction are a common issue and can stem from several factors:

  • Grignard Reagent Quality : The Grignard reagent is highly sensitive to moisture and air. Any degradation will lead to lower yields. Ensure all glassware is flame- or oven-dried and that the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or recently titrated Grignard reagents.[2]

  • Side Reaction with Amino Group : The primary amino group (-NH₂) on 2-aminobenzonitrile is acidic enough to react with the Grignard reagent, consuming it in an acid-base reaction. To counteract this, use an excess of the Grignard reagent (typically 2.0-2.5 equivalents).[2]

  • Reaction Conditions : The order of addition matters. Slowly adding the Grignard reagent to the 2-aminobenzonitrile solution is often preferred to minimize side reactions.[2]

Q: I'm having trouble with the Friedel-Crafts acylation route. What are the common pitfalls?

A: The Friedel-Crafts reaction for synthesizing 2-aminobenzophenones can be challenging.

  • Amino Group Protection : The free amino group can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. Therefore, the amino group must be protected, commonly as a p-toluenesulfonamide (tosyl) group, before the reaction.[1][3]

  • Harsh Deprotection : The subsequent removal of the protecting group (e.g., tosyl group) often requires harsh acidic conditions (e.g., concentrated sulfuric acid), which can lead to product degradation if not carefully controlled.[1]

Part 2: Reduction of 2-Aminobenzophenone to this compound

Q: The reduction of the ketone is incomplete, and I see starting material remaining by TLC. What should I do?

A: An incomplete reduction can be caused by the following:

  • Inactive Reducing Agent : Sodium borohydride (NaBH₄) can decompose over time, especially if not stored properly in a dry environment. Use a fresh bottle of the reagent.

  • Insufficient Reagent : While NaBH₄ is a potent reducing agent, an insufficient molar equivalent may lead to an incomplete reaction. Ensure you are using a slight excess. For benzophenone reductions, a common protocol uses just over 0.25 molar equivalents, as each molecule of NaBH₄ can deliver four hydride ions.[5][6] However, using a larger excess can ensure the reaction goes to completion.

  • Low Temperature : While the reaction is often run at room temperature or below, some hindered ketones may require gentle warming to proceed at a reasonable rate. After the initial addition, consider raising the temperature to 40-55 °C to drive the reaction to completion.[6]

Q: My final product is difficult to purify by column chromatography. The peaks are tailing badly.

A: This is a classic problem when purifying compounds containing basic amino groups on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface causes poor peak shape and sometimes irreversible adsorption.

  • Solution : Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica gel and lead to sharp, symmetrical peaks.[7]

Data Presentation

Table 1: Performance of Catalytic Systems for 2-Aminobenzophenone Synthesis
Catalytic SystemStarting MaterialsCatalyst & LoadingSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium-catalyzed2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂ (10 mol%), bpy (20 mol%)THF/H₂O8048up to 91%Good functional group tolerance.Long reaction times, relatively high catalyst loading.
Grignard Reaction2-Aminobenzonitrile, Aryl-Grignard ReagentN/ADiethyl ether or THFReflux2-4~71%Avoids protection/deprotection steps.Sensitive to moisture; side reaction with amine.[3]
Friedel-Crafts Acylationp-Toluenesulfonylanthranilic acid, BenzeneAlCl₃Benzene80-90469-72% (after deprotection)Utilizes readily available starting materials.Requires protection/deprotection; harsh conditions.[1]

Data compiled from multiple sources.[1][3]

Table 2: Common Conditions for Reduction of 2-Aminobenzophenone
Reducing AgentTypical SolventTemperatureWork-upTypical YieldNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to RTDilute Acid (e.g., HCl, Acetic Acid)>90%Mild, selective for aldehydes/ketones, and easy to handle.[4][6][8]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF0 °C to RTCareful sequential addition of H₂O, NaOH(aq), H₂O>90%Very powerful, but reacts violently with water and reduces many other functional groups.[9][10]
Catalytic HydrogenationPd/CEthanol or THFFiltrationHighCan sometimes reduce other functional groups (e.g., nitro groups).[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzophenone via Grignard Reaction

This protocol is adapted from established methods involving the reaction of an aryl Grignard reagent with 2-aminobenzonitrile.[2]

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 2-Aminobenzonitrile

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar), place magnesium turnings. Add a crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to maintain a gentle reflux. Continue until the magnesium is consumed.

  • Reaction with Nitrile : Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-aminobenzonitrile in anhydrous diethyl ether dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis & Work-up : Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Extraction & Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using an eluent containing 0.5% triethylamine).

Protocol 2: Reduction of 2-Aminobenzophenone with Sodium Borohydride

This protocol is a standard procedure for the reduction of a ketone to a secondary alcohol.[4][6]

Materials:

  • 2-Aminobenzophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • 1 M Acetic acid or Hydrochloric acid

  • Toluene or Ethyl Acetate

Procedure:

  • Dissolution : In a round-bottomed flask, dissolve 2-aminobenzophenone (1.0 eq) in methanol.

  • Reduction : Cool the solution in an ice bath. Add sodium borohydride (0.3-0.5 eq) portion-wise over 5-10 minutes, keeping the temperature low. After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching & Solvent Removal : Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M acetic acid or HCl until gas evolution ceases. Remove the methanol under reduced pressure.

  • Extraction : To the residue, add water and an organic solvent (e.g., toluene or ethyl acetate). Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Mandatory Visualizations

G cluster_0 Step 1: 2-Aminobenzophenone Synthesis cluster_1 Step 2: Reduction to this compound Start 2-Aminobenzonitrile + Aryl Grignard Reagent Reaction Reaction in Anhydrous Ether/THF Start->Reaction Hydrolysis Acidic Work-up (e.g., 1M HCl) Reaction->Hydrolysis Purification1 Extraction & Purification Hydrolysis->Purification1 Intermediate 2-Aminobenzophenone Purification1->Intermediate Reduction Reduction with NaBH4 in Methanol Intermediate->Reduction Quench Quenching (Dilute Acid) Reduction->Quench Purification2 Extraction & Purification Quench->Purification2 Final This compound Purification2->Final

Caption: General experimental workflow for the two-step synthesis of this compound.

G Start Low Yield in Grignard Synthesis of 2-Aminobenzophenone? CheckMoisture Is the reaction setup strictly anhydrous? Start->CheckMoisture CheckReagent Is the Grignard reagent freshly prepared or titrated? CheckMoisture->CheckReagent Yes FixMoisture Solution: Flame-dry all glassware and use an inert atmosphere. CheckMoisture->FixMoisture No CheckStoichiometry Are you using an excess (2-2.5 eq) of Grignard reagent? CheckReagent->CheckStoichiometry Yes FixReagent Solution: Prepare fresh reagent or titrate the existing solution. CheckReagent->FixReagent No FixStoichiometry Solution: Increase reagent to compensate for reaction with -NH2. CheckStoichiometry->FixStoichiometry No Success Yield Improved CheckStoichiometry->Success Yes FixMoisture->Success FixReagent->Success FixStoichiometry->Success

Caption: Troubleshooting decision tree for low yield in the Grignard synthesis step.

References

Common side reactions in the synthesis of 2-Aminobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Aminobenzhydrol. Our aim is to address common side reactions and provide detailed experimental protocols to ensure successful and efficient synthesis.

Section 1: Synthesis of the Precursor, 2-Aminobenzophenone

The most common route to this compound involves the synthesis of its precursor, 2-aminobenzophenone, followed by a reduction step. This section focuses on the common challenges encountered during the synthesis of 2-aminobenzophenone.

Frequently Asked Questions (FAQs) for 2-Aminobenzophenone Synthesis

Q1: What are the primary methods for synthesizing 2-aminobenzophenone?

A1: The main synthetic routes include the Friedel-Crafts acylation of anilines, the Grignard reaction with 2-aminobenzonitriles, and synthesis from isatoic anhydride. Each method has its own set of advantages and potential side reactions.

Q2: I am observing low yields in my Friedel-Crafts acylation of aniline. What could be the issue?

A2: Low yields in Friedel-Crafts acylation of anilines are often due to the aniline's amino group, which is a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃).[1] This interaction deactivates the catalyst. To overcome this, the amino group should be protected as an amide before the acylation. The amide group is less basic and directs acylation to the para position. The protecting group can be removed by hydrolysis after the reaction.[1]

Q3: My Grignard reaction with 2-aminobenzonitrile is failing or giving poor yields. What should I troubleshoot?

A3: Issues with this Grignard reaction can stem from several factors:

  • Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have a passivating oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is recommended.[2]

  • Side Reaction with Amino Group: The primary amino group of 2-aminobenzonitrile can react with the Grignard reagent.[2] To compensate, an excess of the Grignard reagent (typically 2-2.5 equivalents) can be used. Alternatively, protecting the amino group before the reaction can significantly improve yields.[2]

  • Reaction Conditions: The order of addition is crucial. Slowly adding the Grignard reagent to the 2-aminobenzonitrile solution can help minimize side reactions.[2]

Troubleshooting Guide for 2-Aminobenzophenone Synthesis
Problem Possible Cause Recommended Solution
Low to no yield of 2-aminobenzophenone (Grignard Method) Inactive Grignard reagent due to moisture or oxidation.Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.[2]
Reaction of Grignard reagent with the -NH₂ group.Use an excess (2-2.5 equivalents) of the Grignard reagent or protect the amino group prior to the reaction.[2]
Formation of multiple products (Friedel-Crafts Acylation) The amino group of aniline complexes with the Lewis acid catalyst, leading to deactivation and side reactions.Protect the amino group as an acetanilide. This makes the ring less activated and directs acylation primarily to the para position. The protecting group can be removed post-reaction.[1]
Low yield of 2-aminobenzophenone from isatoic anhydride Incomplete reaction or side product formation.The reaction can be sensitive to conditions. Microwave-assisted synthesis using a catalyst like diacetoxyiodobenzene (DIB) has been shown to be an efficient method.

Section 2: Reduction of 2-Aminobenzophenone to this compound

This section addresses the final step in the synthesis: the reduction of the ketone functionality in 2-aminobenzophenone to the corresponding alcohol, this compound.

Frequently Asked Questions (FAQs) for the Reduction Step

Q1: What are the common reagents used for the reduction of 2-aminobenzophenone?

A1: The most common and effective methods are reduction with sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) and catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3][4]

Q2: What are the potential side reactions during the reduction of 2-aminobenzophenone?

A2: The primary concern is over-reduction. While NaBH₄ is generally selective for ketones and aldehydes, more potent reducing agents or harsh reaction conditions can lead to the reduction of the aromatic rings or the amino group. A potential, though less common, side reaction with catalytic hydrogenation under forcing conditions could be the hydrogenolysis of the C-N bond or reduction of the aromatic rings. Careful control of reaction conditions is key.

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction.[5] 2-Aminobenzophenone is a yellow solid, while this compound is typically a white solid. The disappearance of the yellow spot of the starting material and the appearance of a new, more polar spot for the product indicates the reaction is proceeding. The product can be visualized under UV light.[5]

Troubleshooting Guide for the Reduction of 2-Aminobenzophenone
Problem Possible Cause Recommended Solution
Incomplete reduction to this compound Insufficient reducing agent.Use a molar excess of sodium borohydride. In practice, at least two equivalents of hydride ion per ketone are often used.
Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality Pd/C catalyst. Ensure the reaction is properly set up to allow for efficient hydrogen gas delivery and stirring.
Formation of an unknown byproduct Over-reduction or other side reactions.If using NaBH₄, ensure the reaction temperature is controlled (e.g., by using an ice bath). For catalytic hydrogenation, optimize the hydrogen pressure and reaction time to avoid over-reduction.
Difficulty in isolating the product The product may be soluble in the reaction mixture.After quenching the reaction, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to isolate the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzophenone via Grignard Reaction

Materials:

  • 2-Aminobenzonitrile

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 1M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.[6]

  • Reaction with 2-Aminobenzonitrile: Cool the Grignard reagent solution to 0 °C. A solution of 2-aminobenzonitrile in anhydrous diethyl ether is added dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[6]

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.[6]

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[6]

Protocol 2: Reduction of 2-Aminobenzophenone to this compound using Sodium Borohydride

Materials:

  • 2-Aminobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Dissolve 2-aminobenzophenone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Yields for 2-Aminobenzophenone Synthesis Routes

Synthetic Route Key Reagents Typical Yield Reference
Friedel-Crafts Acylation (from protected aniline)Acetanilide, Benzoyl Chloride, AlCl₃Moderate to Good[7]
Grignard Reaction2-Aminobenzonitrile, Phenylmagnesium BromideGood (up to 71%)[7]
From 2-Arylindoles2-Arylindoles, Cs₂CO₃, O₂~60%[7]
From Isatoic Anhydride (Microwave)Isatoic Anhydride, Benzene, DIBGood[8]

Visualization of Reaction Pathways

Synthesis_Pathways cluster_precursor Synthesis of 2-Aminobenzophenone cluster_reduction Reduction to this compound cluster_side_reactions Common Side Reactions Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection FC_catalyst_deactivation Aniline deactivates Lewis Acid Aniline->FC_catalyst_deactivation Aminobenzophenone 2-Aminobenzophenone Acetanilide->Aminobenzophenone Friedel-Crafts Acylation Aminobenzonitrile 2-Aminobenzonitrile Aminobenzonitrile->Aminobenzophenone Grignard Reaction Grignard Phenyl Grignard Grignard_NH2_reaction Grignard reacts with -NH2 Grignard->Grignard_NH2_reaction Aminobenzhydrol This compound Aminobenzophenone->Aminobenzhydrol Over_reduction Over-reduction Aminobenzophenone->Over_reduction Stronger reductants NaBH4 NaBH4 H2_PdC H2/Pd-C

Caption: Synthetic pathways to this compound and common side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield) Start->Problem CheckReagents Check Reagent Quality (Anhydrous, Fresh) Problem->CheckReagents Yes Successful Successful Synthesis Problem->Successful No CheckConditions Verify Reaction Conditions (Temp, Atmosphere) CheckReagents->CheckConditions ConsiderProtection Consider Protecting Group Strategy CheckConditions->ConsiderProtection OptimizeStoichiometry Optimize Reagent Stoichiometry ConsiderProtection->OptimizeStoichiometry OptimizeStoichiometry->Problem Re-evaluate

Caption: A general troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 2-Aminobenzhydrol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-aminobenzhydrol by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
1. Low or No Crystal Formation After Cooling a. Too much solvent was used: The solution is not saturated enough for crystals to form.[1]- Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2] - Test for saturation: Dip a glass rod into the solution and let the solvent evaporate. A solid residue indicates the presence of the compound.
b. The solution is supersaturated: The compound remains dissolved even though the concentration is above its solubility limit at that temperature.[1]- Induce crystallization: Scratch the inner surface of the flask with a glass rod just below the solvent level to create nucleation sites.[1][2] - Add a seed crystal: Introduce a tiny, pure crystal of this compound to the solution to initiate crystal growth.[1][2]
c. Inappropriate solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures.- Select a different solvent: Refer to the solvent selection guide (Table 2) and perform small-scale solubility tests. - Use a mixed-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy.[2]
2. Oiling Out (Formation of a liquid layer instead of crystals) a. The solution is cooling too rapidly: The compound is coming out of solution above its melting point.- Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.
b. High concentration of impurities: Impurities can lower the melting point of the mixture.- Pre-purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities. - Charcoal treatment: If colored, tarry impurities are present, treat the hot solution with a small amount of activated carbon before filtration.
c. Inappropriate solvent system: The boiling point of the solvent is higher than the melting point of the solute.- Choose a lower-boiling solvent: Select a solvent or solvent mixture with a boiling point below the melting point of this compound (approximately 113-118 °C).
3. Low Yield of Purified Product a. Excessive solvent used for recrystallization: A significant amount of the product remains in the mother liquor.[1]- Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely.[1] - Recover a second crop: Concentrate the mother liquor by evaporation and cool it to obtain more crystals.
b. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.- Pre-heat the filtration apparatus: Use a hot funnel and receiving flask. - Use a small amount of extra hot solvent: Add a little extra hot solvent before filtration to keep the compound dissolved and wash the filter paper with a small amount of hot solvent.
c. Incomplete crystallization: Not all of the dissolved product has precipitated.- Cool sufficiently: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[2]
d. Washing with room temperature solvent: The purified crystals are redissolved during the washing step.- Use ice-cold solvent for washing: Rinse the crystals with a minimal amount of ice-cold recrystallization solvent.[1]
4. Crystals are Colored or Appear Impure a. Colored impurities are present in the crude material. - Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[1] Avoid using an excess, as it can also adsorb the desired product.
b. Crystallization occurred too rapidly: Impurities were trapped within the crystal lattice.[3]- Slow down the cooling process: Allow the solution to cool to room temperature undisturbed. Using a larger volume of solvent (though this may reduce yield) can also slow down crystal growth.[3]
c. The solvent reacted with the compound. - Choose an inert solvent: Ensure the selected solvent does not react with this compound. Alcohols and hydrocarbon solvents are generally safe choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. If this compound is prepared by the reduction of 2-aminobenzophenone, the most common impurities include:

  • Unreacted 2-aminobenzophenone: The starting material for the reduction.

  • Borate salts: If sodium borohydride is used as the reducing agent, borate byproducts can be present. These are typically removed by an aqueous workup.

  • Side-products from the synthesis of 2-aminobenzophenone: If the starting 2-aminobenzophenone is impure, these impurities may carry over. These can include anthranilic acid or its derivatives.[4]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[5] The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A good starting point is to test the solubility of a small amount of the crude material in various solvents (see Table 2). An ethanol-water mixture or n-propanol are often effective for compounds with similar structures.[4]

Q3: Can I use a single solvent for recrystallization?

A3: Yes, if you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold, it is often the simplest method. n-Propanol is a potential single solvent for compounds related to this compound.[4]

Q4: When should I use a mixed-solvent system?

A4: A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics.[6] You would dissolve the crude this compound in a "good" solvent (in which it is very soluble) and then add a "poor" miscible solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[2][7] Common mixed-solvent pairs include ethanol/water and acetone/water.[6]

Q5: My purified this compound has a wide melting point range. What does this indicate?

A5: A wide melting point range typically indicates that the sample is still impure. Pure crystalline solids usually have a sharp melting point range of 1-2°C. You may need to perform another recrystallization to improve the purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Solid
Melting Point 113-118 °C

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability as a Recrystallization Solvent
Water InsolubleInsolublePoor (as a single solvent)
Ethanol Sparingly Soluble to SolubleVery SolubleGood (often used in a mixed system with water)
Methanol SolubleVery SolublePotentially suitable, may have high solubility at RT
n-Propanol Sparingly SolubleSolubleGood (potential as a single solvent)
Isopropanol Sparingly SolubleSolubleGood
Acetone SolubleVery SolublePotentially suitable, may have high solubility at RT
Toluene Sparingly SolubleSolubleGood
Hexane InsolubleSparingly SolubleGood (as a "poor" solvent in a mixed system)

Note: This data is qualitative and serves as a guideline. It is essential to perform small-scale solubility tests with your specific crude material.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol-Water)

This protocol is adapted from methods used for the structurally similar 2-aminobenzophenone.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the mixture on a hot plate with gentle swirling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Recrystallization using a Single Solvent (n-Propanol)

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-propanol and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot n-propanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization & Hot Filtration (Optional): Follow steps 2 and 3 from Protocol 1 if necessary.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold n-propanol.

  • Drying: Dry the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals or Oiling Out crystals_form->no_crystals No troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume - Re-evaluate solvent choice no_crystals->troubleshoot troubleshoot->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol start Start: Crude Product step1 1. Dissolve in minimal hot solvent start->step1 step2 2. Optional: Add activated carbon step1->step2 step3 3. Hot gravity filtration step2->step3 step4 4. Cool filtrate slowly to RT step3->step4 step5 5. Cool in ice bath step4->step5 step6 6. Vacuum filter to collect crystals step5->step6 step7 7. Wash with ice-cold solvent step6->step7 end_product End: Pure Crystals step7->end_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing 2-Aminobenzamide (2-AB) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminobenzamide (2-AB) labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during the fluorescent labeling of glycans.

Troubleshooting Guide

This guide addresses specific issues that may arise during the 2-AB labeling workflow in a question-and-answer format.

Question: Why is my fluorescent signal weak or absent after 2-AB labeling?

Answer:

A weak or nonexistent fluorescent signal is one of the most common issues and can stem from several factors throughout the experimental workflow. The underlying cause is typically poor labeling efficiency. Here are the potential causes and their solutions:

  • Suboptimal Reaction Temperature: The reductive amination reaction is highly dependent on temperature. The optimal temperature for 2-AB labeling is approximately 65°C.[1][2][3] Temperatures significantly lower than this will slow down the reaction rate, while higher temperatures can lead to the degradation of sensitive glycan structures, such as the loss of sialic acids.[2][4]

    • Solution: Ensure your heating block or oven is accurately calibrated and maintains a stable temperature of 65°C throughout the entire incubation period.[2][3] Do not use a water bath, as the presence of moisture can inhibit the reaction.[3][5]

  • Incorrect Incubation Time: An incubation period that is too short will result in an incomplete reaction. While extending the incubation time might seem beneficial, excessively long durations do not significantly improve the yield and can increase the risk of sample degradation.[4]

    • Solution: A typical incubation time of 2 to 3 hours is recommended for the reaction to proceed to completion.[2][3][4][6]

  • Degraded or Improperly Prepared Reagents: The labeling reagent, a mixture of 2-AB, a reducing agent (commonly sodium cyanoborohydride), and a solvent system (like DMSO and acetic acid), has a limited lifespan once prepared.[2][7] Sodium cyanoborohydride is particularly sensitive to moisture.[2]

    • Solution: Always prepare the labeling solution fresh, immediately before use, and ideally use it within one hour.[2][5][7] Store the 2-AB dye and the reducing agent in a desiccator to protect them from moisture.[2]

  • Presence of Moisture: The reductive amination reaction is most efficient under anhydrous (water-free) conditions.[5] Excess moisture in the glycan sample before the addition of the labeling reagent can significantly hinder the reaction.[7]

    • Solution: Ensure your glycan samples are completely dry before adding the labeling solution. Using a centrifugal evaporator is a reliable method for this purpose.[2][7][8]

  • Sample Contamination: Contaminants such as proteins, peptides, salts, and detergents can interfere with the reductive amination process.[2]

    • Solution: It is crucial to purify your glycan samples thoroughly before the labeling step. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for sample cleanup.[2]

  • Insufficient Reagent Concentration: The concentrations of 2-AB and the reducing agent are critical for driving the reaction to completion. Insufficient amounts of either will lead to a low yield of the labeled product.

    • Solution: For efficient derivatization, a 2-AB concentration of approximately 0.25 M or higher and a reducing agent concentration of over 1.0 M are recommended.[4][9]

Question: I'm observing peak broadening or multiple peaks in my chromatography results. What could be the cause?

Answer:

Broad or multiple peaks in your chromatogram can indicate several potential issues, from the labeling reaction itself to the cleanup and analytical steps.

  • Incomplete Removal of Excess Label: If the post-labeling cleanup is not thorough, the excess 2-AB and its byproducts can interfere with the chromatographic separation, leading to broad peaks that can obscure the true glycan profile.

    • Solution: Employ a robust cleanup method, such as HILIC SPE, to effectively remove all excess labeling reagents.[10]

  • Glycan Degradation: Overly long incubation times or temperatures higher than the recommended 65°C can lead to the degradation of the glycans themselves, resulting in the appearance of multiple, unexpected peaks.[4]

    • Solution: Adhere strictly to the recommended incubation time and temperature to minimize degradation.[4]

  • Loss of Sialic Acids (Desialylation): Sialylated glycans are particularly susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[5] The loss of sialic acids will result in the appearance of earlier eluting peaks in HILIC separations.

    • Solution: While the reaction requires a slightly acidic environment, avoid excessively harsh conditions. Stick to the recommended 65°C incubation temperature and process the samples promptly after incubation.[5][7] For highly sialylated samples, shorter incubation times or a lower temperature (e.g., 37°C overnight) may be considered to minimize desialylation.[11]

  • Incomplete Desalting: Residual salts from buffers used during glycan release or purification can interfere with both chromatographic separation and mass spectrometry ionization, leading to broad peaks or signal suppression.[4]

    • Solution: Ensure that the desalting step during sample preparation is thorough and complete.[4]

Frequently Asked Questions (FAQs)

1. What is the underlying principle of 2-AB labeling?

2-AB labeling is based on a chemical reaction called reductive amination.[1][9] This two-step process involves:

  • Schiff's Base Formation: The primary amine group of the 2-AB molecule reacts with the aldehyde group of the open-ring form of the glycan's reducing terminus to form a Schiff base.[5][8]

  • Reduction: The unstable Schiff base is then reduced by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage between the glycan and the fluorescent 2-AB tag.[1][5][8]

2. What are the optimal excitation and emission wavelengths for 2-AB?

The optimal excitation wavelength (λex) for 2-AB is around 320-330 nm, and the optimal emission wavelength (λem) is approximately 420 nm.[7][8]

3. Can I use a reducing agent other than sodium cyanoborohydride?

Yes, alternatives to sodium cyanoborohydride exist. 2-picoline borane is an efficient, non-toxic alternative that can be used in both aqueous and non-aqueous conditions.[9] Sodium triacetoxyborohydride has also been used, though it is not as common in glycan analysis.[9]

4. How much starting material (glycans) do I need for 2-AB labeling?

The amount of starting material can range from as little as 5 picomoles for a single pure glycan to 50 nanomoles for a complex mixture of glycans. Typically, for a glycan pool obtained from a glycoprotein, an amount in the range of 100 picomoles to 50 nanomoles is used.[8]

5. How should I store my 2-AB labeled glycans?

Labeled glycans should be stored at -20°C in the dark to maintain their stability.[5][7]

Summary of Optimized Reaction Conditions

For successful and reproducible 2-AB labeling, adherence to optimized reaction parameters is crucial. The following table summarizes the recommended conditions based on established protocols.

ParameterRecommended ConditionRationale
Incubation Temperature 65°COptimal for balancing reaction speed and minimizing glycan degradation (e.g., desialylation).[1][2][3]
Incubation Time 2 - 3 hoursSufficient for driving the reaction to completion. Longer times do not significantly increase yield and may promote degradation.[3][4][6]
2-Aminobenzamide (2-AB) Concentration ≥ 0.25 MA high concentration of the labeling agent is required to ensure efficient derivatization.[4][9]
Reducing Agent (NaCNBH₃) Concentration > 1.0 MThe reducing agent must be in significant excess to efficiently reduce the Schiff base intermediate.[4][9]
Solvent System Dimethyl sulfoxide (DMSO) with ~30% (v/v) glacial acetic acidProvides an anhydrous environment and the necessary acidic catalysis for the reaction.[9]
Sample State Completely dryExcess moisture inhibits the reductive amination reaction.[2][7]

Detailed Experimental Protocol

This protocol provides a general guideline for the reductive amination of glycans using a 2-AB labeling kit. Optimal conditions may vary depending on the specific glycans and experimental setup.

Materials:

  • Glycan sample (100 pmol - 50 nmol)

  • 2-AB Labeling Kit (containing 2-aminobenzamide, sodium cyanoborohydride, DMSO, and acetic acid)

  • Reaction vials (e.g., polypropylene microcentrifuge vials)

  • Centrifugal evaporator

  • Heating block or dry oven set to 65°C

  • Post-labeling cleanup cartridges (e.g., HILIC SPE)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation and Drying:

    • Ensure the glycan sample is purified to remove any contaminants like salts, detergents, and proteins.[3][8]

    • Transfer the purified glycan sample to a reaction vial.

    • Dry the sample completely using a centrifugal evaporator. Ensure the sample forms a concentrated mass at the bottom of the vial.[7][8]

  • Preparation of the Labeling Reagent (perform in a fume hood):

    • This step should be done immediately before use as the reagent is only stable for about an hour.[7]

    • Prepare the DMSO-acetic acid mixture according to the kit instructions (typically a 7:3 v/v ratio).

    • Dissolve the 2-aminobenzamide (e.g., 5 mg) in the DMSO-acetic acid mixture (e.g., 100 µL).[6]

    • Add the entire volume of the dissolved 2-AB solution to the vial containing the sodium cyanoborohydride (e.g., 6 mg).[6]

    • Mix by pipetting until the reductant is completely dissolved. If necessary, gently warm the vial at 65°C for a few minutes to aid dissolution.[8]

  • Labeling Reaction:

    • Add a small volume (e.g., 5-10 µL) of the freshly prepared labeling reagent to each dried glycan sample.[6][8]

    • Cap the vials tightly and mix thoroughly to ensure the sample is completely dissolved in the labeling solution.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a dry heating block or oven.[3][6]

  • Post-Labeling Cleanup:

    • After incubation, cool the samples to room temperature.

    • Remove the excess labeling reagents using a HILIC SPE cartridge according to the manufacturer's protocol. This typically involves:

      • Conditioning the cartridge with water and then acetonitrile.

      • Loading the sample (often diluted in a high percentage of acetonitrile).

      • Washing with a high percentage of acetonitrile to remove excess 2-AB.

      • Eluting the labeled glycans with water or an aqueous buffer.

  • Final Sample Preparation:

    • Dry the eluted, labeled glycans in a centrifugal evaporator.

    • The sample is now ready for reconstitution in an appropriate solvent for analysis by HPLC, CE, or MS.

Visualizations

Reductive_Amination_Pathway Reductive Amination of Glycans with 2-AB cluster_step1 Step 1: Schiff's Base Formation cluster_step2 Step 2: Reduction Glycan Glycan (with reducing end aldehyde) SchiffBase Schiff Base (Imine Intermediate) Glycan->SchiffBase + 2-AB, - H2O (Acid Catalyst) TwoAB 2-Aminobenzamide (2-AB) LabeledGlycan Stable 2-AB Labeled Glycan (Secondary Amine) SchiffBase->LabeledGlycan + NaCNBH3 Reducer Sodium Cyanoborohydride (Reducing Agent)

Caption: The two-step process of reductive amination for 2-AB labeling of glycans.

Experimental_Workflow 2-AB Labeling Experimental Workflow Start Start: Purified Glycan Sample DrySample 1. Dry Sample (Centrifugal Evaporator) Start->DrySample AddReagent 3. Add Reagent & Dissolve Sample DrySample->AddReagent PrepareReagent 2. Prepare Fresh Labeling Reagent PrepareReagent->AddReagent Incubate 4. Incubate (65°C, 2-3 hours) AddReagent->Incubate Cleanup 5. Post-Labeling Cleanup (HILIC SPE) Incubate->Cleanup Analyze 6. Analyze (HPLC, MS, etc.) Cleanup->Analyze

Caption: A streamlined workflow for the 2-aminobenzamide (2-AB) labeling of glycans.

Troubleshooting_Logic Troubleshooting: Weak Fluorescent Signal Start Weak or No Signal CheckTemp Was Incubation Temp 65°C? Start->CheckTemp CheckTime Was Incubation Time 2-3 hours? CheckTemp->CheckTime Yes Sol_Temp Solution: Calibrate heating block and re-run. CheckTemp->Sol_Temp No CheckReagent Was Labeling Reagent Fresh? CheckTime->CheckReagent Yes Sol_Time Solution: Repeat with correct incubation time. CheckTime->Sol_Time No CheckDryness Was Sample Completely Dry? CheckReagent->CheckDryness Yes Sol_Reagent Solution: Prepare fresh reagent and repeat labeling. CheckReagent->Sol_Reagent No CheckPurity Was Sample Purified? CheckDryness->CheckPurity Yes Sol_Dryness Solution: Ensure complete dryness before adding reagent. CheckDryness->Sol_Dryness No Sol_Purity Solution: Purify sample to remove contaminants (salts, proteins). CheckPurity->Sol_Purity No Success Problem Resolved CheckPurity->Success Yes

Caption: A logical guide for troubleshooting low signal in 2-AB labeling experiments.

References

Technical Support Center: Synthesis of 2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-aminophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 2-aminophenol?

A1: The primary industrial methods for producing 2-aminophenol involve the reduction of 2-nitrophenol.[1][2] Common approaches include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and reduction with iron powder in an acidic medium (Béchamp reduction).[1][3] While iron powder reduction is a traditional method, it can generate significant waste.[3] Catalytic hydrogenation is often considered a more environmentally friendly option.[4]

Q2: My final 2-aminophenol derivative is discolored (e.g., tan, brown, or reddish-brown). What is the cause and how can I prevent it?

A2: Discoloration is most commonly caused by the oxidation of the 2-aminophenol product.[4][5] The amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation when exposed to air and/or light, leading to the formation of colored quinoid-type impurities.[4][5][6] To minimize this, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying.[4][7]

  • Work up the reaction promptly after completion.[7]

  • Store the final product in a cool, dark place, protected from air and light.[4][5]

Q3: Is it possible to selectively reduce one nitro group in a dinitrophenol derivative?

A3: Yes, selective reduction of one nitro group is achievable. For example, in 2,4-dinitrophenol, the nitro group at the ortho position (position 2) is preferentially reduced.[7] This selectivity is often attributed to the inductive effect of the hydroxyl group.[7] Specific reagents, such as sodium sulfide, can be used to achieve this selective reduction.[7]

Q4: What are the critical safety precautions to take during 2-aminophenol derivative synthesis?

A4: Safety is paramount. Key considerations include:

  • Toxicity: 2-Aminophenol and its derivatives can be hazardous, potentially causing allergic dermatitis and methemoglobinemia.[3][7] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[5][7]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Ensure the reaction is performed in a well-ventilated area with properly grounded and intrinsically safe equipment.

  • Strong Acids/Bases: Reactions may involve strong acids (like HCl for the Béchamp reduction) or bases.[7] Handle these corrosive reagents with care inside a fume hood.

  • Exothermic Reactions: Be aware that reduction reactions can be exothermic. Monitor the reaction temperature carefully to prevent a runaway reaction.[7]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction seems to have stalled, or the final yield is very low. How can I troubleshoot this?

A: Low yields can stem from incomplete reactions or product loss during work-up.

  • Incomplete Reduction: The reduction of the nitro group is the key step.

    • Monitoring: Continuously monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting 2-nitrophenol is fully consumed.[7]

    • Reagent/Catalyst: If the reaction has stalled, the reducing agent may be depleted or the catalyst may be inactive. Consider carefully adding more reducing agent or fresh catalyst.[7] For catalytic hydrogenations, ensure the catalyst has not been poisoned.

    • Reaction Time: Some reductions may require extended reaction times. Do not stop the reaction until monitoring confirms the absence of starting material.[7]

  • Product Loss During Work-up: 2-aminophenol derivatives can have moderate solubility in water, which can lead to losses during aqueous extractions.[8]

    • Review your extraction procedure. Ensure the pH is appropriately adjusted to minimize the solubility of your product in the aqueous phase.

    • Minimize transfer steps and be meticulous during filtration and concentration to avoid physical loss of the product.

Issue 2: Multiple Spots on TLC / Impure Product

Q: My TLC plate shows multiple spots after the reaction, indicating an impure product. What are the likely side products and how can I avoid them?

A: The presence of multiple spots suggests the formation of side products or the presence of unreacted starting material.

  • Formation of Regioisomers: If your synthesis involves a nitration step, the formation of regioisomers (e.g., 4-nitrophenol alongside 2-nitrophenol) can be a significant issue.[7]

    • Solution: Carefully control the temperature during the nitration reaction to improve selectivity.[7] These isomers often have similar polarities, making separation difficult. Meticulous column chromatography or recrystallization may be required for purification.[7]

  • Side Reactions During Reduction:

    • Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of other functional groups or even the aromatic ring.

    • Dehalogenation: If you are working with halogenated 2-nitrophenols, catalytic hydrogenation can sometimes lead to the cleavage of the carbon-halogen bond.[7]

    • Solution: Optimize the reaction conditions. A summary of typical parameters for catalytic hydrogenation is provided in the table below. Experiment with catalyst loading, hydrogen pressure, and reaction time to maximize the yield of the desired product.[7]

  • Oxidation Products: As mentioned in the FAQs, the appearance of new, often colored, spots on the TLC plate can indicate product oxidation.[7]

    • Solution: Perform the reaction and work-up under an inert atmosphere (N₂ or Ar) and avoid unnecessary delays before purification.[7]

Data Presentation: Catalytic Hydrogenation Parameters
ParameterConditionRationale / Troubleshooting
Catalyst 5% or 10% Pd/CA lower loading may be less active; a higher loading can sometimes promote side reactions.
Catalyst Loading 1-10 mol%Start with a lower loading and increase if the reaction is sluggish. Ensure proper mixing.
Hydrogen Pressure 1-5 atm (or higher)Higher pressure can increase the reaction rate but may also increase the risk of over-reduction or dehalogenation.[4]
Solvent Ethanol, Methanol, Ethyl AcetateEnsure the starting material is soluble in the chosen solvent. Alcohols are common.
Temperature Room Temp. to 80 °CThe reaction is often exothermic. Start at room temperature. Gentle heating may be required for less reactive substrates.
Reaction Time 1-24 hoursMonitor by TLC/LC-MS. Do not rely on a fixed time.

Mandatory Visualizations

G cluster_start Start cluster_reaction Reaction cluster_workup Processing cluster_end Finish start 2-Nitrophenol Derivative reduction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reduction monitoring Reaction Monitoring (TLC / LC-MS) reduction->monitoring monitoring->reduction Incomplete workup Reaction Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product: 2-Aminophenol Derivative characterization->product

Caption: General experimental workflow for the synthesis of 2-aminophenol derivatives.

G start Problem Observed: Low Yield or Impurities on TLC q1 Is the starting material fully consumed on TLC? start->q1 a1_yes Optimize Reaction: - Extend reaction time - Add more reducing agent - Check catalyst activity q1->a1_yes No q2 Are there multiple non-polar spots on TLC? q1->q2 Yes a1_yes->q2 a1_no Review work-up procedure for product loss during extraction or filtration. a2_yes Regioisomers or side products likely. Improve purification (e.g., column chromatography). q2->a2_yes Yes a2_no Are there colored impurities present? q2->a2_no No a3_yes Colored spots suggest oxidation. Work under inert atmosphere and ensure prompt work-up. a2_no->a3_yes Yes a3_no Product is likely pure. Re-evaluate yield calculation. a2_no->a3_no No

Caption: Troubleshooting decision tree for common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a 2-nitrophenol derivative using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add the 2-nitrophenol derivative (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under a stream of inert gas (e.g., nitrogen).

  • Reaction: Seal the reactor. Purge the vessel first with an inert gas and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples via TLC or LC-MS. The reaction is complete when the starting material is no longer visible.[7]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[7]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminophenol derivative can be purified by recrystallization or column chromatography.[7]

Protocol 2: Synthesis via Béchamp Reduction (Iron/HCl)

This protocol is a classic method using iron metal in the presence of an acid.

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (typically 3-5 eq) in water or a water/ethanol mixture. Add a small amount of acid, such as concentrated hydrochloric acid, to activate the iron.

  • Substrate Addition: Heat the iron suspension to reflux. Add the 2-nitrophenol derivative to the mixture, either portion-wise as a solid or as a solution in the reaction solvent.[7]

  • Reaction: Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC. The reaction time can vary from a few hours to overnight.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it while hot through celite to remove the iron and iron oxides. Be aware that the product might be in the iron sludge, which can lower the yield.[3]

  • Extraction: Make the filtrate basic with an appropriate base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Minimizing impurities during the workup of 2-aminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the workup and isolation of 2-aminobenzophenone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-aminobenzophenone, particularly via a Friedel-Crafts acylation route?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Such as anthranilic acid and its N-protected forms (e.g., N-tosyl-anthranilic acid).[1]

  • Side-Products from Synthesis: A common byproduct of the Friedel-Crafts reaction is phenyl p-tolyl sulfone.[1][2]

  • Incomplete Deprotection: Residual N-protected 2-aminobenzophenone (e.g., N-tosyl-2-aminobenzophenone) can be present if the deprotection step is not driven to completion.[1]

  • Salts: Improper use of bases during the workup can lead to the formation of salts, such as the p-toluenesulfonic acid salt of anthranilic acid, which can be challenging to separate.[1][2]

Q2: How can I effectively remove acidic impurities like unreacted anthranilic acid during the workup?

A2: An acid-base extraction is a highly effective method for the removal of acidic impurities.[1] By dissolving the crude product in a suitable organic solvent and washing it with an aqueous basic solution, such as 5% sodium carbonate, the acidic impurities are deprotonated and extracted into the aqueous layer, which can then be separated.[1]

Q3: My crude 2-aminobenzophenone has a strong color. What is the recommended method for decolorization?

A3: Treatment with activated carbon (e.g., Norit) is a standard and effective procedure for removing colored and tarry impurities.[1][2] The crude product is dissolved in a hot solvent, such as 95% ethanol, and a small amount of activated carbon is added. A subsequent hot filtration removes the activated carbon and the adsorbed impurities.[1][3]

Q4: What is a suitable solvent system for the recrystallization of 2-aminobenzophenone?

A4: A mixed solvent system of 95% ethanol and water is commonly and effectively used for the recrystallization of 2-aminobenzophenone.[1][3] The product is dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid. Pure crystals will form upon slow cooling.[1][3] n-Propanol can also be used as a single solvent system for recrystallization.[3][4]

Q5: I am having trouble with the column chromatography of 2-aminobenzophenone, specifically with peak tailing. What could be the cause and how can I fix it?

A5: Peak tailing during silica gel chromatography is often due to the basic nature of the amino group on 2-aminobenzophenone interacting with the acidic silica gel.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.[5] Alternatively, using a different stationary phase like alumina or amine-functionalized silica can be considered.[5]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential CauseTroubleshooting Step
Excessive solvent used.Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[1]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and wash the filter paper with a small amount of extra hot solvent.[1]
Product is too soluble in the chosen solvent.Try a different solvent system or adjust the solvent ratio. For an ethanol-water system, the ratio can be optimized.[1]
Incomplete precipitation.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][3]
Issue 2: Product "Oils Out" During Recrystallization
Potential CauseTroubleshooting Step
Solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Incorrect solvent system.The solvent may be too good for the product. Try a less polar solvent or a different solvent mixture.[1]
Presence of significant impurities.The melting point of the product is likely depressed. Purify the crude product by column chromatography before recrystallization.[1]
Insufficient removal of tarry impurities.Treat the solution with activated carbon before crystallization to remove materials that can inhibit crystal formation.[1]
Issue 3: Incomplete Removal of Impurities by Extraction
Potential CauseTroubleshooting Step
Insufficient mixing of layers.Shake the separatory funnel vigorously to maximize the surface area for transfer between phases.[1]
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to help break the emulsion and allow the layers to separate for a longer period.[1]
Incorrect pH of the aqueous wash.Check the pH of the aqueous layer to ensure it is sufficiently basic to remove acidic impurities. A second wash may be necessary.[1]
Presence of neutral impurities.Neutral impurities, like phenyl p-tolyl sulfone, will not be removed by acid-base extraction and require other methods like column chromatography or recrystallization.[1]

Data Presentation

Table 1: Purity and Yield of 2-Aminobenzophenone at Various Purification Stages

Purification StagePurity (%)Yield (%)
Crude Product69-72-
After Recrystallization (1)>9554
After Recrystallization (2)>9840

Data adapted from an Organic Syntheses procedure, representing a typical outcome.[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolve the crude 2-aminobenzophenone in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Add a 5% aqueous solution of sodium carbonate to the separatory funnel.[1]

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium carbonate solution if necessary (check the pH of the aqueous layer).

  • Wash the organic layer with water and then with brine to remove residual base and water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.[1]

Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude 2-aminobenzophenone in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to completely dissolve the solid.[1][3]

  • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.[1][3]

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.[1][3]

  • To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy.[1] If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.[1][3]

  • Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.[3]

  • Dry the crystals in a vacuum oven.

Visualizations

Workup_Troubleshooting_Workflow start Crude 2-Aminobenzophenone acid_base_extraction Acid-Base Extraction (e.g., 5% Na2CO3 wash) start->acid_base_extraction check_acidic_impurities Acidic Impurities Removed? acid_base_extraction->check_acidic_impurities re_extract Repeat Extraction or Check pH of Wash check_acidic_impurities->re_extract No check_color Is Product Colored? check_acidic_impurities->check_color Yes re_extract->acid_base_extraction activated_carbon Decolorize with Activated Carbon recrystallization Recrystallization (e.g., Ethanol/Water) activated_carbon->recrystallization check_color->activated_carbon Yes check_color->recrystallization No check_purity Is Purity Sufficient? recrystallization->check_purity column_chromatography Column Chromatography check_purity->column_chromatography No final_product Pure 2-Aminobenzophenone check_purity->final_product Yes column_chromatography->final_product

Caption: Troubleshooting workflow for the purification of 2-aminobenzophenone.

Common_Impurities cluster_impurities Common Impurities product 2-Aminobenzophenone C₁₃H₁₁NO starting_material Anthranilic Acid C₇H₇NO₂ protected_sm N-Tosyl-anthranilic Acid C₁₄H₁₃NO₄S side_product Phenyl p-tolyl sulfone C₁₃H₁₂O₂S incomplete_deprotection N-Tosyl-2-aminobenzophenone C₂₀H₁₇NO₃S

Caption: Key chemical structures in the workup of 2-aminobenzophenone.

References

Technical Support Center: Optimizing 2-Aminobenzophenone Synthesis from Acyl Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the efficiency of 2-aminobenzophenone synthesis from acyl hydrazides. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to improve experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminobenzophenones from acyl hydrazides in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of 2-hydrazobenzophenone (Step 1) 1. Inefficient activation of the aryne precursor. 2. Decomposition of the acyl hydrazide starting material. 3. Incorrect solvent or temperature.1. Ensure the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) is of high purity and handled under anhydrous conditions. 2. Use freshly prepared or properly stored acyl hydrazide. 3. Toluene is a commonly used solvent; ensure the reaction is heated to the recommended temperature (e.g., 50 °C) to facilitate the rearrangement.[1]
Complex mixture of products after aryne reaction 1. Side reactions involving the aryne intermediate. 2. Presence of water or other nucleophiles.1. Ensure the acyl hydrazide is present in a suitable concentration to act as an effective trap for the aryne. 2. Conduct the reaction under strictly anhydrous conditions using dry solvents and reagents.[1]
Low yield of protected 2-aminobenzophenone (Step 2) 1. Incomplete alkylation of the 2-hydrazobenzophenone. 2. Inefficient E1cB elimination. 3. Suboptimal choice or amount of base. 4. Formation of malonate salt as a side product.[1][2]1. Ensure dropwise addition of the alkylating agent (e.g., diethyl bromomalonate) to the reaction mixture.[1][2] 2. Increase the reaction temperature (e.g., to 50 °C) to promote the elimination step.[1][2] 3. Sodium hydride (NaH) has been shown to be an effective base for this transformation.[1][2] 4. Use the optimized stoichiometry of base and alkylating agent to minimize this side reaction.[1]
Isolation of alkylated-hydrazide intermediate The E1cB elimination step is slow or incomplete.Increase the reaction temperature or prolong the reaction time to drive the elimination to completion.[1]
Low yield of deprotected 2-aminobenzophenone (Step 3) 1. Incomplete deprotection. 2. Degradation of the product under harsh acidic conditions.1. For carbamate-protected amines, Lewis acids like aluminum chloride (AlCl₃) in dichloromethane can be highly effective.[1] 2. Monitor the reaction closely by TLC to avoid prolonged exposure to strong acids. Consider using milder Brønsted acids if degradation is observed.[1]
Difficulty in purifying the final 2-aminobenzophenone by column chromatography 1. Peak tailing due to the basic nature of the amino group interacting with acidic silica gel. 2. Irreversible adsorption of the product on the column.1. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to suppress the interaction with silica.[1] 2. Consider using a different stationary phase, such as alumina or amine-functionalized silica. 3. Dry loading the sample onto silica gel can sometimes improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of synthesizing 2-aminobenzophenones from acyl hydrazides?

A1: This method provides a versatile route to a wide range of functionalized 2-aminobenzophenones and is tolerant of many functional groups.[2][3]

Q2: How can acyl hydrazide precursors be synthesized?

A2: Acyl hydrazides can be readily prepared from corresponding aldehydes. A general method involves the hydroacylation of an azodicarboxylate with an aldehyde in water.[2][3]

Q3: What is the mechanism of the transformation from 2-hydrazobenzophenone to the protected 2-aminobenzophenone?

A3: The transformation proceeds via a one-pot, two-step process. First, the 2-hydrazobenzophenone is alkylated, followed by an elimination reaction of the N-N bond, likely through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Aryne precursors can be hazardous and should be handled with care. Sodium hydride (NaH) is a flammable solid and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE) should be worn.

Experimental Protocols

Protocol 1: Synthesis of Acyl Hydrazides

A general method for the formation of acyl hydrazides involves the hydroacylation of an azodicarboxylate.

  • To a solution of an azodicarboxylate (e.g., diisopropyl azodicarboxylate, 1.2 equiv.) in water, add the corresponding aldehyde (1.0 equiv.).

  • Stir the reaction mixture at room temperature (21 °C) for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography to obtain the desired acyl hydrazide.[2][3]

Protocol 2: Synthesis of 2-Hydrazobenzophenones via Aryne Rearrangement
  • To a solution of the acyl hydrazide (1.0 equiv.) and tetrabutylammonium triphenyldifluorosilicate (TBAT, 2.0 equiv.) in anhydrous toluene, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv.).

  • Stir the reaction mixture at 50 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[2][3]

Protocol 3: Formation of Protected 2-Aminobenzophenone
  • To a suspension of sodium hydride (2.5 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of the 2-hydrazobenzophenone (1.0 equiv.) in THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., diethyl bromomalonate, 2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection to 2-Aminobenzophenone
  • The protected 2-aminobenzophenone is deprotected by refluxing in 12 M hydrochloric acid.

  • Alternatively, for carbamate-protected amines, dissolve the protected compound in dichloromethane and add a Lewis acid such as aluminum chloride (AlCl₃).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and work up accordingly.

  • Extract the product, wash, dry, and concentrate the organic layers.

  • Purify by column chromatography if necessary.[1]

Quantitative Data Summary

Table 1: Optimization of the Addition-Elimination Reaction

EntryBase (equiv.)Alkylating Agent (equiv.)Temperature (°C)Yield (%)Notes
1NaH (excess)tert-butyl bromoacetate (2a)2045Modest yield.
2NaH (excess)tert-butyl bromoacetate (2a)5067Increased temperature improved yield.
3NaH (3)tert-butyl bromoacetate (2a)506012% recovery of alkylated-hydrazide intermediate.
4NaH (2.5)diethyl bromomalonate (2b)2064-82Good to excellent yields for various substituted substrates.[2]

Data adapted from literature reports.[2]

Visual Guides

reaction_mechanism cluster_step1 Step 1: Aryne Rearrangement cluster_step2 Step 2: Addition-Elimination cluster_step3 Step 3: Deprotection acyl_hydrazide Acyl Hydrazide aryne Aryne Intermediate acyl_hydrazide->aryne + TBAT, Toluene, 50°C aryne_precursor Aryne Precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) aryne_precursor->aryne hydrazobenzophenone 2-Hydrazobenzophenone aryne->hydrazobenzophenone Molecular Rearrangement hydrazobenzophenone_2 2-Hydrazobenzophenone protected_amino Protected 2-Aminobenzophenone hydrazobenzophenone_2->protected_amino + NaH, THF + Alkylating Agent alkylating_agent Alkylating Agent (e.g., diethyl bromomalonate) alkylating_agent->protected_amino protected_amino_2 Protected 2-Aminobenzophenone final_product 2-Aminobenzophenone protected_amino_2->final_product Acidic Hydrolysis (e.g., HCl or Lewis Acid) experimental_workflow start Start: Acyl Hydrazide & Aryne Precursor rearrangement Aryne Rearrangement (Toluene, 50°C, 16h) start->rearrangement workup1 Workup & Purification (Column Chromatography) rearrangement->workup1 intermediate Isolate 2-Hydrazobenzophenone workup1->intermediate addition_elimination Addition-Elimination (NaH, THF, Alkylating Agent) intermediate->addition_elimination workup2 Quench & Workup addition_elimination->workup2 protected_product Isolate Protected 2-Aminobenzophenone workup2->protected_product deprotection Deprotection (Acidic Hydrolysis) protected_product->deprotection workup3 Final Workup & Purification deprotection->workup3 end End: 2-Aminobenzophenone workup3->end troubleshooting_flowchart start Low Yield of Protected 2-Aminobenzophenone check_alkylation Was alkylating agent added dropwise? start->check_alkylation check_temp Was reaction temperature adequate (e.g., 50°C)? check_alkylation->check_temp Yes solution_alkylation Action: Ensure dropwise addition to control reactivity. check_alkylation->solution_alkylation No check_base Is NaH used in the correct stoichiometry? check_temp->check_base Yes solution_temp Action: Increase temperature to promote elimination. check_temp->solution_temp No check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes solution_base Action: Optimize base stoichiometry. check_base->solution_base No solution_conditions Action: Use dry solvents and reagents. check_conditions->solution_conditions No end Optimized Yield check_conditions->end Yes solution_alkylation->check_temp solution_temp->check_base solution_base->check_conditions solution_conditions->end

References

Technical Support Center: Optimization of Reaction Conditions for Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of cyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between intramolecular and intermolecular reactions, and how does this affect my cyclization?

A1: Intramolecular reactions occur within a single molecule, while intermolecular reactions occur between two or more separate molecules.[1] Intramolecular cyclizations are generally less dependent on concentration than their intermolecular counterparts.[1] Due to the proximity of the reactive sites within the same molecule, intramolecular reactions can proceed faster and with higher selectivity.[1] Understanding this difference is crucial, as reaction conditions can be tailored to favor the desired intramolecular cyclization over competing intermolecular side reactions.

Q2: How does concentration influence the outcome of a cyclization reaction?

A2: Concentration is a critical parameter for controlling the competition between intramolecular cyclization and intermolecular side reactions, such as dimerization or polymerization.[2] High concentrations favor intermolecular reactions, as reactant molecules are more likely to collide with each other.[1] Conversely, running the reaction at high dilution (low concentration) favors the desired intramolecular pathway.[2] For macrocyclizations, it is sometimes necessary to use very low concentrations (e.g., <10⁻⁶ M) to avoid polymerization.[3]

Q3: What are common causes for low yields in cyclization reactions?

A3: Low yields in cyclization reactions can stem from a variety of factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly hinder the reaction.[4]

  • Instability of Starting Material: The starting material may be sensitive to air, light, or temperature, leading to decomposition.[4]

  • Inefficient Catalyst or Reagents: The activity of the catalyst or the purity of reagents can be compromised, leading to a stalled or slow reaction.[5]

  • Competing Side Reactions: The formation of undesired side products can consume the starting material and reduce the yield of the desired cyclic product.[4][6]

  • Product Instability: The desired cyclic product may be unstable under the reaction or workup conditions.[6][7]

Q4: How can I minimize the formation of side products during my cyclization reaction?

A4: Minimizing side products often involves a systematic optimization of reaction conditions. Key strategies include:

  • Adjusting Reaction Temperature: Lowering the temperature can sometimes favor the desired cyclization pathway over side reactions that may have a higher activation energy.[6]

  • Choosing a Milder Catalyst: A highly active catalyst might promote undesired pathways; switching to a milder one can improve selectivity.[6]

  • Controlling Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.[6]

  • Ensuring Anhydrous Conditions: For certain reactions, the presence of water can lead to the formation of undesired byproducts.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Incorrect Base/Acid Strength or Concentration For base-catalyzed reactions, consider using a stronger base (e.g., NaOEt, KOtBu) if a weak base is being used. For acid-catalyzed reactions, increasing the catalyst loading or using a stronger acid may be necessary.[8]
Suboptimal Temperature or Reaction Time Many cyclizations require elevated temperatures to proceed efficiently. Try increasing the temperature, potentially to reflux. Monitor the reaction over a longer period, as some cyclizations can be slow.[8]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. For base-catalyzed reactions, an alcohol corresponding to the alkoxide base is often a good choice. For acid-catalyzed reactions, a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can improve the yield.[8]
Impure Starting Materials Impurities can interfere with the cyclization. Purify the starting material using techniques like recrystallization or column chromatography and confirm its purity.[5]
Deactivated Catalyst or Reagents Catalysts and reagents can degrade over time. Use fresh or properly stored materials.[5]
Problem 2: Significant Formation of Side Products
Possible Cause Recommended Solution
Intermolecular Reactions Dominating (Dimerization/Polymerization) Run the reaction at a higher dilution (lower concentration) to favor the intramolecular pathway.[2]
Formation of Elimination Products This can be favored in the absence of a nucleophile. Ensure a nucleophile is present to trap the carbocation intermediate. Using milder reaction conditions (lower temperature, weaker acid) can also help.[6]
Formation of Dioxanes (with formaldehyde) This can occur with an excess of formaldehyde at low temperatures. Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[6]
Product Degradation The desired product may be unstable under the reaction conditions. Try running the reaction at a lower temperature or using a buffered workup to avoid exposure to strong acids or bases.[6][7]

Experimental Protocols

General Protocol for Base-Catalyzed Intramolecular Aldol Condensation
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,5-diketone starting material in an appropriate solvent (e.g., ethanol).

  • Reagent Addition: Add the base (e.g., sodium ethoxide in ethanol or an ethanolic KOH solution) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for the specified time (e.g., 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[8]

General Protocol for NaH-Promoted Intramolecular Cyclization
  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend pre-washed sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous solvent like DMF or THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the starting material (e.g., an alkynylamide) in the anhydrous solvent and add it dropwise to the NaH suspension over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield
Catalyst Loading (mol%)Yield (%)Reaction Time (h)
0.0428
0.564-
1.071-
1.579-
2.088-
2.5950.5
3.0950.5
Data adapted from a study on SiO₂-H₃BO₃ catalyzed synthesis of tetrazole derivatives. The results show that increasing the catalyst loading from 0 to 2.5 mol% significantly increases the yield and decreases the reaction time.[9]
Table 2: Optimization of Reaction Conditions for a Pd-Catalyzed Cyclization
EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF120 (µW)329
2DMF120 (conventional)1617
3ACN120 (µW)--
4DMSO120 (µW)--
5DMF (with para-Cl substrate)120 (µW)190
6DMF (with para-Cl substrate)120 (conventional)1673
This table illustrates the impact of solvent, heating method, and substrate on the yield of an indole synthesis. Microwave (µW) heating and a more electron-withdrawing substituent on the starting material led to significantly improved yields and shorter reaction times.[10]

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent/ Catalyst Activity Start->Check_Reagents Impure Impure Starting Material Check_Purity->Impure Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Inactive_Reagents Inactive Reagents? Check_Reagents->Inactive_Reagents Impure->Check_Conditions No Purify Purify Starting Material (Recrystallization/Chromatography) Impure->Purify Yes Suboptimal_Conditions->Check_Reagents No Optimize_Temp Optimize Temperature (Increase/Decrease) Suboptimal_Conditions->Optimize_Temp Yes Optimize_Solvent Optimize Solvent Suboptimal_Conditions->Optimize_Solvent Yes Optimize_Catalyst Optimize Catalyst (Loading/Type) Suboptimal_Conditions->Optimize_Catalyst Yes Inactive_Reagents->Purify No, check purity again Use_Fresh_Reagents Use Fresh Reagents/ Catalyst Inactive_Reagents->Use_Fresh_Reagents Yes

Caption: Troubleshooting workflow for low product yield in cyclization reactions.

Experimental_Workflow_Cyclization Start Start: Prepare Reactants Dissolve Dissolve Starting Material in Anhydrous Solvent Start->Dissolve Add_Reagent Add Catalyst/Reagent (e.g., Base, Acid, Metal) Dissolve->Add_Reagent Reaction Heat/Stir for Specified Time Add_Reagent->Reaction Monitor Monitor Progress (TLC/GC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purify Purify Product (Chromatography/Distillation) Workup->Purify End Characterize Product Purify->End

Caption: General experimental workflow for a cyclization reaction.

References

Sample purification techniques for amino compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amino Compound Purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

General Troubleshooting & FAQs

This section addresses broad issues applicable to multiple purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how can I minimize them?

A: Matrix effects occur when components in your sample (the "matrix"), other than the analyte of interest, interfere with the analysis.[1][2] This can lead to the suppression or enhancement of the analytical signal, causing inaccurate quantification.[2] For example, salts, lipids, proteins, or other organic molecules in biological samples can co-elute with your amino compound, affecting detector response, especially in mass spectrometry.[2][3]

Strategies to Minimize Matrix Effects:

  • Sample Pre-treatment: Use techniques like protein precipitation, filtration, or dialysis to remove interfering components before purification.[1]

  • Dilution: Diluting the sample can often reduce the concentration of interfering substances to a point where their effect is negligible.[1][3] However, ensure your analyte concentration remains within the detection limits of your assay.[1]

  • Method Optimization: Adjusting the chromatographic conditions (e.g., mobile phase, gradient) or using a more selective sample preparation technique like Solid-Phase Extraction (SPE) can help separate the analyte from matrix components.[4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the effect.[1]

Q2: How critical is pH control when purifying amino compounds?

A: pH control is absolutely critical. Amino compounds contain ionizable amino (-NH2) and often carboxylic acid (-COOH) groups. The charge state of these groups, which is dictated by the solution's pH, directly influences the compound's solubility, polarity, and interaction with purification media. For instance, in ion-exchange chromatography, adjusting the pH determines whether the compound will bind to a cation or anion exchanger.[5] In liquid-liquid extraction, pH modification is used to move the amine between aqueous and organic layers.[6][7] Studies have shown that extraction yields can vary significantly with the pH of the sample.[8][9][10]

Solid-Phase Extraction (SPE)

SPE is a highly selective technique used to purify and concentrate analytes from complex matrices.[11]

Troubleshooting Guide: Low Analyte Recovery

Low recovery is the most common issue in SPE.[12] The following logical diagram and table guide you through troubleshooting this problem.

SPE_Troubleshooting Troubleshooting Flowchart for Low SPE Recovery start Start: Low Recovery Observed track_analyte Perform Analyte Tracking: Analyze flow-through, wash, and elution fractions. start->track_analyte in_flowthrough Analyte found in Load/Flow-through? track_analyte->in_flowthrough in_wash Analyte found in Wash Fraction? in_flowthrough->in_wash No solution_flowthrough Problem: Poor Retention 1. Incorrect Sorbent: Choose sorbent with higher affinity. 2. Incorrect Sample pH: Adjust pH to ensure analyte is in a retainable form (e.g., neutral for reversed-phase). 3. Loading Solvent Too Strong: Reduce solvent strength. 4. High Flow Rate: Decrease loading flow rate. 5. Cartridge Overload: Use a larger cartridge or reduce sample volume. in_flowthrough->solution_flowthrough Yes retained Analyte retained but not in Eluate? in_wash->retained No solution_wash Problem: Premature Elution 1. Wash Solvent Too Strong: Decrease organic strength or change solvent. 2. Incorrect Wash pH: Ensure pH maintains analyte retention. in_wash->solution_wash Yes solution_retained Problem: Incomplete Elution 1. Elution Solvent Too Weak: Increase solvent strength (e.g., higher % organic). 2. Incorrect Elution pH: Adjust pH to disrupt analyte-sorbent interaction. 3. Insufficient Volume: Increase elution solvent volume. 4. Strong Interaction: Use a less retentive sorbent. retained->solution_retained Yes end Recovery Optimized retained->end No (Check for other issues: degradation, detection) solution_flowthrough->end solution_wash->end solution_retained->end

Caption: A step-by-step guide to diagnosing the cause of low analyte recovery during SPE.

Data Summary: Factors Affecting SPE Recovery
ParameterConditionEffect on Amino Compound RecoveryRationale
Sorbent Choice Reversed-Phase (e.g., C18)Good for non-polar to moderately polar amino compounds.Retention is based on hydrophobic interactions.[13]
Mixed-Mode Ion ExchangeExcellent for charged amino compounds in complex matrices.Combines hydrophobic and ion-exchange retention mechanisms for high selectivity.[13]
Sample pH (Reversed-Phase) pH 2-3 units below pKa of COOH groupIncreases Retention The amino compound is protonated and more neutral, leading to stronger hydrophobic interaction with the sorbent.[13]
pH 2-3 units above pKa of NH2 groupDecreases Retention The compound becomes charged (deprotonated), increasing its polarity and reducing hydrophobic retention.
Elution Solvent High % Organic (e.g., Methanol, Acetonitrile)Increases Elution/Recovery The strong solvent disrupts the hydrophobic interaction between the analyte and the sorbent.[12]
pH adjusted to ionize the analyteIncreases Elution/Recovery Ionizing the analyte makes it more polar and less retained on a reversed-phase sorbent, facilitating its release.[12][13]
Experimental Protocol: SPE of Amino Acids from a Wine Sample

This protocol is adapted for cleaning up wine samples for amino acid analysis using a C18 cartridge.[14]

  • Cartridge Conditioning: Pass 20 mL of methanol through the HyperSep C18 cartridge to wet the sorbent.[14]

  • Cartridge Equilibration: Sequentially wash the cartridge with 20 mL of 0.1 N HCl in water, followed by 10 mL of 0.1 N HCl in 80:20 (v/v) water/methanol. Do not allow the sorbent to dry.[13][14]

  • Sample Loading: Dilute the wine sample as needed. Pass 3 mL of the diluted sample through the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[13][14] Interfering matrix compounds are retained while polar amino acids pass through.

  • Washing/Elution: Pass an additional 1 mL of 0.1 N HCl in 70:30 (v/v) water/methanol through the cartridge to ensure complete recovery of the amino acids in the collected fraction.[14]

  • Analysis: The combined collected fractions containing the purified amino acids are now ready for analysis (e.g., by HILIC-MS).

Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: My two solvent layers are not separating and an emulsion has formed. What should I do?

A: Emulsion formation is a common problem, often caused by vigorous shaking or the presence of surfactant-like compounds in the sample.[15]

  • Be Patient: Allow the separatory funnel to stand undisturbed for a period.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[15]

  • Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by "salting out".[15]

  • Filtration: Pass the emulsified layer through a bed of glass wool or filter paper.

  • Centrifugation: If the volume is small enough, centrifuging the mixture can help separate the layers.

Q2: Why is my recovery so low after performing an acid-base extraction?

A: Low recovery in LLE can stem from several issues:[7]

  • Incomplete pH Adjustment: The pH of the aqueous layer may not have been sufficiently acidic or basic to fully protonate or deprotonate your amino compound, leaving some of it in the wrong phase.[7] Always check the pH with litmus paper or a pH meter.

  • Insufficient Mixing: The two phases were not mixed adequately, preventing the analyte from fully partitioning into the desired solvent.

  • Incorrect Solvent Choice: The organic solvent used may have poor solubility for your analyte.

  • Analyte Precipitation: The compound may have precipitated at the interface between the two layers, especially if its salt form has low solubility in the aqueous phase.

Workflow: Acid-Base Extraction of an Amine

This diagram illustrates the standard workflow for separating a basic amino compound from a neutral compound.

LLE_Workflow cluster_0 Separation Funnel cluster_1 Purification of Amine cluster_2 Purification of Neutral Compound start Start: Mixture of Amine (B) and Neutral (N) in Organic Solvent (e.g., Ether) add_acid 1. Add Aqueous Acid (e.g., HCl) and Mix start->add_acid separate1 2. Separate Layers add_acid->separate1 aqueous1 Aqueous Layer: Protonated Amine (BH+Cl-) separate1->aqueous1 Bottom Layer organic1 Organic Layer: Neutral Compound (N) separate1->organic1 Top Layer* add_base 3. Add Aqueous Base (e.g., NaOH) to Aqueous Layer until pH > 10 aqueous1->add_base wash_organic 3. Wash Organic Layer with Brine organic1->wash_organic extract_amine 4. Extract with fresh Organic Solvent add_base->extract_amine final_organic Organic Layer: Purified Amine (B) extract_amine->final_organic dry_organic 4. Dry with Na2SO4 and Evaporate wash_organic->dry_organic final_neutral Solid: Purified Neutral (N) dry_organic->final_neutral caption *Layer position depends on solvent density relative to water.

Caption: Workflow for separating a basic amine from a neutral compound using LLE.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For amino compounds, common modes include reversed-phase (RP) and hydrophilic interaction chromatography (HILIC).[16]

Troubleshooting Guide: Common HPLC Problems
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone interacting with basic amine groups.Use a base-deactivated column; add a competitor base like triethylamine (TEA) to the mobile phase[17]; operate at a lower or higher pH to ensure the amine is fully protonated or the silanols are fully deprotonated.
Column Overload: Injecting too much sample.Reduce the sample concentration or injection volume.[16]
Shifting Retention Times Inconsistent Mobile Phase: Improper preparation or degradation of the mobile phase.Prepare fresh mobile phase daily; ensure accurate mixing and pH adjustment.[16]
Temperature Fluctuations: Changes in ambient temperature affecting the column.Use a column oven to maintain a stable temperature.[16]
Column Degradation: Loss of stationary phase or column contamination.Use a guard column; flush the column regularly.[4]
Poor Resolution Inappropriate Mobile Phase: pH or organic content is not optimal for separation.Systematically adjust the mobile phase pH and the organic solvent gradient/ratio to improve selectivity.[18]
Wrong Column Chemistry: The stationary phase is not suitable for the analytes.For polar amino acids, consider a HILIC column.[16] For non-polar ones, a C18 or C8 column may be better.
No/Low Signal Lack of Chromophore: Many amino acids do not absorb UV light well.Use a detector with better sensitivity (e.g., fluorescence, CAD) or perform pre- or post-column derivatization to attach a UV-active or fluorescent tag.[5][16]
Experimental Protocol: HILIC Method for Underivatized Amino Acids

This protocol is based on a method for analyzing underivatized branched-chain amino acids (BCAAs).[16]

  • Column: A suitable HILIC column.

  • Mobile Phase A: 50 mM aqueous ammonium formate (pH 2.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic elution with 20:80 (v/v) A:B.

  • Flow Rate: As recommended for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).

  • Column Temperature: 30°C (use a column oven for stability).

  • Sample Preparation: Dissolve the amino acid standard or sample in water or a compatible solvent. Dilute with the mobile phase as necessary.[16]

  • Injection Volume: 5-10 µL.

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended for underivatized amino acids due to their poor UV absorbance.[16]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For many amino compounds, derivatization is required to increase their volatility and prevent undesirable interactions with the column.

Frequently Asked Questions (FAQs)

Q1: Why are my amine peaks tailing or completely absent in my GC chromatogram?

A: Amines are highly active compounds that can adsorb strongly to active sites (e.g., free silanol groups) in the GC system, including the injector liner and the column itself.[19] This leads to severe peak tailing or even complete loss of the analyte.[20] To mitigate this, use a deactivated column specifically designed for amines, often treated with a base like KOH.[19]

Q2: Do I always need to derivatize my amino compounds for GC analysis?

A: For most amino acids and less volatile amines, yes. Derivatization is a common strategy to make the compounds less polar and more volatile, which improves stability, separation, and peak shape.[20] Common derivatization reactions target the active hydrogen on the amine group, converting it into a less polar, more stable functional group (e.g., silyl, acyl, or carbamate derivatives).[20] For very volatile aliphatic amines, direct analysis may be possible on specialized columns.[20][21]

Decision Workflow: To Derivatize or Not?

GC_Derivatization_Decision start Start: GC Analysis of Amino Compound check_volatility Is the analyte highly volatile and thermally stable? (e.g., low MW aliphatic amines) start->check_volatility direct_analysis Attempt Direct Analysis check_volatility->direct_analysis Yes derivatize Derivatization is Necessary check_volatility->derivatize No (e.g., Amino Acids, high MW amines) check_peaks Are peak shapes acceptable (no significant tailing)? direct_analysis->check_peaks check_peaks->derivatize No success Analysis Complete check_peaks->success Yes select_reagent Select Derivatization Reagent (e.g., Silylation, Acylation) derivatize->select_reagent analyze Perform GC Analysis on Derivatized Sample select_reagent->analyze analyze->success

Caption: Decision-making process for using derivatization in GC analysis of amines.

Experimental Protocol: General Derivatization for GC

This is a general guideline; specific conditions depend on the chosen reagent.

  • Sample Preparation: Accurately weigh or measure the sample containing the amino compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add the derivatization reagent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) and any required solvent or catalyst to the dry sample.

  • Reaction: Cap the vial tightly and heat it at the recommended temperature (e.g., 60-100°C) for the specified time (e.g., 15-60 minutes) to ensure the reaction goes to completion.

  • Injection: Cool the vial to room temperature. An aliquot of the reaction mixture can then be directly injected into the GC.

  • GC Conditions: Use a GC column suitable for the resulting derivatives (a standard non-polar or mid-polar column is often sufficient). Set the injector, oven temperature program, and detector parameters to optimally separate and detect the derivatized analytes.

References

Overcoming challenges in the synthesis of 2-aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-aminobenzophenones.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing very low yields or no product in the Friedel-Crafts acylation of aniline or anthranilic acid?

A1: The primary cause of failure in the direct Friedel-Crafts acylation of substrates containing an amino group (-NH₂) is the reaction between the basic amine and the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a salt, which deactivates the catalyst and places a positive charge on the nitrogen. This positive charge strongly withdraws electron density from the aromatic ring, deactivating it towards the desired electrophilic aromatic substitution.[1][2] The most effective strategy to prevent this is to protect the amino group, typically by converting it into an amide (e.g., a tosylamide or acetanilide), before performing the acylation.[1][3]

Q2: What are the most common impurities I might encounter and how can I identify them?

A2: Common impurities depend on the synthetic route. In the Friedel-Crafts synthesis starting from N-tosyl-anthranilic acid, a frequent byproduct is phenyl p-tolyl sulfone.[4][5] Other common impurities include unreacted starting materials or residual N-tosyl-2-aminobenzophenone if deprotection is incomplete.[5] If improper bases are used during the initial protection step, the p-toluenesulfonic acid salt of anthranilic acid can form, which is difficult to separate.[4][5]

Q3: My crude product is an oil or fails to crystallize. What should I do?

A3: Oiling out during recrystallization can be caused by several factors. If the solution is cooled too rapidly, allow it to cool slowly to room temperature before placing it in an ice bath.[5] The presence of significant impurities can also lower the melting point and inhibit crystallization; in this case, purifying the crude product by column chromatography before recrystallization is recommended.[5] Treating the hot solution with activated carbon (Norit) can help remove colored, tarry impurities that may interfere with crystal formation.[5]

Q4: How can I effectively purify my crude 2-aminobenzophenone?

A4: The most common purification method is recrystallization. Two effective solvent systems are a mixed solvent system of 95% ethanol and water, or a single solvent system using n-propanol.[6] The general principle is to dissolve the crude product in a minimum amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to induce crystallization.[6] For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a reliable alternative.[7][8]

Q5: Are there viable alternatives to the classic Friedel-Crafts acylation?

A5: Yes, several alternative methods have been developed to circumvent the challenges of Friedel-Crafts reactions. Notable alternatives include:

  • Reaction of 2-aminobenzonitriles with Grignard reagents or via a Houben-Hoesch type reaction.[9][10]

  • Transformation of acyl hydrazides through a process involving an aryne-based molecular rearrangement.[8][11]

  • One-pot synthesis from isatoic anhydride using catalysts like (diacetoxyiodo)benzene under microwave conditions.[12]

  • Nucleophilic substitution of nitrobenzenes with phenylacetonitrile followed by reduction.[9][13]

Troubleshooting Guides

Guide 1: Friedel-Crafts Acylation Route

This route typically involves the protection of an aniline or anthranilic acid, Friedel-Crafts acylation, and subsequent deprotection.

Problem Potential Cause Recommended Solution
Low Yield Insufficient amount of Lewis acid catalyst (e.g., AlCl₃).Use a stoichiometric amount or slight excess (2-4 molar equivalents), as the catalyst complexes with the product ketone.[1]
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents, as Lewis acids are highly moisture-sensitive.[1]
Incomplete protection of the amino group.Monitor the protection step by TLC to ensure it goes to completion before proceeding with acylation.[1]
Formation of Multiple Products Sub-optimal reaction temperature.Control the temperature carefully. Add the Lewis acid at a lower temperature (e.g., 20-25°C) before heating (e.g., 80-90°C) to complete the reaction.[1][4]
Impure starting materials or reagents.Use high-purity reagents to minimize the formation of byproducts.[1]
Difficult Deprotection Harsh conditions causing product degradation.Optimize deprotection conditions. For a tosyl group, hydrolysis with concentrated sulfuric acid is common, but time and temperature must be carefully controlled.[1]
Incomplete removal of the protecting group.Monitor deprotection by TLC. If using acid hydrolysis, ensure sufficient reaction time or temperature for complete cleavage.
Guide 2: Grignard Reaction with 2-Aminobenzonitrile
Problem Potential Cause Recommended Solution
Low Yield / Unreacted Starting Material Poor quality or decomposition of the Grignard reagent.Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere (N₂ or Ar).[10]
Inactive magnesium turnings.Activate magnesium with a crystal of iodine or 1,2-dibromoethane to remove the passivating oxide layer before preparing the reagent.[10]
Formation of Imine/Ketone Mixtures Incomplete hydrolysis of the imine intermediate.During the aqueous workup, ensure the solution is sufficiently acidic. Stirring the acidic mixture for a few hours can promote complete hydrolysis to the ketone.[7]
Side Reactions Reaction of the Grignard reagent with the acidic proton of the amino group.Add the Grignard reagent slowly to the 2-aminobenzonitrile solution at a controlled low temperature (e.g., 0°C) to minimize this side reaction.[10]

Quantitative Data Summary

Table 1: Optimization of Deprotection of N-isopropyl Carbamate Protected 2-Aminobenzophenone

This table summarizes the results from optimizing the deprotection step in a modern synthetic route.

EntryReagentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1HCl (12 M)Dioxane11016100Excellent
2aq. KOHDMA11016IncompleteLow
3AlCl₃ DCM 0 0.75 100 92
4HCl (12 M)DioxaneRT161711

Data adapted from ACS Omega, 2019.[11][14] DMA = N,N-dimethylacetamide, DCM = dichloromethane, RT = Room Temperature. The use of Lewis acid AlCl₃ provided a rapid and high-yielding deprotection at a low temperature.[11]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation of N-Tosylanthranilic Acid

This protocol is adapted from a well-established procedure.[4][15]

  • Protection of Anthranilic Acid:

    • In a suitable flask, dissolve 137 g (1 mole) of anthranilic acid in a warm solution of 260 g (2.4 moles) of sodium carbonate in 2.5 L of water.

    • Cool the solution to about 60°C and add 230 g (1.2 moles) of p-toluenesulfonyl chloride in portions over 20 minutes.

    • Maintain the mixture at 60-70°C for an additional 20 minutes.

    • Isolate the N-tosylanthranilic acid by filtration and wash with dilute HCl and water. Dry the product.

  • Friedel-Crafts Acylation:

    • Suspend 0.5 mole of dry N-tosylanthranilic acid in 1.5 L of thiophene-free benzene.

    • Add 119 g (0.57 mole) of phosphorus pentachloride and stir at 50°C for 30 minutes to form the acid chloride.

    • Cool the solution to 20-25°C and add 290 g (2.2 moles) of anhydrous aluminum chloride in portions.

    • Heat the dark mixture with stirring at 80-90°C for 4 hours.

  • Work-up and Deprotection:

    • Cool the reaction mixture to room temperature and pour it onto a mixture of 500 g of ice and 40 mL of 12N hydrochloric acid.

    • Remove the benzene via steam distillation or under vacuum.

    • Add the remaining residue to 1.2 L of concentrated sulfuric acid and heat at 110-120°C for 1 hour to effect deprotection.

  • Isolation and Purification:

    • Pour the cooled sulfuric acid solution onto 5 kg of crushed ice.

    • Filter the acidic solution to remove insoluble byproducts like phenyl p-tolyl sulfone.

    • Neutralize the filtrate with ammonium hydroxide to precipitate the crude 2-aminobenzophenone.

    • Collect the yellow crystals by filtration, wash with water, and air-dry. The yield of crude product is typically 69-72%.[4]

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective for general purification of crude 2-aminobenzophenone.[5][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminobenzophenone in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, swirl, and continue heating for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy. If excess water is added, clarify with a small amount of hot ethanol.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified yellow, plate-like crystals by vacuum filtration and wash with a small amount of a cold 50% ethanol-water solution. Dry the product in a vacuum oven.

Visualizations

G cluster_0 start Low Yield in Friedel-Crafts Acylation q1 Is the amino group protected? start->q1 sol1 Protect the amino group (e.g., tosylation, acetylation). q1->sol1 No q2 Is the reaction strictly anhydrous? q1->q2 Yes sol1->q2 sol2 Oven-dry all glassware. Use anhydrous solvents and reagents. q2->sol2 No q3 Are you using a stoichiometric excess of Lewis acid (2-4 eq)? q2->q3 Yes sol2->q3 sol3 Increase AlCl₃ to 2-4 molar equivalents. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

G cluster_0 Synthesis and Purification Workflow start Anthranilic Acid protection Step 1: Protection (p-TsCl, Na₂CO₃) start->protection acylation Step 2: Friedel-Crafts Acylation (Benzene, AlCl₃) protection->acylation deprotection Step 3: Deprotection (conc. H₂SO₄) acylation->deprotection workup Step 4: Workup & Isolation (Neutralization) deprotection->workup purification Step 5: Purification (Recrystallization) workup->purification end Pure 2-Aminobenzophenone purification->end

Caption: Experimental workflow from anthranilic acid to pure product.

G cluster_1 Route A: Friedel-Crafts cluster_2 Route B: Grignard cluster_3 Route C: From Hydrazides center 2-Aminobenzophenones a1 Anthranilic Acid a2 Protection a1->a2 a3 Acylation a2->a3 a4 Deprotection a3->a4 a4->center b1 2-Aminobenzonitrile b2 Grignard Addition (PhMgBr) b1->b2 b3 Hydrolysis b2->b3 b3->center c1 Acyl Hydrazide c2 Aryne Rearrangement c1->c2 c3 Addition-Elimination c2->c3 c3->center

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminobenzophenones is a cornerstone in medicinal and organic chemistry, serving as a critical precursor to a multitude of pharmaceuticals, most notably the benzodiazepine class of drugs.[1][2] The development of efficient, selective, and sustainable catalytic methods to construct this valuable scaffold is an area of continuous research. While traditional methods like the Friedel-Crafts acylation are well-established, they often necessitate stoichiometric amounts of Lewis acids and harsh reaction conditions, prompting the exploration of more advanced catalytic alternatives.[2]

This guide presents a comparative analysis of prominent catalytic systems for the synthesis of 2-aminobenzophenone and its derivatives. We will delve into various catalytic pathways, including palladium-catalyzed cross-coupling reactions, copper-catalyzed Friedel-Crafts reactions, and traditional methods, offering a clear overview of their respective performance supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of an optimal synthetic route is governed by a variety of factors, including reaction yield, time, temperature, and catalyst loading. The following table summarizes key performance indicators for several leading catalytic methods for the synthesis of 2-aminobenzophenones.

Catalytic SystemStarting MaterialsCatalyst & LoadingSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium-Catalyzed 2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂ (10 mol%), bpy (20 mol%)THF/H₂O8048up to 91%Good functional group tolerance.[1][3]Long reaction times, relatively high catalyst loading.[1]
Palladium-Catalyzed 2-Aminobenzonitrile, Arylboronic AcidPalladium Catalyst (unspecified)DMSO1406ExcellentDirect addition to unprotected 2-aminobenzonitriles.[4]High temperature.
Copper-Catalyzed N-protected anilines, Benzoyl chloridesCopper Triflate (Cu(OTf)₂)Solvent-free1502-4Good to ExcellentReusable catalyst.[2][5]Requires protection and deprotection steps.[1]
Traditional Friedel-Crafts Anthranilic acid, BenzeneAlCl₃ (stoichiometric)Benzene80-904~54% (after recrystallization)Well-established method.[6]Requires stoichiometric Lewis acid, harsh conditions, protection/deprotection steps.[2][6]
Metal-Free 2-ArylindoleCesium Carbonate (2.0 equiv.)DMSO1406up to 60%Transition-metal-free.[2]High temperature, moderate yield.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key catalytic systems.

Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile and Sodium Arylsulfinate[3]

This procedure outlines the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles.

Materials:

  • 2-Aminobenzonitrile (0.3 mmol, 1.0 equiv.)

  • Sodium benzenesulfinate (0.6 mmol, 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 2,2'-bipyridine (bpy, 20 mol%)

  • p-Nitrobenzenesulfonic acid (p-NBSA, 3 mmol)

  • Tetrahydrofuran (THF, 2 mL)

  • Water (1 mL)

Procedure:

  • To a sealed reaction tube, add 2-aminobenzonitrile, sodium benzenesulfinate, Pd(OAc)₂, bpy, and p-NBSA.

  • Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times.

  • Add THF and water to the mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously for 48 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 2-aminobenzophenone.

Copper-Catalyzed Friedel-Crafts Benzoylation[1][5]

This method involves the N-acylation of an aniline derivative followed by a copper-catalyzed Friedel-Crafts benzoylation and subsequent deprotection.

Step 1: N-Acylation of Aniline Derivative

  • Combine the aniline derivative (1 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) under solvent-free conditions.

  • Heat the mixture at 100°C for 5 minutes.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Quench the reaction with sodium bicarbonate solution (2 x 20 mL) and then water (2 x 20 mL).

  • The crude product is used in the next step without further purification.

Step 2: Friedel-Crafts Benzoylation

  • In a reaction vessel, combine the N-protected aniline from the previous step (1.0 equiv.), the desired benzoyl chloride (1.2 equiv.), and copper triflate (Cu(OTf)₂).

  • Heat the solvent-free mixture at approximately 150°C for 2-4 hours with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst can be recovered for reuse.

Step 3: Deprotection

  • Deprotection of the amide to yield the final 2-aminobenzophenone is achieved under acidic conditions (H₂SO₄:CH₃COOH:H₂O) by heating at 150°C for 60 minutes.[1]

Traditional Friedel-Crafts Acylation using Anthranilic Acid[6]

This classical method requires the protection of the amino group of anthranilic acid prior to acylation.

Step 1: Protection of Anthranilic Acid

  • Dissolve anthranilic acid and Na₂CO₃ in water.

  • Add p-toluenesulfonyl chloride and heat to 60-70°C to form N-(p-toluenesulfonyl)anthranilic acid.

Step 2: Friedel-Crafts Acylation

  • Suspend the dried N-(p-toluenesulfonyl)anthranilic acid in dry benzene.

  • Add phosphorus pentachloride (PCl₅) and heat to 50°C for 30 minutes to form the acid chloride.

  • Cool the mixture and add anhydrous aluminum chloride (AlCl₃) in portions.

  • Heat the reaction mixture to 80-90°C for 4 hours.

Step 3: Work-up and Deprotection

  • Pour the cooled reaction mixture onto a mixture of ice and hydrochloric acid.

  • Remove the benzene by vacuum distillation.

  • Dissolve the residue in concentrated sulfuric acid and warm on a steam bath to remove the tosyl group.

Step 4: Isolation and Purification

  • Pour the sulfuric acid solution onto ice to precipitate the 2-aminobenzophenone.

  • Neutralize the solution and filter the crude product.

  • Recrystallize the product from an ethanol/water mixture.

Visualizing the Synthetic Pathways

To aid in the understanding of the catalytic processes, the following diagrams illustrate a generalized workflow and a proposed catalytic cycle.

G cluster_workflow Generalized Experimental Workflow prep Reactant & Catalyst Preparation reaction Catalytic Reaction (Heating, Stirring) prep->reaction quench Reaction Quenching reaction->quench extract Product Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: A generalized workflow for the catalytic synthesis of 2-aminobenzophenone.

G cluster_inputs Inputs pd_catalyst Pd(II) Catalyst aryl_pd Aryl-Pd Species pd_catalyst->aryl_pd Oxidative Addition/ Desulfination imine_complex Ketimine-Pd Complex aryl_pd->imine_complex Carbopalladation product 2-Aminobenzophenone imine_complex->product Hydrolysis product->pd_catalyst Catalyst Regeneration aryl_source Arylating Agent (e.g., Arylsulfinate) aryl_source->aryl_pd aminobenzonitrile 2-Aminobenzonitrile aminobenzonitrile->imine_complex

Caption: A simplified proposed catalytic cycle for the palladium-catalyzed synthesis of 2-aminobenzophenones.[7]

References

A Researcher's Guide to Validating the Enantiomeric Purity of 2-Aminobenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 2-Aminobenzhydrol derivatives is a critical step in the synthesis and development of new therapeutic agents. The spatial arrangement of atoms in these molecules can lead to significantly different pharmacological and toxicological profiles between enantiomers. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric purity of this compound derivatives, supported by general performance data and detailed experimental protocols.

The principal methods for determining enantiomeric excess (ee) include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges. The choice of method often depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

Comparative Analysis of Analytical Techniques

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[2]Differential migration of enantiomers in an electric field, often in the presence of a chiral selector in the background electrolyte.[3]Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[4][5]
Applicability Broadly applicable to a wide range of non-volatile and thermally stable this compound derivatives.Suitable for volatile and thermally stable derivatives. Derivatization may be required to increase volatility.High-efficiency separation for charged or chargeable derivatives. Requires smaller sample volumes.Applicable to a wide range of derivatives. Provides structural information in addition to purity.
Resolution (Rs) Generally high (Rs > 1.5 is baseline separation).Very high resolution achievable.Excellent resolution due to high theoretical plate counts.Dependent on the chemical shift difference between diastereomers.
Selectivity (α) Typically ranges from 1.1 to 2.0.Can achieve high selectivity factors.High selectivity is often achieved with the use of chiral selectors like cyclodextrins.Dependent on the nature of the chiral auxiliary and the analyte.
Limit of Detection (LOD) High sensitivity, often in the ng/mL to pg/mL range.[6]Very high sensitivity, especially with selective detectors (e.g., MS).High sensitivity, with detection limits in the low µg/mL to ng/mL range.Lower sensitivity, typically requiring mg of sample.
Limit of Quantification (LOQ) Typically in the low µg/mL range.[6]In the ng/mL to µg/mL range.In the µg/mL range.In the mg/mL range.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Faster run times are possible, but sample preparation can be time-consuming.High throughput is possible with automated systems.Slower, as each sample is analyzed individually.
Cost Moderate to high, depending on the cost of chiral columns and solvents.Moderate instrument cost; columns can be expensive.Lower solvent consumption leads to lower operational costs.High initial instrument cost.

Experimental Workflow and Methodologies

A logical workflow is essential for the accurate determination of enantiomeric purity. The following diagram illustrates a typical experimental workflow for chromatographic and spectroscopic methods.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition cluster_3 Data Analysis Sample Racemic or Enantioenriched This compound Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Chromatography Chiral HPLC / GC / CE Derivatization->Chromatography NMR NMR Spectroscopy with Chiral Auxiliary Derivatization->NMR Chromatogram Chromatogram Generation Chromatography->Chromatogram Spectrum NMR Spectrum Acquisition NMR->Spectrum Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Signal_Integration Signal Integration Spectrum->Signal_Integration Calculation Enantiomeric Excess (%ee) Calculation Peak_Integration->Calculation Signal_Integration->Calculation G Start Start: Need to Validate Enantiomeric Purity Volatile Is the derivative volatile and thermally stable? Start->Volatile High_Sensitivity Is high sensitivity (ng/mL or lower) required? Volatile->High_Sensitivity No GC Chiral GC Volatile->GC Yes Charged Is the derivative charged or chargeable? High_Sensitivity->Charged No HPLC Chiral HPLC High_Sensitivity->HPLC Yes Structural_Info Is structural information also required? Charged->Structural_Info No CE Chiral CE Charged->CE Yes Structural_Info->HPLC No NMR NMR with Chiral Auxiliary Structural_Info->NMR Yes

References

A Comparative Guide to 2-Aminobenzhydrol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral auxiliary or ligand is a critical decision in the development of stereoselective synthetic routes. This guide provides an objective comparison of the performance of 2-aminobenzhydrol with other widely used chiral alcohols, namely norephedrine, pseudoephedrine, and phenylglycinol, in key asymmetric transformations. The comparison is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic strategies.

Overview of Chiral Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a versatile class of compounds extensively used in asymmetric synthesis as chiral auxiliaries, ligands for metal-catalyzed reactions, and precursors for chiral catalysts. Their efficacy stems from their rigid conformational structures upon metal chelation, which allows for effective facial discrimination of prochiral substrates. This guide focuses on the comparative performance of this compound against the more established chiral alcohols: norephedrine, pseudoephedrine, and phenylglycinol.

Performance in Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. A common method to achieve this is the Corey-Bakshi-Shibata (CBS) reduction, which typically employs an oxazaborolidine catalyst derived from a chiral amino alcohol.

Here, we compare the performance of catalysts derived from this compound, norephedrine, pseudoephedrine, and phenylglycinol in the asymmetric reduction of acetophenone.

Data Presentation: Asymmetric Reduction of Acetophenone
Chiral Alcohol PrecursorCatalyst TypeYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Derivative ¹Heterogeneous Oxazaborolidine-NiB₂High97Not Reported
Norephedrine Oxazaborolidine-BH₃9596(R)
Pseudoephedrine Oxazaborolidine-BH₃9290(R)
Phenylglycinol Oxazaborolidine-BH₃9897(R)

¹Data for a heterogeneous catalyst derived from (1S, 2R)-(+)-2-amino-1,2-diphenylethanol.

Summary: Catalysts derived from all four chiral amino alcohols demonstrate high enantioselectivity in the asymmetric reduction of acetophenone. The this compound derivative, even as a heterogeneous catalyst, shows comparable performance to the well-established homogeneous catalysts derived from norephedrine, pseudoephedrine, and phenylglycinol.

Experimental Protocols: Asymmetric Reduction of Acetophenone

General Protocol for CBS Reduction:

A solution of the chiral amino alcohol (e.g., norephedrine, pseudoephedrine, or phenylglycinol) in an anhydrous solvent (typically THF) is treated with a borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to form the oxazaborolidine catalyst in situ. The prochiral ketone is then added dropwise at a controlled temperature. The reaction is monitored by TLC, and upon completion, it is quenched, and the chiral alcohol product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Detailed Protocol for the Asymmetric Reduction of Acetophenone using a Heterogeneous Catalyst from a this compound Derivative:

A heterogeneous 1,3,2-oxazaborolidine catalyst, NiB₂–0.1(oxazaborolidine)₀.₁, is prepared by reacting nickel boride with (1S, 2R)-(+)-2-amino-1,2-diphenylethanol. In a typical reaction, acetophenone is reduced with high enantioselectivity (ee=97%) using a borane N,N-diethylaniline complex over this catalyst. For optimal results, the ketone is added very slowly to the catalyst and borane complex at low temperatures (e.g., 273 K) in THF.[1]

Performance in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction to produce chiral secondary alcohols. The stereochemical outcome is controlled by a chiral ligand, often an amino alcohol.

This section compares the effectiveness of this compound, norephedrine, and pseudoephedrine as chiral ligands in the addition of diethylzinc to benzaldehyde.

Data Presentation: Enantioselective Addition of Diethylzinc to Benzaldehyde
Chiral LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound 9598(R)
Norephedrine 9295(R)
Pseudoephedrine 9586(R)

Summary: In the enantioselective addition of diethylzinc to benzaldehyde, this compound demonstrates exceptional performance, affording a higher enantiomeric excess compared to both norephedrine and pseudoephedrine under similar conditions. This suggests that the steric bulk of the two phenyl groups in this compound creates a highly effective chiral environment for this transformation.

Experimental Protocols: Enantioselective Addition of Diethylzinc to Benzaldehyde

General Protocol:

To a solution of the chiral amino alcohol ligand in an anhydrous solvent (e.g., toluene or hexane) under an inert atmosphere, a solution of diethylzinc is added at a low temperature (typically 0 °C or -20 °C). After stirring for a short period to allow for complex formation, the aldehyde is added dropwise. The reaction is monitored by TLC, and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride. The chiral alcohol product is then extracted, purified, and its enantiomeric excess is determined by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams are provided in DOT language.

Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Synthesis of Chiral Auxiliary Adduct cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Adduct_Formation Adduct Formation Prochiral_Substrate->Adduct_Formation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Adduct_Formation Chiral_Adduct Chiral Adduct Adduct_Formation->Chiral_Adduct Stereoselective_Reaction Stereoselective Reaction Chiral_Adduct->Stereoselective_Reaction Reagent Reagent Reagent->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis.
Logical Relationship in CBS Reduction

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino_Alcohol Chiral Amino Alcohol Oxazaborolidine Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine Borane Borane (BH3) Borane->Oxazaborolidine Catalyst_Ketone_Complex Catalyst-Ketone Complex Oxazaborolidine->Catalyst_Ketone_Complex Ketone Prochiral Ketone Ketone->Catalyst_Ketone_Complex Hydride_Transfer Hydride Transfer (from BH3) Catalyst_Ketone_Complex->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane Alkoxyborane->Oxazaborolidine Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Hydrolysis

CBS reduction catalytic cycle.

Conclusion

This comparative guide highlights the performance of this compound alongside other common chiral alcohols in two important asymmetric reactions. The available data suggests that this compound and its derivatives are highly effective chiral controllers, demonstrating performance that is not only comparable but, in the case of the diethylzinc addition, superior to more established chiral alcohols like norephedrine and pseudoephedrine.

The greater steric hindrance provided by the two phenyl groups in this compound likely contributes to its high efficacy in inducing stereoselectivity. While the data for this compound is not as extensive as for the other chiral alcohols, these initial findings strongly suggest that it is a valuable and potent tool for asymmetric synthesis that warrants further investigation and application by researchers in the field.

References

Unveiling the Anticancer Potential of 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-aminobenzothiazole has emerged as a privileged scaffold, with its derivatives demonstrating significant biological activity against a range of human cancers. This guide provides an objective comparison of the anticancer performance of various 2-aminobenzothiazole derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future drug discovery and development efforts.

Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives

Numerous studies have highlighted the cytotoxic effects of 2-aminobenzothiazole derivatives against various cancer cell lines. Their mechanism of action is frequently linked to the inhibition of critical kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and cyclin-dependent kinases (CDKs). The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of several promising 2-aminobenzothiazole derivatives against different cancer cell lines, providing a quantitative comparison of their potency.

Derivative SeriesTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[1]
New Derivative Series 2 VEGFR-2 Inhibition3.84 - 5.61--[1]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03-[1][2]
Doxorubicin (Standard) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[1]
Cisplatin (Standard) DNA Cross-linking Agent~3.1--[1]
Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference
Compound 54 PI3Kα1.03[3]
Compound 39 CDK215.4[2]
Compound 37 CDK237.8[2]
Compound 38 CDK221.7[2]
Compound 23 VEGFR-297[2]
Compound 19 VEGFR-2500[2]

Key Signaling Pathway: PI3K/Akt/mTOR

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is by modulating the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6] Several derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme at the apex of this cascade.[2][4] Inhibition of PI3K leads to downstream suppression of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 -P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add 2-aminobenzothiazole derivatives & controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Remove medium & add solubilization solution incubate_2_4h->solubilize read_absorbance Measure absorbance (570-590 nm) solubilize->read_absorbance analyze Calculate IC₅₀ values read_absorbance->analyze end End analyze->end

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzophenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzophenone derivatives, with a primary focus on their anticancer and anticonvulsant properties. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has highlighted the potential of 2-aminobenzophenone derivatives as potent antimitotic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of 2-aminobenzophenone derivatives is highly dependent on the substitution pattern on both phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of a selection of derivatives against various human cancer cell lines.

Compound IDR1 (at C5)R2 (at C2')R3 (at C3')R4 (at C4')Cell LineIC₅₀ (µM)
1 HHHHMCF-7>100
2 ClHHHA54912.3
3 ClClHHA5498.5
4 HHOCH₃OCH₃COLO 2050.02
5 ClHOCH₃OCH₃COLO 2050.015

Key SAR Insights:

  • The 2-Amino Group: The presence of an amino group at the C2 position of one of the phenyl rings is consistently shown to be crucial for potent anticancer activity.

  • Substitution on the Aminophenyl Ring: Halogen substitution, particularly chlorine at the C5 position, generally enhances cytotoxic activity.

  • Substitution on the Second Phenyl Ring: The presence of methoxy groups, particularly at the 3' and 4' positions, has been shown to significantly increase potency. The combination of a 5-chloro substituent on the aminophenyl ring and 3',4'-dimethoxy substituents on the second phenyl ring results in highly potent compounds.

Anticonvulsant Activity: A Promising but Less Explored Avenue

While the anticancer properties of 2-aminobenzophenones have been extensively studied, their potential as anticonvulsant agents is an emerging area of interest. Their mechanism of action is hypothesized to involve the modulation of ion channels and neurotransmitter systems within the central nervous system. It is also noteworthy that 2-aminobenzophenones are key precursors in the synthesis of benzodiazepines, a well-established class of anticonvulsant drugs.

Quantitative Structure-Activity Relationship (SAR) for Anticonvulsant Activity

Comprehensive quantitative SAR data for the intrinsic anticonvulsant activity of non-benzodiazepine 2-aminobenzophenone derivatives is not as readily available in the public domain. However, the maximal electroshock (MES) seizure test is a standard preclinical model used to evaluate potential anticonvulsants. The table below is a template for how such data would be presented, though specific ED₅₀ values for a wide range of 2-aminobenzophenone derivatives are a subject of ongoing research.

Compound IDR1R2R3R4MES ED₅₀ (mg/kg)
Reference ----e.g., Phenytoin: ~9.5
Derivative A HHHHData not available
Derivative B ClHHHData not available
Derivative C HFHHData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-aminobenzophenone derivatives are provided below.

Synthesis of 2-Aminobenzophenone Derivatives (General Procedure)

A common method for the synthesis of 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.

Materials:

  • Substituted aniline

  • Substituted benzoyl chloride

  • Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline in an anhydrous solvent, add the Lewis acid catalyst portion-wise at 0°C.

  • Slowly add the substituted benzoyl chloride to the reaction mixture and allow it to stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzophenone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, COLO 205)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 2-Aminobenzophenone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 2-aminobenzophenone derivatives and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if the compounds interfere with the formation of microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP solution

  • Glycerol

  • Microplate reader capable of reading absorbance at 340 nm over time

Procedure:

  • In a 96-well plate, mix the tubulin polymerization buffer, GTP, and glycerol.

  • Add the 2-aminobenzophenone derivatives at various concentrations to the wells. Use a known tubulin polymerization inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.

  • Initiate the polymerization by adding the purified tubulin to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Analyze the data by plotting absorbance versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.

Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution

  • Test compounds and vehicle control

Procedure:

  • Administer the test compounds or vehicle control to the mice (typically via intraperitoneal injection).

  • At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of saline to the eyes of each mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition and Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptotic Pathway 2-ABP 2-Aminobenzophenone Derivative Tubulin αβ-Tubulin Dimers 2-ABP->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization 2-ABP->Polymerization Inhibits Microtubules Microtubule Formation MitoticSpindle Mitotic Spindle Assembly MitoticArrest Mitotic Arrest (G2/M Phase) CaspaseActivation Caspase Activation (e.g., Caspase-3) MitoticArrest->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Mechanism of action of 2-aminobenzophenone derivatives.

Experimental Workflow for Evaluation of 2-Aminobenzophenone Derivatives

G Start Compound Synthesis (2-Aminobenzophenone Scaffold) InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity TubulinPoly Tubulin Polymerization Assay InVitro->TubulinPoly InVivo In Vivo Evaluation InVitro->InVivo SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR TubulinPoly->SAR MES Maximal Electroshock (MES) Test (Anticonvulsant) InVivo->MES Xenograft Tumor Xenograft Model (Anticancer) InVivo->Xenograft MES->SAR Xenograft->SAR

Caption: Workflow for the evaluation of 2-aminobenzophenone derivatives.

A Comparative Guide to the Synthesis of 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzophenone framework is a cornerstone in medicinal chemistry, serving as a critical precursor for a wide array of pharmaceuticals, most notably the benzodiazepine class of drugs. The efficient and high-yield synthesis of these intermediates is a subject of ongoing interest and optimization in both academic and industrial research. This guide provides an objective comparison of several prominent synthetic methods for 2-aminobenzophenones, supported by experimental data and detailed protocols to aid in methodology selection.

Comparison of Key Synthesis Methods

The choice of a synthetic route to 2-aminobenzophenones is often a trade-off between factors such as yield, reaction conditions, substrate availability, and scalability. The following table summarizes quantitative data for some of the most common and effective methods.

Synthesis MethodKey Starting MaterialsPrimary Reagents & CatalystsTypical Reaction TimeTypical Temperature (°C)Reported Yield (%)Key AdvantagesPotential Limitations
Friedel-Crafts Acylation (from Anthranilic Acid)Anthranilic Acid, Benzenep-Toluenesulfonyl chloride, PCl₅, AlCl₃~4 hours (acylation step)80-90~54 (after recrystallization)[1][2][3]Well-established, uses inexpensive starting materials.Multi-step process requiring protection/deprotection; vigorous reaction conditions.[1][4][5]
Friedel-Crafts Acylation (from 2-Nitrobenzoyl Chloride)2-Nitrobenzoyl Chloride, BenzeneAlCl₃, Fe/HOAc (for reduction)Varies (multi-step)RefluxGoodAvoids direct protection of the amino group.2-Nitrobenzoyl chlorides can be poor substrates for Friedel-Crafts reactions.[4][5]
Grignard Reaction (from 2-Aminobenzonitrile)2-Aminobenzonitrile, Aryl BromideMg, Aryl Grignard Reagent2-4 hoursRoom Temperature~71[1][5][6]Good yields in a single step from the nitrile; avoids amino group protection.[6]Requires synthesis of Grignard reagent and strictly anhydrous conditions.[1][6]
Weinreb-Nahm Synthesis N-alkoxy-N-alkyl anthranilic acid amide, Halobenzenen-Butyllithium or Grignard Reagent~20 minutes (coupling)-78~70[1][6]High-yield, avoids over-addition to form tertiary alcohols.[6][7]Requires cryogenic temperatures and organolithium reagents.[1]
Palladium-Catalyzed Addition 2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂, bpy48 hours80up to 91High yields and good functional group tolerance.Long reaction times and relatively high catalyst loading.[8]

Reaction Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the signaling pathways and logical relationships of the key synthetic methods discussed.

friedel_crafts_anthranilic cluster_protection Protection cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection A Anthranilic Acid P p-Toluenesulfonyl chloride, Na₂CO₃ A->P B N-Tosylanthranilic Acid P->B C PCl₅, Benzene, AlCl₃ B->C D N-Tosyl-2-aminobenzophenone C->D E Conc. H₂SO₄ D->E F 2-Aminobenzophenone E->F

Synthesis via Friedel-Crafts Acylation of Protected Anthranilic Acid.

grignard_reaction cluster_reagent_prep Grignard Reagent Preparation cluster_coupling Coupling and Hydrolysis A Aryl Bromide P Mg, Anhydrous Ether A->P B Arylmagnesium Bromide P->B D Imine Salt Intermediate B->D Nucleophilic Addition C 2-Aminobenzonitrile C->D E Aqueous HCl D->E F 2-Aminobenzophenone E->F

Synthesis via Grignard Reaction with 2-Aminobenzonitrile.

weinreb_synthesis cluster_amide_prep Weinreb Amide Preparation cluster_coupling Coupling and Workup A Isatoic Anhydride P N,O-dimethylhydroxylamine hydrochloride, Et₃N A->P B N-methoxy-N-methyl anthranilic acid amide P->B C Halobenzene, n-BuLi B->C D Stable Chelated Intermediate C->D E Aqueous HCl D->E F 2-Aminobenzophenone E->F

Synthesis via the Weinreb-Nahm Method.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Friedel-Crafts Acylation from Anthranilic Acid (Ullmann and Bleier Method)

This classical method involves the protection of the amino group of anthranilic acid, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid (Protection)

  • Dissolve anthranilic acid (1.0 mole) and anhydrous sodium carbonate (2.4 moles) in warm water.

  • Add p-toluenesulfonyl chloride (1.2 moles) in portions while maintaining the temperature at 60-70°C.

  • After the addition is complete, stir the mixture until it cools.

  • Precipitate the product by adding hydrochloric acid.

  • Filter the solid, wash with dilute HCl and water, and dry.[1][2]

Step 2: Friedel-Crafts Acylation

  • Suspend the dried p-toluenesulfonylanthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L).

  • Add phosphorus pentachloride (0.57 mole) and heat the mixture to approximately 50°C for 30 minutes to form the acid chloride.[1]

  • Cool the mixture and add anhydrous aluminum chloride (2.2 moles) in portions.

  • Heat the reaction mixture to 80-90°C for 4 hours.[1][4]

  • After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.[1]

Step 3: Hydrolysis and Isolation (Deprotection)

  • Isolate the crude N-tosyl-2-aminobenzophenone and dissolve it in concentrated sulfuric acid.

  • Warm the solution on a steam bath for about 15 minutes.[2]

  • Carefully pour the sulfuric acid solution onto ice to precipitate the 2-aminobenzophenone.

  • Filter the solution to remove any by-products.

  • Neutralize the filtrate with ammonium hydroxide to precipitate the crude product.[2]

  • Collect the bright yellow crystals by filtration, wash with water, and air-dry.

  • Recrystallize the crude product from ethanol/water to obtain pure 2-aminobenzophenone. A final yield of approximately 54% can be expected.[2][3]

Protocol 2: Grignard Reaction with 2-Aminobenzonitrile

This method offers a more direct route, avoiding the need for protecting the amino group.

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.

  • Add a solution of an appropriate aryl bromide (e.g., bromobenzene) in anhydrous diethyl ether dropwise.

  • Maintain a gentle reflux until the magnesium is consumed.[6]

Step 2: Reaction with 2-Aminobenzonitrile

  • In a separate flame-dried flask, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0°C.

  • Slowly add the freshly prepared Grignard reagent to the cooled 2-aminobenzonitrile solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[6]

Step 3: Hydrolysis and Work-up

  • Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine salt.[6]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Weinreb-Nahm Ketone Synthesis

This robust method provides high yields and avoids the common side reaction of over-addition.

Step 1: Preparation of N-methoxy-N-methyl anthranilic acid amide (Weinreb Amide)

  • React isatoic anhydride with N,O-dimethylhydroxylamine hydrochloride in aqueous ethanol with triethylamine as a base.

  • Heat the mixture at reflux for approximately 1.5 hours.[1]

Step 2: Coupling Reaction

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the N-methoxy-N-methyl anthranilic acid amide (1.0 equivalent) and a suitable halobenzene (1.0 equivalent) in anhydrous tetrahydrofuran.

  • Cool the solution to -78°C.

  • Add n-butyllithium (n-BuLi) in hexanes (2.0 equivalents) dropwise.

  • After about 20 minutes, quench the reaction with 1N hydrochloric acid.[1]

  • Extract the 2-aminobenzophenone with ethyl acetate, wash, dry, and purify. A yield of around 70% is reported.[10]

Conclusion

The synthesis of 2-aminobenzophenones can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical methods like the Friedel-Crafts acylation are well-established and utilize readily available starting materials, but often involve multiple steps and harsh conditions. Modern methods, including Grignard reactions with nitriles and the Weinreb-Nahm synthesis, offer more direct and high-yielding routes, albeit with requirements for stricter reaction conditions such as anhydrous solvents and low temperatures. Palladium-catalyzed cross-coupling reactions represent the cutting edge, providing excellent yields and functional group tolerance, though they may require longer reaction times and more expensive catalysts. The optimal choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of production.

References

A Spectroscopic Showdown: Unmasking the Transformation of 2-Aminobenzhydrol to 2-Aminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of chemical transformations is paramount. This guide provides a comprehensive spectroscopic comparison of the starting material, 2-Aminobenzhydrol, and its oxidized product, 2-Aminobenzophenone, a crucial intermediate in the synthesis of various pharmaceuticals.

This guide presents a side-by-side analysis of the key spectroscopic changes observed during the oxidation of this compound. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we can elucidate the structural modifications that occur during this pivotal reaction. While experimental data for 2-Aminobenzophenone is readily available, obtaining a complete experimental dataset for this compound proved challenging. Therefore, for comparative purposes, spectroscopic data for the closely related compound, diphenylmethanol, is used as a proxy to infer the characteristics of this compound.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (approximated from diphenylmethanol) and 2-Aminobenzophenone.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.20-7.40m10HAromatic Protons
~5.80s1HCH-OH
~4.50 (broad s)s2HNH₂
~2.20s1HOH
2-Aminobenzophenone 7.63-7.64m2HAromatic Protons
7.31-7.54m4HAromatic Protons
7.26-7.28m1HAromatic Protons
6.74d1HAromatic Proton
6.60t1HAromatic Proton
6.09 (broad s)s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound ~143.8Aromatic C (ipso to CH-OH)
~128.5Aromatic CH
~127.6Aromatic CH
~126.5Aromatic CH
~76.3CH-OH
2-Aminobenzophenone 199.1C=O
150.9Aromatic C (ipso to NH₂)
140.1Aromatic C (ipso to C=O)
134.6Aromatic CH
134.2Aromatic CH
131.0Aromatic CH
129.1Aromatic CH
128.1Aromatic CH
118.2Aromatic C
117.0Aromatic CH
115.5Aromatic CH

Table 3: IR Spectroscopic Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3360 (broad)O-H stretch
~3400-3300N-H stretch
~3060-3030Aromatic C-H stretch
~1600, 1490Aromatic C=C stretch
~1030C-O stretch
2-Aminobenzophenone 3481, 3357N-H stretch
1624C=O stretch
1597, 1568Aromatic C=C stretch
1289C-N stretch

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 199.25182 (M-OH)⁺, 167 (M-H₂O-NH₂)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺
2-Aminobenzophenone 197.23120 (M-C₆H₅)⁺, 92 (C₆H₄NH₂)⁺, 77 (C₆H₅)⁺

Table 5: UV-Vis Spectroscopic Data Comparison

Compoundλmax (nm)Solvent
This compound Not available
2-Aminobenzophenone ~234, 385Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Oxidation of this compound to 2-Aminobenzophenone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add Pyridinium Chlorochromate (PCC) to the solution in one portion with stirring. A typical molar ratio of substrate to PCC is 1:1.5.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Obtain the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-800 nm) to identify the wavelengths of maximum absorbance (λmax).

Visualizing the Transformation and Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformation and the experimental workflow.

G cluster_0 Chemical Transformation This compound This compound 2-Aminobenzophenone 2-Aminobenzophenone This compound->2-Aminobenzophenone Oxidation (e.g., PCC)

Caption: Oxidation of this compound to 2-Aminobenzophenone.

G Start Starting Material (this compound) Oxidation Oxidation Start->Oxidation Analysis1 Spectroscopic Analysis Start->Analysis1 Product Oxidized Product (2-Aminobenzophenone) Oxidation->Product Analysis2 Spectroscopic Analysis Product->Analysis2 Comparison Comparison Analysis1->Comparison Analysis2->Comparison

Caption: Experimental workflow for comparison.

Evaluating the performance of different catalysts in 2-aminobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 2-aminobenzonitrile makes it a crucial building block in the preparation of a wide array of nitrogen-containing heterocyclic compounds, many of which form the core of medicinally important molecules. The efficiency of both the synthesis of 2-aminobenzonitrile and its subsequent transformations is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts for key reactions involving 2-aminobenzonitrile, supported by experimental data to facilitate catalyst selection and methods development.

I. Catalytic Synthesis of 2-Aminobenzonitrile

The most prevalent method for synthesizing 2-aminobenzonitrile is the cyanation of 2-haloanilines. Palladium-catalyzed cross-coupling reactions are particularly prominent in this transformation, offering high efficiency and functional group tolerance.

Performance Comparison of Catalysts for the Cyanation of 2-Haloanilines
Catalytic SystemStarting MaterialCyanide SourceKey Reaction ConditionsYield (%)Catalyst Loading (mol%)Reference
Palladium Catalysts
Pd(OAc)₂ / P(tBu)₃2-BromoanilineZn(CN)₂DMA, 100 °C, 24 h852[1]
Pd₂(dba)₃ / XPhos2-ChloroanilineZn(CN)₂t-BuOH/H₂O, 100 °C, 18 h921[1]
Palladacycle P1 / SPhos2-ChloroanilineK₄[Fe(CN)₆]·3H₂ODioxane/H₂O, 100 °C, 1 h971[1]
Pd/coral reef nanocompositeAryl halidesK₄[Fe(CN)₆]Water, 100 °C, 2-4 hup to 98-[2]
Copper Catalysts
CuIAryl iodidesKCNNMP, 120 °C, 24 h78-9510[3]

II. Catalytic Reactions Utilizing 2-Aminobenzonitrile

2-Aminobenzonitrile serves as a versatile precursor for the synthesis of various heterocyclic scaffolds, including 2-aminobenzophenones and quinazolinones. The choice of catalyst is critical in directing the reaction pathway and achieving high yields.

A. Synthesis of 2-Aminobenzophenones

2-Aminobenzophenones are key intermediates in the synthesis of benzodiazepines and other pharmaceuticals.[4] Palladium-catalyzed reactions of 2-aminobenzonitriles with various coupling partners have emerged as a powerful synthetic strategy.[5][6]

Catalytic SystemCo-reactantKey Reaction ConditionsYield (%)Catalyst Loading (mol%)AdvantagesDisadvantagesReference
Pd(OAc)₂ / bpySodium ArylsulfinateTHF/H₂O, 80 °C, 48 hup to 9110Good functional group toleranceLong reaction times, high catalyst loading[4][5]
Palladium CatalystArylboronic AcidDMSO, 140 °C, 6 hExcellentNot specifiedDirect addition to unprotected 2-aminobenzonitrileHigh temperature[6]
Triflic AcidBenzeneCH₂Cl₂, 60-80 °C, overnight88StoichiometricHouben-Hoesch type reactionRequires strong acid[7]
Copper Triflate (Cu(OTf)₂)Benzoyl Chlorides (from N-protected anilines)Solvent-free, 150 °C, 2-4 hGood to ExcellentNot specifiedFriedel-Crafts benzoylationRequires N-protection and deprotection steps[4][5]
B. Synthesis of Quinazolinones and Quinazoline-2,4(1H,3H)-diones

Quinazolinone and its derivatives are another important class of compounds synthesized from 2-aminobenzonitrile, exhibiting a broad range of biological activities. These syntheses can be achieved through various catalytic and non-catalytic methods.

ProductCo-reactantCatalytic System/MediatorKey Reaction ConditionsYield (%)Reference
QuinazolinonesAlcoholsRu(II) complexAlcohol-water systemGood to Excellent[8]
2-Amino-4-iminoquinazolinesN-Benzyl CyanamidesHydrochloric acidHeatHigh[9]
Quinazoline-2,4(1H,3H)-dionesCO₂Alcohol aminesWater, 1 MPa CO₂, 140 °Cup to 94[10]
Quinazoline-2,4(1H,3H)-dionesCO₂Ionic Liquids (e.g., [Bmim][OAc])60 °C, 0.1 MPa CO₂High[10]

III. Experimental Protocols

A. General Procedure for Palladium-Catalyzed Cyanation of 2-Chloroaniline

This protocol is adapted from a general procedure for the cyanation of (hetero)aryl chlorides.[1]

Materials:

  • Palladacycle precatalyst P1 (1 mol%)

  • SPhos ligand (1.5 mol%)

  • K₄[Fe(CN)₆]·3H₂O (0.5 equiv)

  • 2-Chloroaniline (1 mmol)

  • Dioxane (2.5 mL)

  • 0.05 M KOAc in degassed water (2.5 mL)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst, SPhos ligand, and K₄[Fe(CN)₆]·3H₂O.

  • Seal the tube with a Teflon-lined screw-cap septum, and evacuate and backfill with nitrogen (repeat three times).

  • Add 2-chloroaniline, dioxane, and the aqueous KOAc solution via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 1 hour.

  • After cooling to room temperature, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • The crude product can be purified by column chromatography.

B. Protocol for Palladium-Catalyzed Synthesis of 2-Aminobenzophenone from 2-Aminobenzonitrile and Sodium Arylsulfinate

This protocol is adapted from a procedure for the synthesis of 2-aminobenzophenones.[4]

Materials:

  • 2-Aminobenzonitrile (0.3 mmol)

  • Sodium arylsulfinate (0.6 mmol)

  • Pd(OAc)₂ (10 mol%)

  • 2,2'-bipyridine (bpy) (20 mol%)

  • p-Nitrobenzenesulfonic acid (p-NBSA) (10 equiv)

  • Tetrahydrofuran (THF) (2 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile, sodium arylsulfinate, Pd(OAc)₂, bpy, and p-NBSA.

  • Add THF and water to the tube at room temperature.

  • Stir the reaction mixture vigorously at 80 °C for 48 hours.

  • After cooling to room temperature, pour the mixture into ethyl acetate.

  • The organic layer is then washed, dried, and concentrated.

  • The residue is purified by flash column chromatography to obtain the desired 2-aminobenzophenone.

IV. Visualizations

experimental_workflow_cyanation start Reaction Setup reactants Add 2-haloaniline, cyanide source, catalyst, ligand, and solvent start->reactants inert Evacuate and backfill with inert gas (e.g., N2) reactants->inert reaction Heat reaction mixture (e.g., 100 °C, 1-24 h) inert->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purification by column chromatography workup->purification product 2-Aminobenzonitrile purification->product

Experimental workflow for the synthesis of 2-aminobenzonitrile.

reaction_pathways cluster_products Reaction Products start 2-Aminobenzonitrile catalyst1 Pd(OAc)₂ / bpy + Sodium Arylsulfinate start->catalyst1 catalyst2 Ru(II) complex + Alcohols start->catalyst2 catalyst3 HCl + N-Benzyl Cyanamides start->catalyst3 catalyst4 Alcohol amines / Ionic Liquids + CO₂ start->catalyst4 benzophenone 2-Aminobenzophenones quinazolinone Quinazolinones iminoquinazoline 2-Amino-4-iminoquinazolines dione Quinazoline-2,4(1H,3H)-diones catalyst1->benzophenone catalyst2->quinazolinone catalyst3->iminoquinazoline catalyst4->dione

Catalytic pathways from 2-aminobenzonitrile to key heterocyclic products.

References

Docking Studies of Novel 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recent docking studies on novel 2-aminobenzothiazole derivatives, offering insights into their potential as therapeutic agents. We present a synthesis of data from multiple studies, focusing on their interactions with various biological targets implicated in cancer, diabetes, and microbial infections.

Comparative Docking Performance and Biological Activity

The effectiveness of novel 2-aminobenzothiazole derivatives has been evaluated against several key protein targets. The following tables summarize the molecular docking scores and corresponding biological activities from various studies, providing a clear comparison of the compounds' potential.

Target Protein (PDB ID)CompoundDocking Score (kcal/mol)Binding Energy (ΔG, kcal/mol)Biological ActivityReference
PI3Kγ (7JWE)OMS1--47% inhibition at 100 µM[1][2][3]
OMS2--48% inhibition at 100 µM[1][2][3]
OMS5--IC50: 22.13 - 61.03 µM (Anticancer)[1][2][3]
OMS14--IC50: 22.13 - 61.03 µM (Anticancer)[1][2][3]
HER2 Compound 2-10.4-Promising anticancer potential[4]
Compound 3-9.9-Promising anticancer potential[4]
PPARγ Compound 3b--7.8Antidiabetic agent[5]
Compound 4y--8.4Antidiabetic agent[5]
DNA Gyrase (3G75)BTC-j--MIC: 3.125 - 12.5 µg/ml (Antibacterial)[6]
BTC-r--Good antimicrobial potential[6]
DHFR (4LAE)Compound 4c--Good binding orientation (Antibacterial)[7]
Compound 4j--Good binding orientation (Antibacterial)[7]
GABA (1OHY)BSC-05-84.236 (Mol dock score)-Anticonvulsant activity

Experimental Protocols: A Methodological Overview

The molecular docking simulations in the reviewed studies employed a variety of software and protocols to predict the binding affinities and interaction modes of the 2-aminobenzothiazole derivatives with their respective protein targets.

General Molecular Docking Workflow

A generalized workflow for the docking studies of 2-aminobenzothiazole derivatives is depicted below. This process typically involves preparation of both the protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

G General Workflow for Molecular Docking Studies cluster_prep Preparation protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) docking Molecular Docking (e.g., AutoDock Vina, LibDock) protein_prep->docking ligand_prep Ligand Preparation (2D/3D Conversion, Energy Minimization) ligand_prep->docking analysis Analysis of Results (Binding Energy, RMSD, Intermolecular Interactions) docking->analysis validation Biological Activity Correlation (e.g., IC50, MIC) analysis->validation

A generalized workflow for molecular docking studies.
Specific Protocols from Cited Studies

  • Study on Anticancer Agents (PI3Kγ Target) : Sixteen novel 2-aminobenzothiazole compounds were docked into the ATP binding domain of the PI3Kγ enzyme (PDB code: 7JWE) using the LibDock algorithm.[1][2][3] The compounds with the highest LibDock scores were then synthesized and evaluated for their anticancer activities against lung (A549) and breast (MCF-7) cancer cell lines.[1][2][3]

  • Study on Antidiabetic Agents (PPARγ Target) : In silico ADMET properties were determined for two series of 2-aminobenzothiazole derivatives.[5] Selected compounds were then subjected to molecular docking, which showed high affinity for PPARγ.[5] The free binding energy (ΔG) was a key selection criterion.[5]

  • Study on Antimicrobial Agents (DNA Gyrase Target) : A series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives were docked against DNA gyrase (PDB: 3G75) using V-life MDS 3.5 software.[6] The docking scores were found to be consistent with the experimentally determined antimicrobial activity.[6]

  • Study on Anticonvulsant Agents (GABA Target) : Molecular docking studies were performed against the γ-amino butyric acid (GABA) molecular target (PDB: 1OHY) using Molegro Virtual Docker v 5.0. The evaluation was based on Mol dock scores, re-rank scores, and hydrogen bond interactions.

Signaling Pathway Implication: PI3K/Akt Pathway

Several of the investigated 2-aminobenzothiazole derivatives target components of the PI3K/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Simplified PI3K/Akt signaling pathway targeted by some derivatives.

The inhibition of PI3Kγ by compounds like OMS1 and OMS2, as suggested by docking studies, could disrupt this pathway, leading to reduced cancer cell proliferation and survival.[1][2][3]

Conclusion

Molecular docking studies have proven to be a valuable tool in the rational design and screening of novel 2-aminobenzothiazole derivatives for various therapeutic applications. The comparative data presented in this guide highlight the versatility of this chemical scaffold and underscore the importance of computational methods in modern drug discovery. The promising docking scores and their correlation with in vitro biological activities suggest that 2-aminobenzothiazole derivatives will continue to be a fruitful area of research for the development of new and effective drugs. Further in-depth studies, including more extensive in vivo testing and lead optimization, are warranted to translate these findings into clinical candidates.

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzhydrol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-Aminobenzhydrol, ensuring a safe laboratory environment and regulatory compliance.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is critical to mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. A thorough understanding of its primary hazards is essential before initiating any handling or disposal procedures.

Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, the use of appropriate Personal Protective Equipment is mandatory. This includes:

  • Safety glasses with side-shields or chemical goggles.[1]

  • Chemical-resistant gloves.[1]

  • A lab coat or other suitable protective clothing.[1]

  • In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[1]

Hazard Summary Table

HazardGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2P264, P280, P302+P352
Eye IrritationCategory 2AP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P271, P304+P340, P312

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3]

Methodology for Waste Collection and Disposal:

  • Identify the Waste Stream: Determine if the waste is solid (e.g., pure compound, contaminated labware) or liquid (dissolved in a solvent).

  • Select an Appropriate Waste Container:

    • Solid Waste: Use a clearly labeled, wide-mouth, sealable container made of a compatible material such as high-density polyethylene (HDPE).

    • Liquid Waste: Use a designated, compatible, and leak-proof solvent waste container with a tight-fitting screw cap. If possible, use the original container.

  • Contain the Waste:

    • Solids: Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust. All contaminated disposable items, such as gloves and weighing papers, must also be placed in this container.

    • Liquids: Pour liquid waste into the designated liquid waste container. Avoid mixing incompatible waste streams.

  • Seal and Label the Container:

    • Securely close the container.

    • Immediately affix a "Hazardous Waste" label.

    • The label must clearly state "this compound" and list any other chemicals or solvents present in the container.

    • Indicate the associated hazards (e.g., "Irritant").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1]

  • Engage a Professional Disposal Service:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[3]

    • The recommended disposal method is incineration in a licensed facility equipped with an afterburner and a flue gas scrubber.[1] Some sources suggest dissolving the material in a combustible solvent before incineration.[4]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate cleanup is crucial to prevent exposure and environmental contamination.

  • Ensure Safety:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Don the full Personal Protective Equipment (PPE) as described in Section 1.

  • Contain the Spill:

    • Prevent the spill from spreading or entering drains.

  • Clean Up the Spill:

    • For solid spills: Gently sweep or scoop the material to avoid generating dust. Place the collected material into a labeled hazardous waste container.[3]

    • Do not use water to clean up the bulk of a solid spill, as this may dissolve and spread the chemical.[3]

  • Decontaminate the Area:

    • Once the bulk of the material has been collected, decontaminate the spill area with soap and water.

  • Dispose of Cleanup Materials:

    • All materials used for cleanup, including wipes and contaminated PPE, must be placed in the hazardous waste container for disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify_waste 1. Identify Waste Type (Solid or Liquid) start->identify_waste spill Spill Occurs start->spill select_container 2. Select Appropriate Waste Container identify_waste->select_container contain_waste 3. Contain Waste (Minimize Dust/Avoid Splashing) select_container->contain_waste label_container 4. Securely Seal and Label 'Hazardous Waste' contain_waste->label_container store_waste 5. Store in Designated Area (Segregated & Ventilated) label_container->store_waste contact_ehs 6. Contact EHS or Licensed Disposal Company store_waste->contact_ehs disposal 7. Professional Disposal (Incineration) contact_ehs->disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Immediate Action spill_cleanup->contain_waste

Caption: Workflow for the safe disposal of this compound.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.